4,5-diisopropyl-4H-1,2,4-triazole-3-thiol
Description
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Properties
IUPAC Name |
3,4-di(propan-2-yl)-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3S/c1-5(2)7-9-10-8(12)11(7)6(3)4/h5-6H,1-4H3,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJQNXXMGQSTKBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NNC(=S)N1C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20395581 | |
| Record name | 4,5-diisopropyl-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20395581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
667437-59-4 | |
| Record name | 4,5-diisopropyl-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20395581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 4,5-disubstituted-4H-1,2,4-triazole-3-thiols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols
The most common and effective method for the synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols is through the base-catalyzed intramolecular dehydrative cyclization of substituted thiosemicarbazides.[1] This versatile method allows for the introduction of a wide variety of substituents at the N-4 and C-5 positions, enabling the generation of diverse chemical libraries for biological screening.
General Synthetic Pathway
The synthesis typically proceeds in two main steps:
-
Formation of Thiosemicarbazide Intermediates: This involves the reaction of a substituted isothiocyanate with a hydrazide. The choice of these starting materials determines the substituents at the N-4 and C-5 positions of the final triazole ring.
-
Cyclization to the 1,2,4-triazole-3-thiol: The thiosemicarbazide intermediate undergoes intramolecular cyclization in the presence of a base, such as sodium hydroxide or potassium hydroxide, followed by acidification to yield the desired 4,5-disubstituted-4H-1,2,4-triazole-3-thiol.
References
An In-depth Technical Guide on the Molecular Structure of 4,5-diisopropyl-4H-1,2,4-triazole-3-thiol
Introduction
The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, antifungal, anticancer, anticonvulsant, and anti-inflammatory properties.[1][2] The incorporation of a thiol group at the 3-position and alkyl substituents at the 4 and 5-positions can significantly modulate the pharmacokinetic and pharmacodynamic properties of these compounds. This guide focuses on the molecular structure, synthesis, and predicted physicochemical properties of 4,5-diisopropyl-4H-1,2,4-triazole-3-thiol, a novel derivative with potential for further investigation in drug discovery and development.
Molecular Structure and Properties
The proposed molecular structure of this compound is characterized by a central five-membered 1,2,4-triazole ring. An isopropyl group is attached to the nitrogen atom at position 4, and another isopropyl group is at carbon 5. A thiol (-SH) group is present at carbon 3. This molecule can exist in tautomeric forms, predominantly the thione form in the solid state and in solution, as evidenced by spectroscopic data of analogous compounds.[3]
Predicted Physicochemical Properties:
| Property | Predicted Value |
| Molecular Formula | C₈H₁₅N₃S |
| Molecular Weight | 185.29 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | Estimated 150-170 °C |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, ethanol), sparingly soluble in water |
| pKa | Estimated 7-8 for the thiol proton |
Predicted Spectroscopic Data
The structural elucidation of this compound would rely on a combination of spectroscopic techniques. Based on data from similar 4,5-dialkyl-substituted triazole thiols, the following spectral characteristics are anticipated.
Summary of Predicted Spectroscopic Data:
| Technique | Predicted Wavenumber/Chemical Shift/m/z | Assignment |
| FT-IR (KBr, cm⁻¹) | ~3100-3200 (broad) | N-H stretch (thione tautomer) |
| ~2970-2870 | C-H stretch (aliphatic) | |
| ~2550-2600 (weak) | S-H stretch (thiol tautomer) | |
| ~1600-1620 | C=N stretch | |
| ~1270-1300 | C=S stretch (thione tautomer) | |
| ¹H NMR (DMSO-d₆, δ ppm) | ~13.0-14.0 (s, 1H) | N-H/S-H proton |
| ~4.5-4.8 (sept, 1H, J ≈ 7 Hz) | CH of N-isopropyl | |
| ~3.0-3.3 (sept, 1H, J ≈ 7 Hz) | CH of C-isopropyl | |
| ~1.4-1.6 (d, 6H, J ≈ 7 Hz) | CH₃ of N-isopropyl | |
| ~1.2-1.4 (d, 6H, J ≈ 7 Hz) | CH₃ of C-isopropyl | |
| ¹³C NMR (DMSO-d₆, δ ppm) | ~165-170 | C=S (C3) |
| ~150-155 | C=N (C5) | |
| ~48-52 | CH of N-isopropyl | |
| ~25-28 | CH of C-isopropyl | |
| ~20-23 | CH₃ of N-isopropyl | |
| ~18-21 | CH₃ of C-isopropyl | |
| Mass Spectrometry (EI) | 185 (M⁺) | Molecular ion |
| 170 | [M-CH₃]⁺ | |
| 142 | [M-C₃H₇]⁺ | |
| 127 | [M-C₃H₇-CH₃]⁺ |
Experimental Protocols
The synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols is well-established and typically proceeds via the cyclization of a substituted thiosemicarbazide in a basic medium.[1][4][5]
Proposed Synthesis of this compound
The synthesis can be envisioned as a two-step process, starting from isobutyric acid hydrazide.
Step 1: Synthesis of 1-isobutyryl-4-isopropylthiosemicarbazide
-
Dissolve isobutyric acid hydrazide (1 equivalent) in ethanol.
-
Add isopropyl isothiocyanate (1 equivalent) to the solution.
-
Reflux the reaction mixture for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The precipitated solid is filtered, washed with cold ethanol, and dried under vacuum.
Step 2: Cyclization to this compound
-
Suspend the 1-isobutyryl-4-isopropylthiosemicarbazide (1 equivalent) in an aqueous solution of sodium hydroxide (2N, 2-3 equivalents).
-
Reflux the mixture for 6-8 hours.
-
Monitor the reaction completion by TLC.
-
Cool the reaction mixture to room temperature and filter to remove any insoluble impurities.
-
Acidify the filtrate with cold, dilute hydrochloric acid to a pH of 5-6.
-
The resulting precipitate is filtered, washed thoroughly with cold water, and dried.
-
Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water mixture) to obtain the pure this compound.
Diagram of the Proposed Synthetic Workflow:
Caption: Proposed two-step synthesis of this compound.
Potential Biological Significance and Signaling Pathways
Derivatives of 1,2,4-triazole-3-thiol are known to interact with various biological targets. For instance, their antimicrobial activity is often attributed to the inhibition of essential enzymes in pathogens. In cancer research, these compounds have been shown to interfere with signaling pathways crucial for cell proliferation and survival.
Given the structural features of this compound, it could potentially act as an inhibitor of enzymes with hydrophobic binding pockets, due to the presence of the two isopropyl groups. A hypothetical mechanism of action could involve the inhibition of a protein kinase, a common target for anticancer drugs.
Hypothetical Signaling Pathway Inhibition:
Caption: Hypothetical inhibition of a protein kinase signaling pathway.
Conclusion
While specific experimental data on this compound remains to be published, this in-depth technical guide provides a robust predictive framework for its synthesis, structural characterization, and potential biological relevance. The proposed methodologies and expected data are grounded in the well-documented chemistry of analogous compounds. Further experimental validation is necessary to confirm these predictions and to fully explore the therapeutic potential of this novel triazole derivative. The information presented herein serves as a valuable resource for researchers and scientists in the field of medicinal chemistry and drug development, providing a solid foundation for future investigations into this promising class of molecules.
References
An In-depth Technical Guide on the Physicochemical Properties of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols
Audience: Researchers, scientists, and drug development professionals.
Introduction
The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties. The thiol substituent at the 3-position is a key feature, contributing to the molecule's chemical reactivity and biological interactions. The substituents at the 4 and 5-positions significantly influence the physicochemical properties and, consequently, the pharmacokinetic and pharmacodynamic profiles of these compounds. This guide focuses on the anticipated physical properties of 4,5-diisopropyl-4H-1,2,4-triazole-3-thiol, drawing parallels from documented analogues.
Chemical Structure and Properties
The core structure is a five-membered aromatic ring containing three nitrogen atoms and one sulfur atom. The "4H" designation indicates the position of the hydrogen atom on the triazole ring. The thiol group (-SH) can exist in tautomeric equilibrium with a thione form (-C=S).
Molecular Formula: C₈H₁₅N₃S
Molecular Weight: 185.29 g/mol
Predicted Physical Properties:
Based on data from similar compounds such as 5-isopropyl-4-methyl-4H-1,2,4-triazole-3-thiol (MW: 157.24) and 5-isopropyl-4-propyl-4H-1,2,4-triazole-3-thiol (MW: 185.29), the physical state of this compound is expected to be a solid at room temperature.[1][2]
| Property | Predicted Value/Range | Notes |
| Melting Point | 150 - 200 °C | Aliphatic substituents on the triazole ring generally lead to melting points in this range. For example, 4,5-diethyl-4H-1,2,4-triazole-3-thiol has a melting point in this range. The bulky isopropyl groups may influence crystal packing and thus the specific melting point. |
| Boiling Point | > 300 °C (decomposes) | High due to hydrogen bonding and polarity. Decomposition is likely at elevated temperatures. |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, ethanol); sparingly soluble in water. | The presence of the thiol and triazole nitrogen atoms allows for hydrogen bonding, conferring some water solubility. However, the two isopropyl groups increase the lipophilicity, likely making it more soluble in organic solvents. |
| pKa | Thiol group: ~7-8; Triazole N-H: ~9-10 | The acidity of the thiol proton is a key feature. The pKa of the triazole ring proton is also relevant for its interaction with biological targets. |
Spectral Data (Predicted):
| Technique | Expected Features |
| ¹H NMR | Signals corresponding to the isopropyl C-H protons (a septet) and methyl protons (a doublet). A broad singlet for the S-H proton, which is exchangeable with D₂O. |
| ¹³C NMR | Resonances for the isopropyl carbons and the C3 and C5 carbons of the triazole ring. The C3 carbon attached to the sulfur will be significantly deshielded. |
| IR Spectroscopy | Characteristic peaks for N-H stretching (~3100-3300 cm⁻¹), C=N stretching (~1600-1650 cm⁻¹), and C=S stretching (thione tautomer, ~1200-1300 cm⁻¹). A weak S-H stretch may be observed around 2500-2600 cm⁻¹. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight (185.29). Fragmentation patterns would likely involve the loss of the isopropyl groups. |
Experimental Protocols
The following are generalized experimental protocols for the synthesis and characterization of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols.
3.1. Synthesis
A common route for the synthesis of this class of compounds is through the cyclization of a substituted thiosemicarbazide.
DOT Script for Synthesis Workflow:
Caption: General synthesis workflow for this compound.
Protocol:
-
Formation of Thiosemicarbazide Intermediate: Equimolar amounts of isopropyl isothiocyanate and isobutyric acid hydrazide are refluxed in a suitable solvent (e.g., ethanol) for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the resulting solid thiosemicarbazide is purified by recrystallization.
-
Cyclization: The purified thiosemicarbazide is dissolved in an aqueous solution of a base (e.g., 2N NaOH) and refluxed for several hours.
-
Purification: The reaction mixture is cooled and then acidified with a mineral acid (e.g., HCl) to precipitate the triazole-thiol product. The solid is collected by filtration, washed with water, and recrystallized from a suitable solvent like ethanol to yield the pure product.
3.2. Characterization
-
Melting Point: Determined using a standard melting point apparatus.
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 MHz) using a deuterated solvent such as DMSO-d₆ or CDCl₃.
-
IR Spectroscopy: The IR spectrum is obtained using a Fourier-transform infrared (FTIR) spectrometer, typically with the sample prepared as a KBr pellet.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition.
Potential Signaling Pathways and Biological Activities
While no specific biological data exists for this compound, related compounds have shown a variety of biological activities. The triazole-thiol scaffold is known to interact with various enzymes, often through coordination of the sulfur atom to a metal center in the enzyme's active site.
DOT Script for a Logical Relationship in Drug Discovery:
Caption: Relationship between properties and efficacy in drug discovery.
Conclusion
This compound is a molecule with potential for further investigation in drug discovery and materials science. While direct experimental data is currently lacking, this guide provides a robust framework for predicting its physical properties and outlines the standard experimental procedures for its synthesis and characterization. Researchers are encouraged to use this information as a starting point for their own investigations into this and related compounds.
References
4,5-diisopropyl-4H-1,2,4-triazole-3-thiol chemical properties
An In-Depth Technical Guide on the Chemical Properties of 4,5-diisopropyl-4H-1,2,4-triazole-3-thiol
For the attention of: Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous therapeutic agents with a wide array of biological activities.[1][2][3] The incorporation of a thiol group at the 3-position of the 4H-1,2,4-triazole ring often enhances or confers distinct pharmacological properties. These thione-substituted triazoles are recognized for their potential antibacterial, antifungal, antitubercular, anticancer, and anti-inflammatory activities.[1][4] This guide focuses on the chemical properties of a specific, yet lesser-documented analog, this compound, providing a technical overview for research and development purposes.
Physicochemical and Spectroscopic Properties
While specific quantitative data for this compound is not available, the following table summarizes the expected and known properties of closely related dialkyl and other substituted analogs.
Table 1: Physicochemical and Spectroscopic Data of 4,5-disubstituted-4H-1,2,4-triazole-3-thiol Analogs
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Key IR Peaks (cm⁻¹) | Key ¹H-NMR Signals (ppm, DMSO-d₆) |
| 4-Isopropyl-5-methyl-4H-1,2,4-triazole-3-thiol | C₆H₁₁N₃S | 157.24 | Not available | N-H: ~3200-3300, C=N: ~1580-1600, C=S: ~1270-1290 | SH/NH: ~12.5-14.0 (s), CH (isopropyl): multiplet, CH₃ (isopropyl): doublet, CH₃ (methyl): singlet |
| 5-Isopropyl-4-propyl-4H-1,2,4-triazole-3-thiol | C₈H₁₅N₃S | 185.29 | Not available | N-H: ~3200-3300, C=N: ~1580-1600, C=S: ~1270-1290 | SH/NH: ~12.5-14.0 (s), CH (isopropyl): multiplet, CH₃ (isopropyl): doublet, CH₂ (propyl): triplet, CH₂ (propyl): multiplet, CH₃ (propyl): triplet |
| 4,5-Diethyl-4H-1,2,4-triazole-3-thiol | C₆H₁₁N₃S | 157.24 | Not available | N-H: ~3200-3300, C=N: ~1580-1600, C=S: ~1270-1290 | SH/NH: ~12.5-14.0 (s), CH₂ (ethyl): quartets, CH₃ (ethyl): triplets |
| 4-Hexyl-5-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione | C₁₄H₁₉N₃S | 261.39 | 110 | N-H: 3260, C=N: 1585, C=S: 1270 | 12.42 (s, 1H, NH/SH), 7.47-7.54 (m, 5H, Ar), 4.06 (t, 2H, CH₂-N), 0.79-1.67 (m, 11H, hexyl)[1] |
| 4-Cyclohexyl-5-benzyl-2,4-dihydro-3H-1,2,4-triazole-3-thione | C₁₅H₁₉N₃S | 273.40 | 156 | N-H: 3200, C=N: 1600, C=S: 1285 | 7.25-7.43 (m, 5H, Ar), 4.50 (m, 1H, CH-N), 3.36 (s, 2H, CH₂-Ph), 1.25-1.79 (m, 10H, cyclohexyl)[1] |
Synthesis
The synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols is reliably achieved through the base-catalyzed intramolecular dehydrative cyclization of the corresponding 1,4-disubstituted thiosemicarbazides.[1][2]
General Synthetic Workflow
The logical progression for the synthesis of the target compound is outlined below.
Caption: General synthesis workflow for this compound.
Detailed Experimental Protocols
Protocol 1: Synthesis of 1,4-Diisopropylthiosemicarbazide
-
To a solution of isobutyric acid hydrazide (10 mmol) in a suitable solvent such as ethanol or benzene, add isopropyl isothiocyanate (10 mmol).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The precipitated solid is filtered, washed with cold ethanol, and dried to yield the 1,4-diisopropylthiosemicarbazide intermediate.
Protocol 2: Synthesis of this compound
-
Dissolve the 1,4-diisopropylthiosemicarbazide (10 mmol) in an aqueous solution of 2N sodium hydroxide (20 mL).
-
Reflux the mixture for 3-5 hours. The progress of the cyclization can be monitored by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Acidify the cooled solution to a pH of 3-4 using 37% hydrochloric acid.
-
The resulting precipitate is filtered, washed thoroughly with water, and recrystallized from an appropriate solvent (e.g., ethanol/water mixture) to afford the purified this compound.[5]
Reactivity and Stability
The 4,5-disubstituted-4H-1,2,4-triazole-3-thiol scaffold exhibits a thiol-thione tautomerism, with the thione form generally being predominant. The triazole ring is aromatic and thus possesses significant stability. It is generally resistant to cleavage under mild acidic conditions, which are often used during the workup of its synthesis. However, prolonged exposure to harsh acidic or basic conditions, especially at elevated temperatures, may lead to degradation.
The thiol group is a nucleophilic center and can undergo various reactions, such as alkylation to form S-substituted derivatives. The nitrogen atoms in the triazole ring can also participate in reactions, including N-alkylation and coordination with metal ions.
Potential Biological Activities
While no specific biological data for this compound has been found, extensive research on analogous compounds has revealed a broad spectrum of biological activities.
Table 2: Reported Biological Activities of 4,5-disubstituted-4H-1,2,4-triazole-3-thiol Analogs
| Biological Activity | Description | Example Analogs |
| Antibacterial | Active against both Gram-positive and Gram-negative bacteria.[1][6] | 4-cyclohexyl-5-(2-pyridyl)- and 4-hexyl-5-benzyl- derivatives showed activity against Gram-positive cocci.[1][2] |
| Antifungal | Inhibition of various fungal strains.[6] | A 4-(4-chlorobenzylideneamino)-5-(pyridin-4-yl) derivative showed good activity against C. albicans and A. niger.[6] |
| Antioxidant | Capable of scavenging free radicals.[1][2] | Several 4-hexyl and 4-cyclohexyl derivatives exhibited significant free radical scavenging effects.[1][2] |
| Antitumor | Inhibition of tumor cell growth.[1][2] | 4-hexyl-5-(2-pyridyl) and 4-cyclohexyl-5-phenyl derivatives showed notable tumor inhibition in potato disc assays.[1][2] |
| Cytotoxic | Lethality against brine shrimp, indicating potential cytotoxic effects.[1] | 4-hexyl-5-phenyl and 4-cyclohexyl-5-(4-pyridyl) derivatives showed significant cytotoxicity.[1] |
Signaling Pathways and Experimental Workflows
Specific signaling pathways for this compound have not been elucidated. However, the diverse biological activities of its analogs suggest potential interactions with various cellular targets. For instance, the antimicrobial activity may involve the inhibition of essential enzymes in bacteria or fungi, while antitumor effects could be mediated through the induction of apoptosis or inhibition of cell proliferation pathways.
General Experimental Workflow for Biological Screening
The following diagram illustrates a typical workflow for the initial biological evaluation of a newly synthesized 1,2,4-triazole-3-thiol derivative.
Caption: A generalized workflow for the biological screening of novel triazole-thiol compounds.
Conclusion
This compound belongs to a class of heterocyclic compounds with significant therapeutic potential. While specific data for this diisopropyl analog is sparse, established synthetic routes and the well-documented biological activities of its structural relatives provide a strong foundation for its further investigation. The protocols and comparative data presented in this guide are intended to facilitate future research into the synthesis, characterization, and biological evaluation of this and other novel 1,2,4-triazole-3-thiol derivatives.
References
- 1. Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols [scirp.org]
- 2. researchgate.net [researchgate.net]
- 3. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]
- 4. Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives [mdpi.com]
- 5. Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class - PMC [pmc.ncbi.nlm.nih.gov]
- 6. connectjournals.com [connectjournals.com]
A Technical Guide to 4,5-diisopropyl-4H-1,2,4-triazole-3-thiol: Synthesis, Characterization, and Potential Biological Activities
Introduction
The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties.[1][2][3] The thione substitution at the 3-position of the triazole ring is a key pharmacophore that often enhances or confers specific biological activities.[1][4] This technical guide focuses on the synthesis, characterization, and potential biological evaluation of 4,5-diisopropyl-4H-1,2,4-triazole-3-thiol, a novel derivative in this promising class of compounds. While specific literature on this diisopropyl analog is scarce, this document provides a comprehensive framework for its investigation based on well-established methodologies for similar structures.
Predicted Physicochemical Properties
Based on analogs, the physicochemical properties of this compound can be predicted. These properties are crucial for drug development, influencing absorption, distribution, metabolism, and excretion (ADME).
| Property | Predicted Value/Characteristic |
| Molecular Formula | C₈H₁₅N₃S |
| Molecular Weight | 185.29 g/mol |
| Appearance | Likely a crystalline solid |
| Solubility | Expected to have low solubility in water and higher solubility in organic solvents like DMSO, DMF, and ethanol. |
| Tautomerism | Exists in a thiol-thione tautomeric equilibrium, with the thione form generally predominating in the solid state.[5][6] |
Synthesis Pathway
The synthesis of 4,5-disubstituted-1,2,4-triazole-3-thiols is typically achieved through a multi-step process starting from a corresponding carboxylic acid hydrazide and an isothiocyanate.[1][7][8] The proposed synthetic route for this compound is outlined below.
Caption: Proposed synthesis pathway for this compound.
Experimental Protocols
The following are detailed, generalized experimental protocols for the synthesis and characterization of the title compound, adapted from methodologies reported for analogous compounds.[1][5][8]
1. Synthesis of 1-Isobutyryl-4-isopropyl-thiosemicarbazide (Intermediate)
-
Materials: Isobutyric acid hydrazide, isopropyl isothiocyanate, absolute ethanol.
-
Procedure:
-
Dissolve isobutyric acid hydrazide (0.1 mol) in absolute ethanol (150 mL) in a round-bottom flask.
-
Add isopropyl isothiocyanate (0.1 mol) to the solution.
-
Reflux the mixture for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The precipitated solid is filtered, washed with cold ethanol, and dried under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure thiosemicarbazide intermediate.
-
2. Synthesis of this compound (Final Product)
-
Materials: 1-Isobutyryl-4-isopropyl-thiosemicarbazide, sodium hydroxide, water, ethanol.
-
Procedure:
-
Suspend the thiosemicarbazide intermediate (0.05 mol) in an aqueous solution of sodium hydroxide (8%, 100 mL).
-
Reflux the mixture for 6-8 hours with constant stirring.
-
Monitor the reaction for the completion of cyclization via TLC.
-
Cool the reaction mixture in an ice bath.
-
Acidify the clear solution with a dilute acid (e.g., HCl) to a pH of 5-6.
-
The resulting precipitate is filtered, washed thoroughly with cold water, and dried.
-
Purify the final product by recrystallization from an appropriate solvent (e.g., aqueous ethanol).
-
Structural Characterization
The structure of the synthesized compound would be confirmed using a combination of spectroscopic techniques.
Caption: Workflow for the structural elucidation of the target compound.
Expected Spectroscopic Data:
| Technique | Expected Peaks/Signals |
| FT-IR (KBr, cm⁻¹) | ~3200-3100 (N-H stretching), ~2970-2870 (C-H stretching, isopropyl), ~2600-2550 (S-H stretching, thiol form, often weak), ~1620-1580 (C=N stretching), ~1300-1250 (C=S stretching, thione form).[1][5][8] |
| ¹H NMR (DMSO-d₆, δ ppm) | A broad singlet for the N-H/S-H proton (~13.0-14.0 ppm), septets and doublets for the isopropyl protons. The chemical shifts would be confirmed by 2D NMR techniques. |
| ¹³C NMR (DMSO-d₆, δ ppm) | Resonances corresponding to the C=S carbon (~165-175 ppm), carbons of the triazole ring, and the carbons of the isopropyl groups. |
| Mass Spectrometry | A molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ corresponding to the molecular weight of the compound. |
| Elemental Analysis | The calculated percentages of C, H, N, and S should be within ±0.4% of the theoretical values for the molecular formula C₈H₁₅N₃S. |
Potential Biological Activities and Screening Protocols
Derivatives of 1,2,4-triazole-3-thiol have demonstrated a wide range of biological activities.[1][3][4][7] Therefore, it is plausible that this compound could exhibit similar properties.
1. Antimicrobial Activity
-
Rationale: Many 4,5-disubstituted-1,2,4-triazole-3-thiols show significant antibacterial and antifungal activity.[1][2]
-
Suggested Protocol (Agar Well Diffusion Method):
-
Prepare nutrient agar plates for bacteria and Sabouraud dextrose agar plates for fungi.
-
Inoculate the plates with standardized microbial suspensions.
-
Create wells in the agar using a sterile cork borer.
-
Add a solution of the test compound (in a suitable solvent like DMSO) at various concentrations to the wells.
-
Use a standard antibiotic/antifungal as a positive control and the solvent as a negative control.
-
Incubate the plates at the appropriate temperature and duration.
-
Measure the diameter of the zone of inhibition around each well.
-
2. Antioxidant Activity
-
Rationale: The thiol group can act as a radical scavenger, and related compounds have shown antioxidant potential.[1][7]
-
Suggested Protocol (DPPH Radical Scavenging Assay):
-
Prepare a stock solution of the test compound in methanol.
-
Prepare a methanolic solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH).
-
Mix various concentrations of the test compound with the DPPH solution.
-
Incubate the mixtures in the dark at room temperature for 30 minutes.
-
Measure the absorbance of the solutions at a specific wavelength (e.g., 517 nm) using a spectrophotometer.
-
Use a standard antioxidant like ascorbic acid as a positive control.
-
Calculate the percentage of radical scavenging activity.
-
3. Anticancer Activity
-
Rationale: The 1,2,4-triazole scaffold is present in several anticancer drugs, and novel derivatives are continuously being explored for their cytotoxic effects.[1][7]
-
Suggested Protocol (MTT Assay against Cancer Cell Lines):
-
Culture selected cancer cell lines (e.g., MCF-7, HeLa) in appropriate media.
-
Seed the cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24, 48 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm).
-
Calculate the cell viability and determine the IC₅₀ value.
-
Conclusion
While this compound is a novel compound with no specific data in the current literature, this guide provides a comprehensive framework for its synthesis, characterization, and biological evaluation. The methodologies and predicted data are based on well-established knowledge of the 4,5-disubstituted-1,2,4-triazole-3-thiol class of compounds. Researchers in drug discovery and medicinal chemistry can use this guide as a starting point to explore the potential of this and other new triazole derivatives. The promising biological activities of related compounds suggest that this compound is a worthy candidate for further investigation.
References
- 1. Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols [scirp.org]
- 2. connectjournals.com [connectjournals.com]
- 3. mdpi.com [mdpi.com]
- 4. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ijsr.net [ijsr.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
4,5-diisopropyl-4H-1,2,4-triazole-3-thiol synthesis pathway
An In-depth Technical Guide to the Synthesis of 4,5-diisopropyl-4H-1,2,4-triazole-3-thiol
This guide provides a comprehensive overview of a plausible synthetic pathway for this compound, tailored for researchers, scientists, and professionals in drug development. The synthesis is presented as a multi-step process, commencing from readily available starting materials.
Introduction
The 1,2,4-triazole nucleus is a crucial scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, analgesic, anticancer, anticonvulsant, and anti-inflammatory properties.[1][2] The incorporation of a thiol group at the 3-position and alkyl substituents at the 4 and 5-positions can significantly modulate the pharmacological profile of these heterocyclic compounds. This document outlines a detailed synthetic route for this compound, a novel compound with potential therapeutic applications. The primary pathway described herein involves the preparation of a key thiosemicarbazide intermediate followed by its base-catalyzed intramolecular cyclization.
Proposed Synthesis Pathway
The most viable synthetic route for this compound proceeds through three main stages:
-
Synthesis of Isobutyric Hydrazide: The initial step involves the formation of isobutyric hydrazide from a commercially available precursor, such as ethyl isobutyrate.
-
Formation of 4-isopropyl-1-(2-methylpropanoyl)thiosemicarbazide: This key intermediate is synthesized by the condensation of isobutyric hydrazide with isopropyl isothiocyanate.
-
Cyclization to this compound: The final step is the base-catalyzed intramolecular dehydrative cyclization of the thiosemicarbazide derivative to yield the target triazole-thiol.
Below is a graphical representation of the proposed synthesis pathway.
Caption: Proposed synthesis pathway for this compound.
Experimental Protocols
The following are detailed experimental protocols for each step in the synthesis of this compound.
Step 1: Synthesis of Isobutyric Hydrazide
This procedure is adapted from the general synthesis of hydrazides from esters.[3][4]
-
Materials:
-
Ethyl isobutyrate
-
Hydrazine hydrate (80% solution)
-
Absolute ethanol
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine ethyl isobutyrate (1.0 mol) and absolute ethanol (250 mL).
-
To this solution, add hydrazine hydrate (2.0 mol) dropwise with stirring.
-
Heat the reaction mixture to reflux and maintain for 6-8 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude isobutyric hydrazide can be purified by vacuum distillation or used directly in the next step if of sufficient purity.
-
Step 2: Synthesis of 4-isopropyl-1-(2-methylpropanoyl)thiosemicarbazide
This protocol is based on the general synthesis of 1,4-disubstituted thiosemicarbazides.[5][6]
-
Materials:
-
Isobutyric hydrazide (from Step 1)
-
Isopropyl isothiocyanate
-
Absolute ethanol
-
-
Procedure:
-
Dissolve isobutyric hydrazide (1.0 mol) in absolute ethanol (300 mL) in a round-bottom flask fitted with a reflux condenser.
-
Add isopropyl isothiocyanate (1.0 mol) to the solution.
-
Heat the mixture to reflux and maintain for 4-6 hours, with stirring.
-
Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture in an ice bath to induce precipitation.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.
-
The crude 4-isopropyl-1-(2-methylpropanoyl)thiosemicarbazide can be recrystallized from ethanol to obtain a purified product.
-
Step 3: Synthesis of this compound
This final step involves the base-catalyzed cyclization of the thiosemicarbazide intermediate.[1][2][7]
-
Materials:
-
4-isopropyl-1-(2-methylpropanoyl)thiosemicarbazide (from Step 2)
-
Sodium hydroxide (2 N aqueous solution)
-
Concentrated hydrochloric acid
-
-
Procedure:
-
Suspend 4-isopropyl-1-(2-methylpropanoyl)thiosemicarbazide (1.0 mol) in a 2 N aqueous solution of sodium hydroxide (500 mL) in a round-bottom flask equipped with a reflux condenser.
-
Heat the mixture to reflux and maintain for 3-5 hours until the evolution of hydrogen sulfide ceases and a clear solution is obtained.
-
Monitor the reaction by TLC.
-
Cool the reaction mixture to room temperature and filter to remove any insoluble impurities.
-
Carefully acidify the filtrate with concentrated hydrochloric acid to a pH of 5-6, while cooling in an ice bath.
-
The target compound, this compound, will precipitate out of the solution.
-
Collect the solid product by filtration, wash thoroughly with cold water, and dry under vacuum.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol-water mixture.
-
Data Presentation
The following table summarizes the key quantitative data for the synthesis of this compound. Please note that as this is a proposed synthesis for a novel compound, the yield and melting point are estimates based on similar reported syntheses.
| Step | Reactants | Product | Solvent | Typical Yield (%) | Estimated Melting Point (°C) |
| 1 | Ethyl isobutyrate, Hydrazine hydrate | Isobutyric hydrazide | Ethanol | 85-95 | Liquid |
| 2 | Isobutyric hydrazide, Isopropyl isothiocyanate | 4-isopropyl-1-(2-methylpropanoyl)thiosemicarbazide | Ethanol | 80-90 | 140-160 |
| 3 | 4-isopropyl-1-(2-methylpropanoyl)thiosemicarbazide, NaOH | This compound | Water | 70-85 | 170-190 |
Alternative Synthesis Pathway
An alternative route to 4,5-disubstituted-4H-1,2,4-triazole-3-thiols involves the use of thiocarbohydrazide as a starting material.[2] This pathway would entail the reaction of thiocarbohydrazide with two equivalents of an acylating agent, such as isobutyryl chloride, followed by cyclization.
Caption: Alternative synthesis pathway for this compound.
While this pathway is also feasible, the primary pathway presented is generally more common and often provides better control over the substitution pattern of the final triazole product.
Conclusion
This technical guide provides a detailed and actionable framework for the synthesis of this compound. The proposed multi-step synthesis is based on established and reliable chemical transformations. The provided experimental protocols and data offer a solid foundation for the practical execution of this synthesis in a laboratory setting. Further optimization of reaction conditions may be necessary to maximize yields and purity. The successful synthesis of this novel compound will enable further investigation into its potential pharmacological activities.
References
- 1. Thiocarbohydrazide synthesis - chemicalbook [chemicalbook.com]
- 2. Thiocarbohydrazides: Synthesis and Reactions [article.sapub.org]
- 3. Synthesis, Characterization, Molecular docking of some Hydrazone derived from Isobutyric acid | IAR Journal of Clinical & Medical Biochemistry [iarconsortium.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols [scirp.org]
Potential Applications of 4,5-Disubstituted-4H-1,2,4-Triazole-3-Thiols in Medicinal Chemistry: A Technical Guide
For the attention of: Researchers, Scientists, and Drug Development Professionals.
This technical guide provides a comprehensive overview of the synthesis, biological activities, and potential therapeutic applications of 4,5-disubstituted-4H-1,2,4-triazole-3-thiol derivatives in the field of medicinal chemistry. While specific data on the 4,5-diisopropyl analogue is limited in publicly accessible literature, this document consolidates findings on structurally related compounds to illustrate the core potential of this heterocyclic scaffold. The 1,2,4-triazole nucleus is a recognized "privileged" structure in drug discovery, known for its diverse pharmacological properties, including antimicrobial, anticancer, and antioxidant effects.[1][2][3] The incorporation of a thiol group at the 3-position and various substituents at the 4 and 5-positions allows for a broad exploration of the chemical space and modulation of biological activity.
Synthesis of 4,5-Disubstituted-4H-1,2,4-Triazole-3-Thiols
The primary synthetic route to 4,5-disubstituted-4H-1,2,4-triazole-3-thiols involves the base-catalyzed intramolecular cyclization of substituted thiosemicarbazides.[4][5] This versatile method allows for the introduction of a wide variety of substituents at the N-4 and C-5 positions, enabling the generation of diverse chemical libraries for biological screening.
General Synthetic Workflow
The overall process can be visualized as a multi-step chemical synthesis followed by purification and characterization.
Caption: Synthetic workflow for 4,5-disubstituted-4H-1,2,4-triazole-3-thiols.
Potential Therapeutic Applications
Derivatives of 4,5-disubstituted-4H-1,2,4-triazole-3-thiol have demonstrated a wide spectrum of biological activities, suggesting their potential as lead compounds for the development of new therapeutic agents. Key areas of interest include their anticancer, antimicrobial, and antioxidant properties.
Anticancer Activity
Several studies have highlighted the cytotoxic effects of 4,5-disubstituted-1,2,4-triazole-3-thiol derivatives against various cancer cell lines.[6][7][8] The proposed mechanisms of action are diverse and appear to be dependent on the specific substitution patterns on the triazole core. One of the key mechanisms involves the inhibition of protein kinases, which are crucial for cancer cell proliferation and survival.[6]
Caption: Inhibition of pro-survival signaling pathways by triazole derivatives.
The cytotoxic potential of these compounds is often quantified by their half-maximal inhibitory concentration (IC50) values.
| Compound ID | Substituent (R1) | Substituent (R2) | Cancer Cell Line | IC50 (µM) | Reference |
| 58a | (S)-Naproxen derived | Phenyl | PC-3 (Prostate) | 26.0 | [7] |
| DU-145 (Prostate) | 34.5 | [7] | |||
| LNCaP (Prostate) | 48.8 | [7] | |||
| 62i | Diarylurea moiety | Varied | HT-29 (Colon) | 0.90 | [7] |
| H460 (Lung) | 0.85 | [7] | |||
| MDA-MB-231 (Breast) | 1.54 | [7] | |||
| 124i | Varied | Varied | 60 cell line panel | 0.20–2.58 | [7] |
| 7f | 4-isobutylphenyl | 2,6-dimethylphenyl | HepG2 (Liver) | 16.782 (µg/mL) | [9] |
| 7a | 4-isobutylphenyl | 2-methylphenyl | HepG2 (Liver) | 20.667 (µg/mL) | [9] |
| 17 | Varied | Varied | MCF-7 (Breast) | 0.31 | [10] |
| 22 | Varied | Varied | MCF-7 (Breast) | 3.31 | [10] |
| Caco-2 (Colon) | 4.98 | [10] | |||
| 25 | Varied | Varied | MCF-7 (Breast) | 4.46 | [10] |
| Caco-2 (Colon) | 7.22 | [10] |
Antimicrobial Activity
The 1,2,4-triazole scaffold is a well-established pharmacophore in antifungal agents.[1] Derivatives of 4,5-disubstituted-1,2,4-triazole-3-thiol have also been shown to possess broad-spectrum antibacterial and antifungal activity.[11][12] Their efficacy is typically determined by the minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
| Compound ID | Substituent (R1) | Substituent (R2) | Microorganism | MIC (µg/mL) | Reference |
| 48g | 4-substituted phenyl | 2-aminothiazol-4-yl | S. aureus | 0.5–1 (µM) | [7] |
| B. subtilis | 0.5–1 (µM) | [7] | |||
| E. coli | 0.5–1 (µM) | [7] | |||
| P. aeruginosa | 0.5–1 (µM) | [7] | |||
| 4c | Pyridin-4-yl | 4-hydroxybenzylideneamino | S. aureus | 16 | [11] |
| B. subtilis | 20 | [11] | |||
| 4e | Pyridin-4-yl | 4-chlorobenzylideneamino | E. coli | 25 | [11] |
| S. typhi | 31 | [11] | |||
| 7d | 1-hexadecyl | bis-4-amino-1,2,4-triazole-3-thione | Gram-positive bacteria | 1–32 | [13] |
| Gram-negative bacteria | 1–64 | [13] | |||
| Fungi | 1–16 | [13] | |||
| 3a-c | Varied | Varied | E. coli | 31.25 - 62.5 | [14] |
| S. aureus | 31.25 - 62.5 | [14] | |||
| P. aeruginosa | 31.25 - 62.5 | [14] | |||
| C. albicans | 31.25 - 62.5 | [14] |
Antioxidant and Cytotoxic Activities
Certain 4,5-disubstituted-1,2,4-triazole-3-thiol derivatives have been reported to exhibit significant antioxidant activity, as measured by their ability to scavenge free radicals in assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.[4] Additionally, general cytotoxicity has been assessed using the brine shrimp lethality assay, which provides a preliminary indication of the compound's toxicity.[4]
| Compound ID | Substituent (R1) | Substituent (R2) | Activity | Result | Reference |
| 5a | Phenyl | Hexyl | Antioxidant (% scavenging at 3 ppm) | 85 | [4][5] |
| 5b | 4-Methoxyphenyl | Hexyl | Antioxidant (% scavenging at 3 ppm) | 85 | [4][5] |
| 5d | 4-Pyridyl | Hexyl | Antioxidant (% scavenging at 3 ppm) | 85 | [4][5] |
| 6a | Phenyl | Cyclohexyl | Antioxidant (% scavenging at 3 ppm) | 85 | [4][5] |
| 6f | Benzyl | Cyclohexyl | Antioxidant (% scavenging at 3 ppm) | 85 | [4][5] |
| 5c | 4-Chlorophenyl | Hexyl | Antitumor (% inhibition) | 75 | [4][5] |
| 5d | 4-Pyridyl | Hexyl | Antitumor (% inhibition) | 75 | [4][5] |
| 6a | Phenyl | Cyclohexyl | Antitumor (% inhibition) | 75 | [4][5] |
| 5a | Phenyl | Hexyl | Brine Shrimp Lethality (LC50 µg/mL) | 129.62 | [4][5] |
| 5b | 4-Methoxyphenyl | Hexyl | Brine Shrimp Lethality (LC50 µg/mL) | 161.577 | [4][5] |
| 6d | 4-Pyridyl | Cyclohexyl | Brine Shrimp Lethality (LC50 µg/mL) | 81.56 | [4][5] |
Structure-Activity Relationships (SAR)
The biological activity of 4,5-disubstituted-1,2,4-triazole-3-thiols is highly dependent on the nature and position of the substituents on the heterocyclic core. The following diagram illustrates some general logical relationships that can be inferred from the available data.
Caption: Logical relationships in the structure-activity of triazole derivatives.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of research findings. Below are representative protocols for the synthesis and biological evaluation of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols.
Synthesis of 4-Hexyl-5-phenyl-4H-1,2,4-triazole-3-thiol
This protocol is adapted from the synthesis of analogous compounds.[5]
-
Preparation of 1-benzoyl-4-hexyl-thiosemicarbazide: To a solution of benzoyl hydrazide (0.01 mol) in ethanol, hexyl isothiocyanate (0.01 mol) is added. The mixture is refluxed for 4-6 hours. The solvent is then removed under reduced pressure, and the resulting solid is washed with cold diethyl ether to yield the thiosemicarbazide intermediate.
-
Cyclization: The synthesized thiosemicarbazide (0.005 mol) is dissolved in a 2N aqueous solution of sodium hydroxide (25 mL). The mixture is refluxed for 6-8 hours.
-
Purification: After cooling, the reaction mixture is acidified with concentrated hydrochloric acid to a pH of 5-6. The precipitated solid is filtered, washed thoroughly with water, and recrystallized from ethanol to afford the pure 4-hexyl-5-phenyl-4H-1,2,4-triazole-3-thiol.[5]
-
Characterization: The structure of the final compound is confirmed by FT-IR, 1H-NMR, and elemental analysis.
MTT Assay for Anticancer Screening
This protocol is a standard method for assessing the in vitro cytotoxicity of novel compounds.[2][15][16]
-
Cell Seeding: Cancer cells (e.g., MCF-7, HepG2) are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The test compound is dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution. Serial dilutions of the compound are prepared in the cell culture medium. The old medium is removed from the wells, and 100 µL of the medium containing different concentrations of the test compound is added. A vehicle control (medium with DMSO) is also included. The plate is then incubated for 48-72 hours.
-
MTT Addition: After the incubation period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium containing MTT is carefully removed, and 100 µL of a solubilization solution (e.g., DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the compound concentration.[15]
Agar Dilution Method for Antimicrobial Susceptibility Testing
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.[17][18][19]
-
Preparation of Antimicrobial Stock Solution: The test compound is dissolved in a suitable solvent (e.g., DMSO) to obtain a high-concentration stock solution.
-
Preparation of Agar Plates with Compound: A series of twofold dilutions of the stock solution are prepared. Each dilution is then mixed with molten Mueller-Hinton agar (for bacteria) or Sabouraud Dextrose agar (for fungi) at a ratio of 1:9 (e.g., 2 mL of compound dilution to 18 mL of agar) and poured into sterile petri dishes. A control plate without the compound is also prepared.
-
Inoculum Preparation: The microbial strains to be tested are cultured overnight. The cultures are then diluted in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Inoculation: The standardized microbial suspensions are spotted onto the surface of the agar plates containing different concentrations of the compound.
-
Incubation: The plates are incubated at 37°C for 18-24 hours for bacteria and at 25-30°C for 48-72 hours for fungi.
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the microorganism.[17][19]
Conclusion
The 4,5-disubstituted-4H-1,2,4-triazole-3-thiol scaffold represents a promising area for further research and development in medicinal chemistry. The synthetic accessibility and the wide range of achievable biological activities, including anticancer and antimicrobial effects, make these compounds attractive candidates for lead optimization programs. Future work should focus on the synthesis and evaluation of a broader range of derivatives, including the 4,5-diisopropyl analogue, to establish more definitive structure-activity relationships and to identify compounds with potent and selective therapeutic potential. Further mechanistic studies are also warranted to elucidate the specific molecular targets and signaling pathways modulated by these promising heterocyclic compounds.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 3. rr-asia.woah.org [rr-asia.woah.org]
- 4. youtube.com [youtube.com]
- 5. Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols [scirp.org]
- 6. The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Bio-Oriented Synthesis and Molecular Docking Studies of 1,2,4-Triazole Based Derivatives as Potential Anti-Cancer Agents against HepG2 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. connectjournals.com [connectjournals.com]
- 12. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. woah.org [woah.org]
- 18. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC [pmc.ncbi.nlm.nih.gov]
- 19. taylorfrancis.com [taylorfrancis.com]
Spectroscopic and Synthetic Profile of 4,5-Disubstituted-4H-1,2,4-triazole-3-thiols: A Technical Guide
This technical document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. It outlines a standard protocol for the synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols and presents a compilation of representative spectroscopic data from closely related analogs to facilitate the characterization of novel compounds within this class.
I. General Experimental Protocol: Synthesis of 4,5-Disubstituted-4H-1,2,4-triazole-3-thiols
The synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols is typically achieved through a multi-step process commencing with the reaction of a carboxylic acid hydrazide with an isothiocyanate, followed by a base-catalyzed intramolecular cyclization.[1][2]
Step 1: Synthesis of 1-Acylthiosemicarbazide Intermediate
-
A solution of the desired carboxylic acid hydrazide (1 equivalent) in a suitable solvent (e.g., ethanol, benzene) is prepared.
-
The corresponding isothiocyanate (1 equivalent) is added to the solution.
-
The reaction mixture is refluxed for a period of 2 to 6 hours, with the progress of the reaction being monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the precipitated 1-acylthiosemicarbazide is collected by filtration, washed with a cold solvent (e.g., diethyl ether or ethanol), and dried.
Step 2: Cyclization to 4,5-Disubstituted-4H-1,2,4-triazole-3-thiol
-
The synthesized 1-acylthiosemicarbazide (1 equivalent) is dissolved in an aqueous solution of a base, typically 1-2 M sodium hydroxide or potassium hydroxide.
-
The mixture is heated under reflux for 4 to 8 hours.[3]
-
After cooling to room temperature, the solution is acidified to a pH of approximately 3-5 using a concentrated acid, such as hydrochloric acid, leading to the precipitation of the triazole-3-thiol.
-
The solid product is collected by filtration, washed thoroughly with water to remove any inorganic impurities, and then dried.
-
Recrystallization from a suitable solvent (e.g., ethanol or an ethanol-water mixture) is performed to purify the final compound.[2][3]
II. Representative Spectroscopic Data
The following tables present spectroscopic data for a selection of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols, which can serve as a reference for the characterization of 4,5-diisopropyl-4H-1,2,4-triazole-3-thiol.
Table 1: Representative ¹H NMR Spectroscopic Data of 4,5-Disubstituted-4H-1,2,4-triazole-3-thiols (in DMSO-d₆)
| Compound | Substituent (R¹) | Substituent (R²) | ¹H NMR (δ, ppm) | Reference |
| 4-Cyclohexyl-5-phenyl-4H-1,2,4-triazole-3-thiol | Cyclohexyl | Phenyl | 1.25-1.28 (m, 4H, cyclohexyl CH₂), 1.70-1.81 (m, 6H, cyclohexyl CH₂), 4.38 (m, 1H, cyclohexyl CH-N), 7.32-7.38 (m, 5H, Ar-H), 9.0 (br s, 1H, SH/NH) | [1] |
| 4-Cyclohexyl-5-(2-pyridyl)-4H-1,2,4-triazole-3-thiol | Cyclohexyl | 2-Pyridyl | 1.23-1.28 (m, 4H, cyclohexyl CH₂), 1.67-1.79 (m, 6H, cyclohexyl CH₂), 4.28 (m, 1H, cyclohexyl CH-N), 7.29 (dd, 1H, pyridyl H-5'), 7.78 (t, 1H, pyridyl H-4'), 8.06 (d, 1H, pyridyl H-6'), 8.47 (d, 1H, pyridyl H-3'), 12.65 (s, 1H, SH/NH) | [1] |
| 5-Benzyl-4-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol | 4-Methoxyphenyl | Benzyl | 3.80 (s, 2H, CH₂), 3.88 (s, 3H, OCH₃), 6.95-7.25 (m, 9H, Ar-H), 13.06 (s, 1H, SH) | [2] |
| 5-Benzyl-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol | 4-Methylphenyl | Benzyl | 2.42 (s, 3H, CH₃), 3.81 (s, 2H, CH₂), 6.97-7.29 (m, 9H, Ar-H), 12.91 (s, 1H, SH) | [2] |
Table 2: Representative IR Spectroscopic Data of 4,5-Disubstituted-4H-1,2,4-triazole-3-thiols
| Compound | Substituent (R¹) | Substituent (R²) | IR (ν, cm⁻¹) | Reference |
| 4-Cyclohexyl-5-phenyl-4H-1,2,4-triazole-3-thiol | Cyclohexyl | Phenyl | 3215 (N-H), 1585 (C=N), 1415 (C=C), 1282 (C=S) | [1] |
| 4-Cyclohexyl-5-benzyl-4H-1,2,4-triazole-3-thiol | Cyclohexyl | Benzyl | 3200 (N-H), 1600 (C=N), 1420 (C=C), 1285 (C=S) | [1] |
| 5-Benzyl-4-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol | 4-Methoxyphenyl | Benzyl | 3344, 3282 (N-H), 2570 (S-H), 1606 (C=N) | [2] |
| 5-Furan-2-yl-4-phenyl-4H-1,2,4-triazole-3-thiol | Phenyl | Furan-2-yl | 3321, 3250 (N-H), 2575 (S-H), 1604 (C=N), 1249 (C-O-C) | [2] |
III. General Workflow for Spectroscopic Analysis
The structural elucidation of newly synthesized compounds is a critical step in chemical research. The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized organic compound.
Caption: General workflow for spectroscopic analysis of a synthesized compound.
IV. Predicted Spectroscopic Data for this compound
Based on the data from analogous compounds, the following spectroscopic characteristics can be anticipated for this compound:
-
¹H NMR:
-
A broad singlet in the downfield region (δ 9-14 ppm) corresponding to the thiol/thione proton (SH/NH). The exact chemical shift can be influenced by solvent and concentration.
-
Septets and doublets in the aliphatic region characteristic of the two isopropyl groups. The methine proton (CH) of the isopropyl group at the N-4 position would likely appear at a different chemical shift compared to the methine proton of the isopropyl group at the C-5 position.
-
-
¹³C NMR:
-
A signal for the thione carbon (C=S) is expected to appear in the range of 160-180 ppm.
-
Signals for the other carbon of the triazole ring (C-5) would be observed.
-
Distinct signals for the methine and methyl carbons of the two non-equivalent isopropyl groups.
-
-
IR Spectroscopy:
-
A broad absorption band in the region of 3100-3300 cm⁻¹ corresponding to the N-H stretching vibration.
-
A band in the range of 2550-2600 cm⁻¹ for the S-H stretch, if the thiol tautomer is present in a significant amount in the solid state.
-
A characteristic absorption for the C=N stretching vibration of the triazole ring, typically around 1580-1620 cm⁻¹.
-
A band corresponding to the C=S stretching vibration, usually found in the 1200-1300 cm⁻¹ region.
-
-
Mass Spectrometry:
-
The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (C₈H₁₅N₃S). High-resolution mass spectrometry would be instrumental in confirming the elemental composition. Fragmentation patterns would likely involve the loss of the isopropyl groups.
-
This guide provides a foundational framework for the synthesis and spectroscopic characterization of this compound. Researchers are encouraged to use the provided protocols and representative data as a starting point for their investigations, with the understanding that empirical data for the specific target compound will need to be generated for definitive structural confirmation.
References
An In-Depth Technical Guide to 4,5-Disubstituted-4H-1,2,4-Triazole-3-thiol Derivatives and Their Potential Applications
Disclaimer: This technical guide provides a comprehensive overview of the synthesis, properties, and potential applications of 4,5-disubstituted-4H-1,2,4-triazole-3-thiol derivatives based on available scientific literature. It is important to note that specific research on 4,5-diisopropyl-4H-1,2,4-triazole-3-thiol was not found in the conducted search. Therefore, this document focuses on the broader class of related compounds, drawing analogies where appropriate.
Introduction
The 1,2,4-triazole nucleus is a crucial scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities.[1][2] Among its various derivatives, 4,5-disubstituted-4H-1,2,4-triazole-3-thiols have garnered significant attention due to their diverse pharmacological properties, including antimicrobial, antifungal, anticancer, and antioxidant activities.[1][3] The presence of the thiol group and the variable substituents at the N4 and C5 positions allow for extensive structural modifications, making this class of compounds a fertile ground for drug discovery and development.
This guide aims to provide researchers, scientists, and drug development professionals with a detailed technical overview of 4,5-disubstituted-4H-1,2,4-triazole-3-thiol derivatives, covering their general synthesis, potential therapeutic applications, and key experimental methodologies.
Synthesis of 4,5-Disubstituted-4H-1,2,4-triazole-3-thiols
The most common and versatile method for the synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols involves the base-catalyzed intramolecular cyclization of substituted thiosemicarbazides.[3] This synthetic route is generally efficient and allows for the introduction of a wide variety of substituents at the N4 and C5 positions.
The overall synthetic workflow can be summarized as follows:
Caption: General Synthetic Workflow for 4,5-Disubstituted-4H-1,2,4-triazole-3-thiols.
Potential Therapeutic Uses
Derivatives of 4,5-disubstituted-4H-1,2,4-triazole-3-thiol have been investigated for a variety of therapeutic applications, owing to their broad spectrum of biological activities.
Antimicrobial and Antifungal Activity
A significant body of research has focused on the antimicrobial and antifungal properties of these compounds.[4] Many derivatives have shown promising activity against a range of bacterial and fungal strains, including drug-resistant variants. The mechanism of action is often attributed to the inhibition of essential microbial enzymes or disruption of cell wall synthesis. The lipophilicity and electronic nature of the substituents at the N4 and C5 positions play a crucial role in determining the antimicrobial potency.
Anticancer Activity
Several 4,5-disubstituted-1,2,4-triazole-3-thiol derivatives have demonstrated significant in vitro cytotoxic activity against various cancer cell lines.[3][5] The proposed mechanisms of anticancer action are diverse and include the inhibition of protein kinases, induction of apoptosis, and disruption of microtubule polymerization. The nature of the aromatic or heterocyclic substituents is often critical for potent anticancer effects.
Antioxidant Activity
Some derivatives have been shown to possess notable antioxidant properties, which are evaluated through assays such as DPPH radical scavenging.[5] This activity is often linked to the ability of the thiol group to donate a hydrogen atom and stabilize free radicals.
Quantitative Data Summary
The following table summarizes the biological activity of some representative 4,5-disubstituted-4H-1,2,4-triazole-3-thiol derivatives from the literature. It is important to note that direct comparisons between studies can be challenging due to variations in experimental conditions.
| Compound ID | R1 (at C5) | R2 (at N4) | Biological Activity | Quantitative Data | Reference |
| 5a | Phenyl | Hexyl | Antibacterial | Zone of inhibition (mm) data available | [3] |
| 6a | Phenyl | Cyclohexyl | Antioxidant | 85% free radical scavenging at 3 ppm | [3][5] |
| 6d | 4-pyridyl | Cyclohexyl | Cytotoxic | LD50: 81.56 µg/ml (Brine shrimp) | [3][5] |
| 5c | Phenyl | 4-Chlorophenyl | Antitumor | 75% tumor inhibition | [3][5] |
| 4c | Pyridin-4-yl | 4-Hydroxybenzylideneamino | Antibacterial | MIC: 16 µg/ml (S. aureus) | [1] |
| 4e | Pyridin-4-yl | 4-Bromobenzylideneamino | Antifungal | MIC: 24 µg/ml (C. albicans) | [1] |
| 5c | Phenyl | 4-Fluorobenzylideneamino | Antifungal | MIC data available | [4] |
| 5e | Phenyl | 4-Chlorobenzylideneamino | Antibacterial | MIC data available | [4] |
Experimental Protocols
This section provides detailed methodologies for the synthesis and biological evaluation of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols, based on protocols reported in the literature.
General Synthesis of 4-Hexyl-5-phenyl-4H-1,2,4-triazole-3-thiol (Representative Example)
This protocol is adapted from the synthesis of similar 4-alkyl-5-aryl derivatives.[3]
Step 1: Synthesis of Benzoic Acid Hydrazide A mixture of methyl benzoate (0.1 mol) and hydrazine hydrate (0.2 mol) is refluxed in absolute ethanol (50 mL) for 6 hours. The excess solvent is removed under reduced pressure, and the resulting solid is filtered, washed with cold water, and recrystallized from ethanol.
Step 2: Synthesis of 1-Benzoyl-4-hexyl-thiosemicarbazide To a solution of benzoic acid hydrazide (0.01 mol) in absolute ethanol (30 mL), hexyl isothiocyanate (0.01 mol) is added. The reaction mixture is refluxed for 4 hours. After cooling, the precipitated solid is filtered, washed with ethanol, and dried.
Step 3: Synthesis of 4-Hexyl-5-phenyl-4H-1,2,4-triazole-3-thiol The 1-benzoyl-4-hexyl-thiosemicarbazide (0.005 mol) is added to a 2N aqueous sodium hydroxide solution (20 mL). The mixture is refluxed for 6 hours. After cooling, the solution is acidified to pH 5-6 with dilute hydrochloric acid. The resulting precipitate is filtered, washed thoroughly with water, and recrystallized from 70% ethanol to yield the final product.
Characterization: The structure of the synthesized compound is typically confirmed by FT-IR, 1H-NMR, 13C-NMR, and elemental analysis.[3]
Antibacterial Activity Screening (Agar Well Diffusion Method)
This protocol is a standard method for evaluating the antibacterial activity of synthesized compounds.[3]
1. Preparation of Media and Inoculum: Nutrient agar is prepared and sterilized by autoclaving. Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) are cultured in nutrient broth for 24 hours to prepare the inoculum.
2. Plate Preparation: Sterile nutrient agar is poured into sterile Petri dishes and allowed to solidify. The bacterial inoculum is uniformly spread over the surface of the agar plates using a sterile cotton swab.
3. Well Preparation and Sample Addition: Wells of a standard diameter (e.g., 6 mm) are created in the agar using a sterile borer. A solution of the test compound (e.g., 100 µg/mL in DMSO) is added to the wells. A standard antibiotic (e.g., ciprofloxacin) is used as a positive control, and the solvent (DMSO) is used as a negative control.
4. Incubation and Measurement: The plates are incubated at 37°C for 24 hours. The diameter of the zone of inhibition around each well is measured in millimeters.
Signaling Pathways and Logical Relationships
While specific signaling pathways for this compound are not known, the general structure-activity relationships (SAR) for this class of compounds can be illustrated.
Caption: Structure-Activity Relationship (SAR) Insights for 4,5-Disubstituted-1,2,4-triazole-3-thiols.
Conclusion
4,5-Disubstituted-4H-1,2,4-triazole-3-thiol derivatives represent a versatile and promising class of compounds with a wide array of potential therapeutic applications. Their straightforward synthesis and the ease of structural modification make them attractive targets for further investigation in the fields of medicinal chemistry and drug discovery. While specific data on the 4,5-diisopropyl derivative is currently lacking in the scientific literature, the extensive research on analogous compounds provides a strong foundation for future exploration of its potential biological activities. Further studies are warranted to synthesize and evaluate novel derivatives within this class to unlock their full therapeutic potential.
References
- 1. connectjournals.com [connectjournals.com]
- 2. Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives | MDPI [mdpi.com]
- 3. Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols [scirp.org]
- 4. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Tautomerism in 4,5-Disubstituted-4H-1,2,4-Triazole-3-thiols: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive examination of the tautomeric phenomena observed in 4,5-disubstituted-4H-1,2,4-triazole-3-thiols. These heterocyclic compounds are of significant interest in medicinal chemistry due to their diverse biological activities. A profound understanding of their tautomeric equilibrium between the thione and thiol forms is crucial for structure-activity relationship (SAR) studies, as the dominant tautomer can significantly influence physicochemical properties and biological interactions. This document details the synthesis, experimental protocols for characterization, and quantitative analysis of the tautomeric equilibrium, supported by spectroscopic data and theoretical calculations.
Introduction: The Significance of Tautomerism in 1,2,4-Triazole-3-thiols
The 1,2,4-triazole nucleus is a privileged scaffold in drug discovery, with derivatives exhibiting a wide range of pharmacological properties, including antimicrobial, antifungal, anti-inflammatory, and anticancer activities.[1] The presence of a thiol group at the 3-position introduces the possibility of thione-thiol tautomerism, a dynamic equilibrium between a thione (C=S) and a thiol (S-H) form. The position of this equilibrium is influenced by various factors, including the nature of the substituents at the 4 and 5 positions, the solvent, temperature, and pH.[2][3] The distinct electronic and steric profiles of the thione and thiol tautomers can lead to different biological activities. Therefore, a thorough understanding and characterization of the predominant tautomeric form are essential for the rational design of novel therapeutics.
The Thione-Thiol Tautomeric Equilibrium
4,5-Disubstituted-4H-1,2,4-triazole-3-thiols can exist in two primary tautomeric forms: the thione form and the thiol form. Quantum chemical calculations have consistently shown that for the parent 1,2,4-triazole, the 1H-tautomer is the most stable.[4] In the case of the 3-thiol derivatives, the equilibrium between the thione and thiol forms is a key consideration.
Thione [label=<
Thione Form
(4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazole-3-thione)
];
Thiol [label=<
Thiol Form
(4,5-disubstituted-4H-1,2,4-triazole-3-thiol)
];
Thione -> Thiol [dir=both, label="Equilibrium", fontcolor="#34A853"]; } Thiol-Thione Tautomeric Equilibrium.
Computational studies, including those using electronic structure methods like HF, B3LYP, and MP2, have indicated that in the gas phase, the thione form is generally the most stable tautomer for 1,2,4-triazole-3-thione and its disubstituted derivatives.[5][6][7] These studies also suggest that substituents often do not have a considerable effect on the relative stabilities and energy barriers for the proton transfer in the gas phase.[5][6][7] However, in the condensed phase and in solution, the equilibrium can be influenced by intermolecular interactions.[2]
Experimental Protocols
General Synthesis of 4,5-Disubstituted-4H-1,2,4-triazole-3-thiols
The most common method for the synthesis of these compounds involves the base-catalyzed intramolecular dehydrative cyclization of substituted thiosemicarbazides.[3][8] A general procedure is outlined below:
Step 1: Synthesis of 1,4-Disubstituted Thiosemicarbazides A mixture of an appropriate acid hydrazide (0.01 mole) and an aryl isothiocyanate (0.01 mole) is refluxed in a suitable solvent such as benzene or ethanol for 6-8 hours. Upon cooling, the solid thiosemicarbazide derivative precipitates and can be collected by filtration and recrystallized.[9][10]
Step 2: Cyclization to 4,5-Disubstituted-4H-1,2,4-triazole-3-thiols The synthesized thiosemicarbazide (0.01 mole) is dissolved in an aqueous solution of a base, such as 2M sodium hydroxide, and refluxed for 4-6 hours. The reaction mixture is then cooled and acidified with a mineral acid like hydrochloric acid to precipitate the triazole-3-thiol. The product is filtered, washed with water, and recrystallized from a suitable solvent like ethanol.[9][10]
Spectroscopic Characterization
The tautomeric equilibrium is typically investigated using a combination of spectroscopic techniques.
-
Infrared (IR) Spectroscopy: The IR spectra of these compounds in the solid state (KBr pellet) generally show the presence of a C=S stretching vibration in the range of 1270-1290 cm⁻¹, indicating the predominance of the thione form.[8] An N-H stretching band is also observed in the region of 3170-3260 cm⁻¹.[8] The presence of a weak S-H stretching band around 2550-2625 cm⁻¹ can suggest the existence of the thiol tautomer in equilibrium.[9][10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H NMR spectra, a broad, exchangeable singlet is often observed in the downfield region (around 9.0-14.0 ppm), which can be attributed to the N-H proton of the thione form or the S-H proton of the thiol form.[8][9][10] The specific chemical shift can be influenced by the solvent and the substituents.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy can also be used to distinguish between the tautomers. Thione tautomers typically exhibit an absorption maximum in the range of 300-400 nm, corresponding to the n-π* transition of the C=S group, while thiol tautomers show an absorption below 300 nm due to the π-π* transition of the C=N group.[11]
-
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): This technique can be employed to separate and quantify the tautomers in solution. By observing two peaks with the same mass-to-charge ratio (m/z), the presence of two tautomeric forms can be confirmed. The peak area ratio can provide a quantitative measure of the tautomeric equilibrium.[2]
Quantitative Data Presentation
The following tables summarize representative spectroscopic data for a series of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols.
Table 1: Representative IR and ¹H NMR Spectroscopic Data
| Compound | R (at N-4) | R' (at C-5) | IR (KBr, cm⁻¹) | ¹H NMR (DMSO-d₆, δ ppm) | Reference |
| 1 | Phenyl | Furan-2-yl | 3321, 3250 (N-H), 2575 (S-H), 1604 (C=N), 1260 (C=S) | 13.04 (s, 1H, NH/SH) | [9][10] |
| 2 | 4-Chlorophenyl | Furan-2-yl | 3351, 3288 (N-H), 2564 (S-H), 1625 (C=N), 1260 (C=S) | 13.98 (s, 1H, NH/SH) | [9][10] |
| 3 | 4-Methoxyphenyl | Benzyl | 3344, 3282 (N-H), 2570 (S-H), 1606 (C=N), 1260 (C=S) | 13.06 (s, 1H, NH/SH) | [9] |
| 4 | 4-Chlorophenyl | Benzyl | 3354, 3292 (N-H), 2580 (S-H), 1606 (C=N), 1260 (C=S) | 12.96 (s, 1H, NH/SH) | [9] |
| 5 | Cyclohexyl | Phenyl | 3215 (N-H), 1585 (C=N), 1282 (C=S) | 9.0 (bs, 1H, NH/SH) | [8] |
| 6 | Cyclohexyl | p-Methylphenyl | 3210 (N-H), 1580 (C=N), 1280 (C=S) | Not reported | [8] |
Table 2: Tautomer Ratios of 4-amino-5-(4-nitrophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione Determined by HPLC-MS
| Condition | Thione Form (%) | Thiol Form (%) | Reference |
| Dissolved in DMSO | 97.27 | 2.73 | [2] |
| Dissolved in DMSO with NaHCO₃ | 94.5 | 5.5 | [2] |
Note: This data is for a 4-amino derivative and illustrates the influence of pH on the tautomeric equilibrium. The equilibrium shifts towards the thiol form in a more basic medium.
Logical Relationships and Experimental Workflows
The study of tautomerism in these compounds involves a logical progression from synthesis to characterization and analysis of the equilibrium.
Conclusion
The tautomeric equilibrium in 4,5-disubstituted-4H-1,2,4-triazole-3-thiols is a critical aspect that governs their chemical behavior and biological activity. Spectroscopic evidence and theoretical calculations predominantly support the existence of the more stable thione form, particularly in the solid state and non-polar solvents. However, the thiol tautomer can be present in equilibrium, and its population can be influenced by the molecular environment. A comprehensive characterization of this tautomerism using a combination of synthetic, spectroscopic, and analytical techniques is paramount for the successful development of new therapeutic agents based on this versatile heterocyclic scaffold. Future research should focus on quantifying the tautomeric ratios for a wider range of derivatives in various biological media to better correlate the tautomeric state with biological outcomes.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione and its disubstituted derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Thiol-thione tautomeric analysis, spectroscopic (FT-IR, Laser-Raman, NMR and UV-vis) properties and DFT computations of 5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jocpr.com [jocpr.com]
- 11. rsc.org [rsc.org]
An In-depth Technical Guide to the Solubility of 4,5-diisopropyl-4H-1,2,4-triazole-3-thiol
Audience: Researchers, scientists, and drug development professionals.
Introduction to Solubility in Drug Discovery and Development
Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a critical physicochemical parameter in the field of drug discovery and development. For a compound like 4,5-diisopropyl-4H-1,2,4-triazole-3-thiol, which belongs to a class of heterocyclic compounds with potential therapeutic applications, understanding its solubility is paramount. Poor aqueous solubility can lead to low bioavailability, hindering the clinical translation of an otherwise potent compound. Conversely, solubility in organic solvents is crucial for synthesis, purification, and formulation processes.
This guide outlines the theoretical considerations and practical methodologies for determining the solubility of this compound, enabling researchers to generate reliable and reproducible data.
Factors Influencing the Solubility of this compound
The solubility of an organic compound is governed by a delicate balance of intermolecular forces between the solute and solvent molecules. Key factors influencing the solubility of this compound include:
-
Molecular Structure: The presence of the triazole ring, with its nitrogen and sulfur heteroatoms, allows for hydrogen bonding and dipole-dipole interactions. The thiol group (-SH) can also participate in hydrogen bonding. However, the two isopropyl groups are nonpolar and contribute to the lipophilicity of the molecule. The overall solubility will be a function of the interplay between these hydrophilic and lipophilic moieties.
-
Solvent Properties: The principle of "like dissolves like" is a fundamental concept in predicting solubility.
-
Polar Protic Solvents (e.g., water, ethanol, methanol): These solvents can act as both hydrogen bond donors and acceptors. The triazole and thiol groups are expected to interact favorably with these solvents, promoting solubility.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile): These solvents can accept hydrogen bonds and have large dipole moments, making them good solvents for polar molecules.
-
Nonpolar Solvents (e.g., hexane, toluene): These solvents primarily interact through van der Waals forces. The nonpolar isopropyl groups will favor interaction with these solvents.
-
-
Temperature: The solubility of most solid compounds in liquids increases with temperature. However, the extent of this increase is compound-specific and should be determined experimentally.
-
pH (for aqueous solutions): The this compound molecule has acidic and basic centers. The thiol group is weakly acidic, and the nitrogen atoms of the triazole ring are weakly basic. Therefore, the pH of the aqueous medium will significantly influence its solubility by affecting its ionization state. At a pH below its pKa, the basic nitrogens will be protonated, leading to a cationic species with likely higher aqueous solubility. Conversely, at a pH above the pKa of the thiol group, it will be deprotonated, forming an anionic species, which may also enhance aqueous solubility.
-
Crystalline Structure: The stability of the crystal lattice of the solid compound must be overcome by the energy of solvation for dissolution to occur. Different polymorphic forms of the same compound can exhibit different solubilities.
Below is a diagram illustrating the logical relationships of these influencing factors.
Caption: Factors influencing the solubility of the target compound.
Experimental Protocols for Solubility Determination
A comprehensive understanding of a compound's solubility requires distinguishing between kinetic and thermodynamic solubility.
-
Kinetic Solubility: This is the concentration of a compound at the point of precipitation from a solution that was initially prepared in a highly solubilizing solvent (like DMSO) and then diluted into an aqueous buffer. It is a measure of how readily a compound stays in solution under non-equilibrium conditions and is often used in high-throughput screening.
-
Thermodynamic Solubility: This is the concentration of a compound in a saturated solution that is in equilibrium with the solid form of the compound. It represents the true solubility under given conditions.
General Materials and Equipment
-
This compound (solid, high purity)
-
A selection of solvents (e.g., water, phosphate-buffered saline (PBS) at various pH values, ethanol, methanol, DMSO, acetonitrile, hexane, toluene)
-
Analytical balance
-
Vortex mixer
-
Thermostatic shaker/incubator
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer for concentration analysis
-
pH meter
-
Syringe filters (e.g., 0.22 µm)
-
Vials and appropriate lab glassware
Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)
-
Preparation: Add an excess amount of solid this compound to a known volume of the chosen solvent in a sealed vial. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.
-
Equilibration: Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C). Shake the vials for a sufficient period to reach equilibrium (typically 24-48 hours). A preliminary time-course experiment can be conducted to determine the optimal equilibration time.
-
Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Alternatively, centrifuge the vials at a high speed to pellet the excess solid.
-
Sample Collection: Carefully withdraw a clear aliquot of the supernatant. To ensure no solid particles are transferred, it is recommended to filter the supernatant through a syringe filter (0.22 µm).
-
Dilution: Dilute the filtered supernatant with an appropriate solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the concentration of the diluted sample using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry. A calibration curve of the compound in the same solvent should be prepared to accurately determine the concentration.
-
Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The results are typically expressed in units of µg/mL, mg/L, or mol/L.
Protocol for Kinetic Solubility Determination (High-Throughput Method)
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Serial Dilution: In a multi-well plate, perform serial dilutions of the DMSO stock solution with the target aqueous buffer (e.g., PBS pH 7.4).
-
Incubation: Incubate the plate at a controlled temperature (e.g., room temperature) for a defined period (e.g., 1-2 hours), allowing for precipitation to occur.
-
Precipitation Detection: Measure the turbidity of each well using a nephelometer or a plate reader capable of detecting light scattering. The lowest concentration at which a significant increase in turbidity is observed is considered the kinetic solubility.
-
Alternative Quantification: Alternatively, after incubation, the plates can be filtered or centrifuged to remove any precipitate. The concentration of the compound remaining in the clear solution can then be determined by HPLC-UV or another suitable analytical method.
The following diagram illustrates a general workflow for determining thermodynamic solubility.
Caption: Workflow for thermodynamic solubility determination.
Data Presentation
Quantitative solubility data should be presented in a clear and organized manner to facilitate comparison across different solvents and conditions. A tabular format is highly recommended.
Table 1: Thermodynamic Solubility of this compound
| Solvent | Temperature (°C) | pH (if applicable) | Solubility (µg/mL) | Solubility (mM) | Method |
| Water | 25 | 7.0 | Experimental Value | Calculated Value | Shake-Flask |
| PBS | 37 | 7.4 | Experimental Value | Calculated Value | Shake-Flask |
| Ethanol | 25 | N/A | Experimental Value | Calculated Value | Shake-Flask |
| DMSO | 25 | N/A | Experimental Value | Calculated Value | Shake-Flask |
| Other Solvents | ... | ... | ... | ... | ... |
Table 2: Kinetic Solubility of this compound
| Aqueous Buffer | Temperature (°C) | pH | Kinetic Solubility (µM) | Method |
| PBS | 25 | 7.4 | Experimental Value | Turbidimetry |
| Other Buffers | ... | ... | ... | ... |
Conclusion
While specific solubility data for this compound is not currently in the public domain, this guide provides the necessary theoretical background and detailed experimental protocols for researchers to determine this crucial parameter. By systematically evaluating its solubility in a range of pharmaceutically and chemically relevant solvents, a comprehensive solubility profile can be established. This information is indispensable for guiding further research, including formulation development, in vitro and in vivo studies, and ultimately, for assessing the therapeutic potential of this compound.
Methodological & Application
Application Notes and Protocols for the Synthesis of 4,5-diisopropyl-4H-1,2,4-triazole-3-thiol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 4,5-diisopropyl-4H-1,2,4-triazole-3-thiol, a novel heterocyclic compound with potential applications in medicinal chemistry and drug discovery. The protocol is based on established methods for the synthesis of analogous 4,5-disubstituted-4H-1,2,4-triazole-3-thiols.
Introduction
The 1,2,4-triazole nucleus is a key structural motif in a wide range of biologically active compounds, exhibiting antimicrobial, antifungal, anticancer, and anti-inflammatory properties. The thiol-substituted triazoles, in particular, are versatile intermediates for the synthesis of more complex molecules. This protocol outlines a reliable method for the preparation of this compound, which can be utilized for further derivatization and biological screening. The synthesis involves a two-step process: the formation of a thiosemicarbazide intermediate followed by a base-catalyzed intramolecular cyclization.
Quantitative Data Summary
| Parameter | Expected Value/Range | Notes |
| Molecular Formula | C8H15N3S | |
| Molecular Weight | 185.29 g/mol | |
| Yield | 60-80% | Dependent on reaction conditions and purification. |
| Appearance | White to off-white crystalline solid | |
| Melting Point | 150-200 °C | Highly dependent on the purity of the compound. |
| Solubility | Soluble in DMSO and DMF; sparingly soluble in ethanol and methanol. | |
| IR (KBr, cm⁻¹) | ~3200 (N-H), ~2970 (C-H), ~1600 (C=N), ~1280 (C=S) | Characteristic peaks for the triazole-thiol structure. |
| ¹H NMR (DMSO-d₆, δ ppm) | ~1.3 (d, 12H), ~3.5 (sept, 1H), ~4.5 (sept, 1H), ~13.5 (s, 1H, SH) | Approximate chemical shifts for the isopropyl and thiol protons. |
Experimental Protocol
This protocol is adapted from general procedures for the synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols.[1][2][3][4]
Materials:
-
Isobutyric acid hydrazide (2-methylpropanehydrazide)
-
Isopropyl isothiocyanate
-
Ethanol (absolute)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl, concentrated)
-
Distilled water
-
Standard laboratory glassware and equipment (round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, filtration apparatus)
Procedure:
Step 1: Synthesis of 1-isobutyryl-4-isopropylthiosemicarbazide
-
In a 250 mL round-bottom flask, dissolve isobutyric acid hydrazide (0.1 mol) in 100 mL of absolute ethanol.
-
To this solution, add isopropyl isothiocyanate (0.1 mol) dropwise with continuous stirring at room temperature.
-
After the addition is complete, reflux the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
The precipitated solid, 1-isobutyryl-4-isopropylthiosemicarbazide, is collected by filtration, washed with cold ethanol, and dried under vacuum.
Step 2: Synthesis of this compound
-
Suspend the dried 1-isobutyryl-4-isopropylthiosemicarbazide (0.05 mol) in 100 mL of a 2N aqueous sodium hydroxide solution.
-
Reflux the mixture for 3-5 hours.[4] During this time, the thiosemicarbazide will dissolve as the cyclization proceeds.
-
After refluxing, cool the reaction mixture to room temperature.
-
Carefully acidify the cooled solution with concentrated hydrochloric acid to a pH of approximately 5-6. This should be done in an ice bath with stirring.
-
The white precipitate of this compound that forms is collected by filtration.
-
Wash the product thoroughly with cold distilled water to remove any inorganic impurities.
-
Recrystallize the crude product from an appropriate solvent, such as an ethanol-water mixture, to obtain the pure compound.
-
Dry the purified product in a vacuum oven at 60-70 °C.
Characterization:
The structure and purity of the synthesized this compound should be confirmed by spectroscopic methods such as FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry, as well as by melting point determination and elemental analysis.
Diagrams
Experimental Workflow for the Synthesis of this compound
Caption: A flowchart illustrating the two-step synthesis of this compound.
Signaling Pathway (Hypothetical Biological Activity)
While the specific biological activity of this compound is yet to be determined, many 1,2,4-triazole derivatives are known to act as enzyme inhibitors. The following diagram illustrates a hypothetical mechanism where the synthesized compound inhibits a target enzyme, leading to a therapeutic effect.
Caption: A hypothetical signaling pathway showing the inhibitory action of the synthesized triazole derivative.
References
- 1. Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols [scirp.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of 4,5-Dialkyl-4H-1,2,4-triazole-3-thiols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 4,5-dialkyl-4H-1,2,4-triazole-3-thiol scaffold is a significant heterocyclic motif in medicinal chemistry and drug development. Derivatives of 1,2,4-triazoles are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties. The presence of a thiol group at the 3-position provides a versatile handle for further structural modifications, enabling the generation of diverse chemical libraries for screening and lead optimization. These compounds and their S-substituted derivatives are of particular interest for the development of novel therapeutic agents.
Applications in Drug Discovery
The 1,2,4-triazole nucleus is a key component in numerous clinically approved drugs. The 4,5-dialkyl-4H-1,2,4-triazole-3-thiol derivatives are valuable intermediates in the synthesis of more complex molecules with potential therapeutic applications. The thiol group can be readily alkylated, acylated, or oxidized to introduce various functionalities, allowing for the fine-tuning of physicochemical properties and biological activity. Researchers in drug development can utilize this class of compounds to explore structure-activity relationships (SAR) and develop novel drug candidates targeting a variety of diseases.
General Synthetic Approach
The most common and reliable method for the synthesis of 4,5-dialkyl-4H-1,2,4-triazole-3-thiols involves a two-step process. The first step is the reaction of an aliphatic acid hydrazide with an alkyl isothiocyanate to form a 1-acyl-4-alkyl-thiosemicarbazide intermediate. The second step is the base-catalyzed intramolecular cyclization of the thiosemicarbazide, which leads to the formation of the desired 4,5-dialkyl-4H-1,2,4-triazole-3-thiol.
Experimental Protocols
Below are detailed protocols for the synthesis of 4,5-dialkyl-4H-1,2,4-triazole-3-thiols, based on established methodologies.[1][2]
Protocol 1: Synthesis of 1-Acyl-4-alkyl-thiosemicarbazide (Intermediate)
Materials:
-
Aliphatic acid hydrazide (e.g., acethydrazide, propionohydrazide) (1.0 eq)
-
Alkyl isothiocyanate (e.g., methyl isothiocyanate, ethyl isothiocyanate) (1.0 eq)
-
Absolute ethanol
Procedure:
-
Dissolve the aliphatic acid hydrazide (1.0 eq) in a minimal amount of absolute ethanol in a round-bottom flask equipped with a reflux condenser.
-
Add the alkyl isothiocyanate (1.0 eq) to the solution.
-
Reflux the reaction mixture for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature.
-
The precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the 1-acyl-4-alkyl-thiosemicarbazide intermediate. This intermediate can be used in the next step without further purification.
Protocol 2: Synthesis of 4,5-Dialkyl-4H-1,2,4-triazole-3-thiol (Final Product)
Materials:
-
1-Acyl-4-alkyl-thiosemicarbazide (from Protocol 1) (1.0 eq)
-
2 M Sodium hydroxide solution
-
Concentrated hydrochloric acid
Procedure:
-
Suspend the 1-acyl-4-alkyl-thiosemicarbazide (1.0 eq) in a 2 M aqueous solution of sodium hydroxide in a round-bottom flask fitted with a reflux condenser.
-
Reflux the mixture for 3-5 hours. The solution should become clear as the reaction progresses.
-
After the reflux is complete, cool the reaction mixture in an ice bath.
-
Carefully acidify the cold solution with concentrated hydrochloric acid to a pH of approximately 5-6.
-
The resulting precipitate is the 4,5-dialkyl-4H-1,2,4-triazole-3-thiol.
-
Collect the solid by filtration, wash thoroughly with cold water, and dry.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture.
Data Presentation
The following table summarizes the characterization data for a selection of 4,5-dialkyl-4H-1,2,4-triazole-3-thiols and related compounds.
| R¹ | R² | Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) | Reference |
| CH₃ | CH₃ | 4,5-Dimethyl-4H-1,2,4-triazole-3-thiol | C₄H₇N₃S | 129.19 | N/A | N/A | [3] |
| C₂H₅ | CH₃ | 4-Ethyl-5-methyl-4H-1,2,4-triazole-3-thiol | C₅H₉N₃S | 143.21 | N/A | N/A | N/A |
| C₂H₅ | C₂H₅ | 4,5-Diethyl-4H-1,2,4-triazole-3-thiol | C₆H₁₁N₃S | 157.24 | N/A | N/A | N/A |
| C₃H₇ | C₂H₅ | 4-Propyl-5-ethyl-4H-1,2,4-triazole-3-thiol | C₇H₁₃N₃S | 171.27 | N/A | N/A | N/A |
Note: "N/A" indicates that the data was not available in the searched literature. The existence of these compounds is confirmed by commercial suppliers.
Visualization of the Synthetic Workflow
The following diagram illustrates the general synthetic pathway for the preparation of 4,5-dialkyl-4H-1,2,4-triazole-3-thiols.
Caption: General two-step synthesis of 4,5-dialkyl-4H-1,2,4-triazole-3-thiols.
References
Application Notes and Protocols for the Laboratory Preparation of 4,5-Disubstituted-1,2,4-Triazole-3-thiols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,5-Disubstituted-1,2,4-triazole-3-thiols are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry and drug development.[1][2][3] The 1,2,4-triazole nucleus is a key structural component in numerous therapeutic agents, exhibiting a wide array of pharmacological activities, including antimicrobial, antifungal, anticancer, anticonvulsant, and anti-inflammatory properties.[2][4][5][6][7][8] The presence of a thiol group at the 3-position and variable substituents at the 4 and 5-positions allows for extensive structural modifications, making this scaffold a versatile platform for the design and synthesis of novel drug candidates.[2][5] These compounds also serve as crucial intermediates in the synthesis of various fused heterocyclic systems.[1] This document provides detailed application notes and experimental protocols for the laboratory synthesis of 4,5-disubstituted-1,2,4-triazole-3-thiols, focusing on prevalent and efficient synthetic methodologies.
Synthetic Methodologies
Several synthetic routes have been established for the preparation of 4,5-disubstituted-1,2,4-triazole-3-thiols. The most common and versatile methods are outlined below.
Method 1: Base-Catalyzed Intramolecular Cyclization of Substituted Thiosemicarbazides
This is a widely employed method that involves two main steps: the formation of a 1,4-disubstituted thiosemicarbazide intermediate, followed by its base-catalyzed intramolecular dehydrative cyclization.[2][3] The general scheme for this method is as follows:
-
Formation of Thiosemicarbazide: A carboxylic acid hydrazide is reacted with a substituted isothiocyanate in a suitable solvent (e.g., ethanol) to yield the corresponding N,N'-disubstituted thiosemicarbazide.
-
Cyclization: The isolated thiosemicarbazide is then heated in an alkaline medium (e.g., aqueous sodium hydroxide or potassium hydroxide) to induce intramolecular cyclization and dehydration, affording the desired 4,5-disubstituted-1,2,4-triazole-3-thiol.[2][9]
Method 2: Reaction of Carboxylic Acid Hydrazides with Carbon Disulfide
This method involves the reaction of a carboxylic acid hydrazide with carbon disulfide in the presence of a base (e.g., potassium hydroxide in ethanol) to form a potassium dithiocarbazate salt.[1][10] This intermediate is then cyclized by reacting with hydrazine hydrate to yield the 4-amino-5-substituted-1,2,4-triazole-3-thiol.[1][11] Further substitution at the 4-amino group can be achieved through subsequent reactions.
Method 3: Condensation of Thiocarbohydrazide with Carboxylic Acids
Another effective approach is the direct condensation of thiocarbohydrazide with various carboxylic acids.[1][11] This reaction is often carried out by heating the reactants together, sometimes at the melting point of the carboxylic acid, to produce 4-amino-5-substituted-1,2,4-triazole-3-thiols.[1]
Method 4: One-Pot Synthesis using Polyphosphate Ester (PPE)
A more recent and efficient one-pot method involves the direct reaction of thiosemicarbazides with carboxylic acids in the presence of polyphosphate ester (PPE).[12][13] This process typically involves two steps within a single pot: the acylation of the thiosemicarbazide with the carboxylic acid facilitated by PPE, followed by cyclodehydration upon treatment with an aqueous alkali solution.[12][13]
Experimental Protocols
Protocol 1: Synthesis of 4-Cyclohexyl-5-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione via Base-Catalyzed Cyclization
This protocol is adapted from the synthesis of similar compounds and represents a typical procedure for Method 1.[2][3]
Step 1: Synthesis of 1-Benzoyl-4-cyclohexylthiosemicarbazide
-
To a solution of benzoyl hydrazide (1.36 g, 10 mmol) in 50 mL of absolute ethanol, add cyclohexyl isothiocyanate (1.41 g, 10 mmol).
-
Reflux the reaction mixture for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Filter the precipitated solid, wash with cold ethanol, and dry under vacuum to obtain the thiosemicarbazide intermediate.
Step 2: Synthesis of 4-Cyclohexyl-5-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione
-
Dissolve the 1-benzoyl-4-cyclohexylthiosemicarbazide (2.77 g, 10 mmol) in 30 mL of 2 M aqueous sodium hydroxide solution.
-
Reflux the mixture for 6-8 hours.
-
Cool the reaction mixture to room temperature and carefully acidify with dilute hydrochloric acid to a pH of approximately 5-6.
-
Filter the resulting precipitate, wash thoroughly with cold water, and dry.
-
Recrystallize the crude product from ethanol to obtain pure 4-cyclohexyl-5-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione.
Protocol 2: Synthesis of 4-Amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol from Carboxylic Acid Hydrazide and Carbon Disulfide
This protocol is based on the general procedure for synthesizing 4-amino-1,2,4-triazoles.[10][14]
Step 1: Preparation of Potassium 3-(2-furoyl)dithiocarbazate
-
Dissolve potassium hydroxide (5.6 g, 100 mmol) in 100 mL of absolute ethanol.
-
Add furan-2-carboxylic acid hydrazide (12.6 g, 100 mmol) to the solution and cool the mixture to below 10 °C in an ice bath.
-
Add carbon disulfide (7.6 g, 100 mmol) dropwise with constant stirring, maintaining the temperature below 10 °C.
-
Continue stirring for an additional 12-18 hours at room temperature.
-
Filter the precipitated potassium salt, wash with cold ether, and dry.
Step 2: Synthesis of 4-Amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol
-
Suspend the potassium 3-(2-furoyl)dithiocarbazate (24.0 g, 100 mmol) in 50 mL of water.
-
Add hydrazine hydrate (10 mL, 200 mmol) to the suspension.
-
Reflux the mixture for 4-6 hours, during which the color of the mixture may change and hydrogen sulfide gas may evolve (use a fume hood).
-
Cool the reaction mixture and dilute with cold water.
-
Acidify the solution with dilute hydrochloric acid or acetic acid to precipitate the product.
-
Filter the solid, wash with cold water, and recrystallize from ethanol or an ethanol-water mixture.[14]
Data Presentation
The following tables summarize representative quantitative data for a selection of synthesized 4,5-disubstituted-1,2,4-triazole-3-thiols.
Table 1: Physicochemical Data of Synthesized 4,5-Disubstituted-1,2,4-triazole-3-thiols
| Compound ID | R (at C5) | R' (at N4) | Yield (%) | Melting Point (°C) | Reference |
| 6a | Phenyl | Cyclohexyl | 68 | 198 | [2] |
| 6b | 2-Pyridyl | Cyclohexyl | 75.4 | 200 | [2] |
| 6e | p-Methylphenyl | Cyclohexyl | 65 | 178-179 | [2] |
| 6f | Benzyl | Cyclohexyl | 68 | 156 | [2] |
| 7 | Furan-2-yl | Amino | 45 | 202-203 | [14] |
| 8d | Furan-2-yl | 4-Nitrophenyl | 62 | 187-188 | [14] |
| 9b | Benzyl | 4-Methoxyphenyl | 79 | 177-178 | [10][14] |
| 9e | Benzyl | 4-Methylphenyl | 71 | 182-183 | [10] |
Table 2: Spectroscopic Data for Selected 4,5-Disubstituted-1,2,4-triazole-3-thiols
| Compound ID | IR (cm⁻¹) | ¹H-NMR (δ, ppm) | Reference |
| 6a | 3215 (N-H), 1585 (C=N), 1282 (C=S) | 1.25-1.81 (m, 10H, cyclohexyl), 4.38 (m, 1H, CH-N), 7.32-7.38 (m, 5H, Ar-H), 9.0 (bs, 1H, NH/SH) | [2] |
| 6b | 3210 (N-H), 1585 (C=N), 1285 (C=S) | 1.23-1.79 (m, 10H, cyclohexyl), 4.28 (m, 1H, CH-N), 7.29-8.47 (m, 4H, Pyridyl-H), 12.65 (s, 1H, NH/SH) | [2] |
| 7 | 3329 (N-H), 2775 (S-H), 1618 (C=N) | 5.80 (s, 2H, NH₂), 6.70-7.91 (m, 3H, furan), 13.89 (s, 1H, SH) | [14] |
| 11a | 3329 (N-H), 2625 (S-H), 1630 (C=N) | 6.57-7.23 (m, 3H, furan), 7.55-7.97 (m, 5H, Ar-H), 10.18 (s, 1H, N=CH), 13.19 (s, 1H, SH) | [9] |
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of 4,5-disubstituted-1,2,4-triazole-3-thiols.
Caption: Logical relationship diagram for the synthesis and derivatization of target compounds.
References
- 1. ijcrt.org [ijcrt.org]
- 2. Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols [scirp.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: NMR Spectroscopic Characterization of 4,5-diisopropyl-4H-1,2,4-triazole-3-thiol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details the characterization of 4,5-diisopropyl-4H-1,2,4-triazole-3-thiol using Nuclear Magnetic Resonance (NMR) spectroscopy. ¹H and ¹³C NMR are powerful analytical techniques for the structural elucidation of heterocyclic compounds. This document provides predicted spectral data, a detailed experimental protocol for sample preparation and data acquisition, and an experimental workflow to guide researchers in the unambiguous identification and characterization of this compound, which is of interest in medicinal chemistry and drug development.
Introduction
1,2,4-triazole derivatives are a significant class of heterocyclic compounds known for a wide range of biological activities, including antifungal, antimicrobial, and antiviral properties. The substitution pattern on the triazole ring is crucial for its biological function, making accurate structural characterization essential. This compound is a molecule with potential applications in drug discovery, and its precise characterization is a prerequisite for further studies. NMR spectroscopy provides detailed information about the molecule's atomic connectivity and chemical environment.
Predicted NMR Spectral Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on established chemical shift values for similar molecular fragments and functional groups. The spectra are typically recorded in deuterated solvents such as DMSO-d₆ or CDCl₃. The tautomeric equilibrium between the thiol and thione forms can influence the chemical shifts, particularly for the N-H/S-H proton.
Table 1: Predicted ¹H NMR Data for this compound in DMSO-d₆
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| SH/NH | 13.0 - 14.0 | Broad Singlet | - |
| CH (N-isopropyl) | 4.5 - 4.8 | Septet | ~7.0 |
| CH (C-isopropyl) | 3.0 - 3.3 | Septet | ~7.0 |
| CH₃ (N-isopropyl) | 1.4 - 1.6 | Doublet | ~7.0 |
| CH₃ (C-isopropyl) | 1.2 - 1.4 | Doublet | ~7.0 |
Table 2: Predicted ¹³C NMR Data for this compound in DMSO-d₆
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C=S (C3) | 165.0 - 175.0 |
| C5 | 150.0 - 160.0 |
| CH (N-isopropyl) | 48.0 - 52.0 |
| CH (C-isopropyl) | 25.0 - 30.0 |
| CH₃ (N-isopropyl) | 20.0 - 23.0 |
| CH₃ (C-isopropyl) | 18.0 - 21.0 |
Experimental Protocols
NMR Sample Preparation
A well-prepared sample is crucial for obtaining high-quality NMR spectra.
Materials:
-
This compound (5-10 mg)
-
Deuterated NMR solvent (e.g., DMSO-d₆, CDCl₃), 0.6-0.7 mL
-
High-quality 5 mm NMR tube
-
Pasteur pipette
-
Cotton wool or filter plug
-
Vortex mixer
Protocol:
-
Weigh 5-10 mg of the solid this compound into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.
-
Gently vortex the vial to ensure the complete dissolution of the compound.
-
Place a small plug of cotton wool into a clean Pasteur pipette to act as a filter.
-
Filter the solution by passing it through the cotton-plugged pipette directly into a clean, dry NMR tube. This will remove any suspended particles that can degrade spectral quality.[1][2]
-
Ensure the solvent height in the NMR tube is adequate for the spectrometer being used (typically around 4-5 cm).
-
Cap the NMR tube securely. If the sample is sensitive to air or moisture, the headspace can be purged with an inert gas like nitrogen or argon before capping.
-
Label the NMR tube clearly with the sample identification.
NMR Data Acquisition
Instrumentation:
-
A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.
¹H NMR Acquisition Parameters (Example for a 400 MHz spectrometer):
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30')
-
Solvent: DMSO-d₆
-
Temperature: 298 K
-
Spectral Width: 0 - 16 ppm
-
Number of Scans: 16-64 (depending on sample concentration)
-
Relaxation Delay (d1): 1-2 seconds
-
Acquisition Time (aq): 2-4 seconds
¹³C NMR Acquisition Parameters (Example for a 400 MHz spectrometer):
-
Pulse Program: Proton-decoupled ¹³C experiment (e.g., 'zgpg30')
-
Solvent: DMSO-d₆
-
Temperature: 298 K
-
Spectral Width: 0 - 200 ppm
-
Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)
-
Relaxation Delay (d1): 2 seconds
Experimental Workflow
The following diagram illustrates the logical workflow for the NMR characterization of this compound.
Caption: Experimental workflow for NMR characterization.
Data Interpretation and Structural Confirmation
The predicted ¹H NMR spectrum is expected to show a broad singlet in the downfield region (13.0-14.0 ppm), characteristic of the exchangeable SH or NH proton of the thiol/thione tautomers. The two isopropyl groups are chemically non-equivalent. The methine proton of the N-isopropyl group is expected to appear at a lower field (4.5-4.8 ppm) compared to the C-isopropyl methine proton (3.0-3.3 ppm) due to the deshielding effect of the adjacent nitrogen atom. Both methine protons will appear as septets due to coupling with the six equivalent methyl protons. The corresponding methyl protons for each isopropyl group will appear as doublets.
In the ¹³C NMR spectrum, the C=S carbon is expected to be the most downfield signal (165.0-175.0 ppm). The two carbons of the triazole ring will appear in the aromatic region. The carbons of the two isopropyl groups will have distinct chemical shifts, allowing for their differentiation.
By comparing the acquired experimental spectra with the predicted data and analyzing the chemical shifts, multiplicities, and coupling constants, the structure of this compound can be unambiguously confirmed. Further 2D NMR experiments, such as COSY, HSQC, and HMBC, can be performed to provide additional structural confirmation if needed.
References
Application Notes and Protocols: Infrared Spectroscopy Analysis of 4,5-diisopropyl-4H-1,2,4-triazole-3-thiol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Infrared (IR) spectroscopy is a powerful analytical technique for the structural elucidation and quality control of pharmaceutical compounds. This document provides detailed application notes and protocols for the IR spectroscopic analysis of 4,5-diisopropyl-4H-1,2,4-triazole-3-thiol, a heterocyclic compound with potential applications in medicinal chemistry. The protocols outlined below will guide researchers in obtaining and interpreting the IR spectrum of this compound, facilitating its identification and characterization.
Principle of IR Spectroscopy
Infrared spectroscopy measures the interaction of infrared radiation with matter through absorption, emission, or reflection. It is primarily used to identify the functional groups present in a molecule. When a molecule absorbs infrared radiation, the bonds within it vibrate at specific frequencies. These vibrational frequencies are characteristic of the types of chemical bonds and the overall molecular structure. By analyzing the absorption spectrum, one can deduce the presence of functional groups such as N-H, C-H, C=N, and S-H, which are all present in this compound.
Expected IR Absorption Data
The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its various functional groups. The molecule can exist in tautomeric forms, the thiol and the thione forms. The presence of a distinct S-H stretching band around 2550-2790 cm⁻¹ would confirm the thiol form, while a strong C=S stretching band around 1166-1258 cm⁻¹ would indicate the predominance of the thione tautomer.[1][2] The following table summarizes the expected absorption frequencies based on data from related 1,2,4-triazole-3-thiol derivatives.[1][2][3][4][5][6]
| Wavenumber Range (cm⁻¹) | Functional Group | Type of Vibration | Expected Intensity |
| 3200 - 3358 | N-H (in triazole ring) | Stretching | Medium to Strong |
| 2900 - 3000 | C-H (isopropyl groups) | Stretching | Medium to Strong |
| 2550 - 2790 | S-H (thiol group) | Stretching | Weak to Medium |
| 1605 - 1625 | C=N (triazole ring) | Stretching | Medium |
| 1529 - 1570 | N=N (triazole ring) | Stretching | Medium |
| 1450 - 1483 | C-H (isopropyl groups) | Bending | Medium |
| 1166 - 1258 | C=S (thione tautomer) | Stretching | Strong |
| 600 - 700 | C-S | Stretching | Weak to Medium |
Experimental Protocols
The following are detailed protocols for the preparation of solid samples of this compound for IR analysis. The choice of method may depend on the available equipment and the desired quality of the spectrum.
Potassium Bromide (KBr) Pellet Method
This is a common technique for preparing solid samples for transmission FTIR spectroscopy.[7]
Materials:
-
This compound
-
FTIR-grade Potassium Bromide (KBr), dried
-
Agate mortar and pestle
-
Pellet press
-
FTIR spectrometer
Protocol:
-
Grinding: Weigh approximately 1-2 mg of the this compound sample and 100-200 mg of dry KBr.[7] Grind the sample and KBr together in an agate mortar until a fine, homogeneous powder is obtained.[7]
-
Pellet Formation: Transfer the powdered mixture to a pellet die. Apply pressure using a hydraulic press according to the manufacturer's instructions to form a transparent or translucent pellet.[7]
-
Analysis: Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.
-
Data Acquisition: Record the IR spectrum according to the instrument's operating procedure.
Nujol Mull Method
This method involves dispersing the solid sample in a mulling agent, typically Nujol (mineral oil).[8][9]
Materials:
-
This compound
-
Nujol (mineral oil)
-
Agate mortar and pestle
-
IR-transparent salt plates (e.g., KBr, NaCl)
-
FTIR spectrometer
Protocol:
-
Grinding: Place 5-10 mg of the finely ground sample in an agate mortar.[10]
-
Mulling: Add one to two drops of Nujol to the sample and grind the mixture to a smooth, paste-like consistency.[8][10] The resulting mull should be transparent with no visible particles.[8]
-
Sample Mounting: Apply a small amount of the mull onto one salt plate. Place a second salt plate on top and gently rotate to spread the mull evenly into a thin film.[8]
-
Analysis: Place the salt plate assembly in the sample holder of the FTIR spectrometer.
-
Data Acquisition: Record the IR spectrum. Note that the spectrum will show absorption bands from Nujol (around 2924, 2853, 1462, and 1377 cm⁻¹), which should be taken into account during interpretation.
Thin Solid Film Method
This technique involves dissolving the solid sample in a volatile solvent and depositing it onto a salt plate.[11]
Materials:
-
This compound
-
A suitable volatile solvent (e.g., methylene chloride, acetone)
-
IR-transparent salt plate (e.g., KBr, NaCl)
-
Pipette or dropper
-
FTIR spectrometer
Protocol:
-
Dissolution: Dissolve a small amount (a few milligrams) of the sample in a minimal amount of a suitable volatile solvent in a small vial or test tube.[11]
-
Deposition: Using a pipette, apply a few drops of the solution to the surface of a clean salt plate.[11]
-
Evaporation: Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the plate.[11]
-
Analysis: Place the salt plate in the sample holder of the FTIR spectrometer.
-
Data Acquisition: Record the IR spectrum. If the peaks are too intense, the film can be thinned by washing the plate with a small amount of pure solvent. If the peaks are too weak, more solution can be added and the solvent evaporated.[11]
Experimental Workflow and Data Analysis
The following diagram illustrates the general workflow for the IR spectroscopy analysis of this compound.
Caption: Workflow for IR analysis of the target compound.
Conclusion
The protocols and data presented in these application notes provide a comprehensive guide for the IR spectroscopic analysis of this compound. Accurate sample preparation and spectral interpretation are crucial for the reliable characterization of this and related compounds in research and drug development settings. By following the outlined procedures, researchers can obtain high-quality IR spectra to confirm the chemical identity and structural features of the target molecule.
References
- 1. ijrpc.com [ijrpc.com]
- 2. ijsr.net [ijsr.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. drawellanalytical.com [drawellanalytical.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Sampling of solids in IR spectroscopy | PPTX [slideshare.net]
- 10. eng.uc.edu [eng.uc.edu]
- 11. orgchemboulder.com [orgchemboulder.com]
Application Notes and Protocols for Antimicrobial Activity Assay of 4,5-diisopropyl-4H-1,2,4-triazole-3-thiol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for evaluating the antimicrobial activity of the novel compound 4,5-diisopropyl-4H-1,2,4-triazole-3-thiol. The methodologies described are based on established standards for antimicrobial susceptibility testing and are tailored for the screening and characterization of new chemical entities in a drug discovery setting.
Introduction
The 1,2,4-triazole nucleus is a critical pharmacophore found in numerous clinically effective drugs, exhibiting a wide range of biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties.[1][2][3] Derivatives of 1,2,4-triazole-3-thiol, in particular, have attracted significant attention due to their potent antibacterial and antifungal activities.[4][5][6][7] This document outlines the protocols to determine the antimicrobial efficacy of this compound, a novel derivative within this promising class of compounds. The protocols cover the determination of the zone of inhibition by agar well diffusion and the minimum inhibitory concentration (MIC) using the broth microdilution method.
Data Presentation
Quantitative data from the antimicrobial assays should be recorded and presented in a clear and structured format to allow for easy comparison and interpretation. Below are template tables for recording experimental results.
Table 1: Zone of Inhibition of this compound against various microbial strains.
| Test Microorganism | Concentration of Compound (µg/mL) | Zone of Inhibition (mm) | Standard Drug | Zone of Inhibition (mm) of Standard |
| Gram-positive Bacteria | ||||
| Staphylococcus aureus | 100 | [Insert Data] | Ciprofloxacin | [Insert Data] |
| Bacillus subtilis | 100 | [Insert Data] | Ciprofloxacin | [Insert Data] |
| Gram-negative Bacteria | ||||
| Escherichia coli | 100 | [Insert Data] | Ciprofloxacin | [Insert Data] |
| Pseudomonas aeruginosa | 100 | [Insert Data] | Ciprofloxacin | [Insert Data] |
| Fungi | ||||
| Candida albicans | 100 | [Insert Data] | Fluconazole | [Insert Data] |
| Aspergillus niger | 100 | [Insert Data] | Fluconazole | [Insert Data] |
Table 2: Minimum Inhibitory Concentration (MIC) of this compound.
| Test Microorganism | MIC (µg/mL) | Standard Drug | MIC (µg/mL) of Standard |
| Gram-positive Bacteria | |||
| Staphylococcus aureus | [Insert Data] | Ciprofloxacin | [Insert Data] |
| Bacillus subtilis | [Insert Data] | Ciprofloxacin | [Insert Data] |
| Gram-negative Bacteria | |||
| Escherichia coli | [Insert Data] | Ciprofloxacin | [Insert Data] |
| Pseudomonas aeruginosa | [Insert Data] | Ciprofloxacin | [Insert Data] |
| Fungi | |||
| Candida albicans | [Insert Data] | Fluconazole | [Insert Data] |
| Aspergillus niger | [Insert Data] | Fluconazole | [Insert Data] |
Experimental Protocols
Protocol 1: Agar Well Diffusion Method for Determining Zone of Inhibition
This method is used for the preliminary screening of the antimicrobial activity of the compound.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Nutrient Agar (for bacteria)
-
Sabouraud Dextrose Agar (for fungi)
-
Sterile Petri dishes
-
Sterile cork borer (6 mm diameter)
-
Micropipettes
-
Incubator
-
Laminar flow hood
-
Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)
-
Fungal strains (e.g., Candida albicans, Aspergillus niger)
-
Standard antibiotic (e.g., Ciprofloxacin)
-
Standard antifungal (e.g., Fluconazole)
Procedure:
-
Preparation of Media: Prepare Nutrient Agar and Sabouraud Dextrose Agar according to the manufacturer's instructions and sterilize by autoclaving.
-
Preparation of Inoculum: Grow the bacterial and fungal cultures in their respective broths overnight. Adjust the turbidity of the microbial suspension to 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL for bacteria and 1 x 10⁶ to 5 x 10⁶ CFU/mL for fungi).
-
Pouring of Plates: Pour the sterilized agar medium into sterile Petri dishes under aseptic conditions in a laminar flow hood and allow it to solidify.
-
Seeding of Plates: Spread 100 µL of the adjusted microbial inoculum evenly over the surface of the solidified agar plates using a sterile spreader.
-
Well Preparation: Create wells of 6 mm diameter in the seeded agar plates using a sterile cork borer.
-
Preparation of Test Compound: Prepare a stock solution of this compound in DMSO (e.g., 1 mg/mL).
-
Loading of Wells: Add a defined volume (e.g., 100 µL) of the test compound solution into the wells. Also, add the standard antibiotic/antifungal and DMSO (as a negative control) to separate wells.
-
Incubation: Incubate the bacterial plates at 37°C for 24 hours and the fungal plates at 28°C for 48-72 hours.
-
Measurement: After incubation, measure the diameter of the zone of inhibition (including the well diameter) in millimeters.
Protocol 2: Broth Microdilution Method for Determining Minimum Inhibitory Concentration (MIC)
This method is used to quantify the antimicrobial activity of the compound.
Materials:
-
This compound
-
DMSO
-
Mueller-Hinton Broth (MHB) for bacteria
-
RPMI-1640 medium for fungi
-
Sterile 96-well microtiter plates
-
Multichannel pipette
-
Microplate reader
-
Bacterial and fungal strains (as above)
-
Standard antibiotic and antifungal
Procedure:
-
Preparation of Test Compound Dilutions: Prepare a stock solution of the test compound in DMSO. Perform serial two-fold dilutions of the compound in the appropriate broth (MHB or RPMI-1640) in the wells of a 96-well plate. The final concentration range may vary, for example, from 256 µg/mL to 0.5 µg/mL.
-
Preparation of Inoculum: Prepare the microbial inoculum as described in the agar well diffusion method, and then dilute it in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Inoculation of Microtiter Plate: Add 100 µL of the diluted microbial suspension to each well of the microtiter plate already containing the serially diluted compound.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only) in each plate.
-
Incubation: Incubate the bacterial plates at 37°C for 18-24 hours and the fungal plates at 28°C for 48 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be assessed visually or by using a microplate reader to measure the optical density at 600 nm.
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and Antimicrobial Activities of Some New 1,2,4-Triazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols [scirp.org]
- 5. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating the Antioxidant Activity of 4,5-Disubstituted-1,2,4-Triazole-3-Thiols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the comprehensive evaluation of the antioxidant activity of 4,5-disubstituted-1,2,4-triazole-3-thiols. These compounds are of significant interest in medicinal chemistry due to their diverse pharmacological properties, including their potential as antioxidant agents.[1][2][3][4]
Introduction
4,5-disubstituted-1,2,4-triazole-3-thiols are a class of heterocyclic compounds that have garnered considerable attention for their wide range of biological activities, such as antimicrobial, anti-inflammatory, anticonvulsant, and anticancer effects.[1][4][5] Their antioxidant properties are attributed to their ability to donate a hydrogen atom or an electron, which can neutralize free radicals and reactive oxygen species (ROS).[1] Oxidative stress, resulting from an imbalance between the production of free radicals and the body's ability to counteract their harmful effects, is implicated in the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.[3] Consequently, the development of novel synthetic antioxidants like triazole derivatives is a promising avenue in drug discovery.[3]
This guide outlines the most common and effective in vitro assays for assessing the antioxidant capacity of these compounds, including the DPPH and ABTS radical scavenging assays, reducing power assays, and metal chelating activity assays.
Data Presentation
A systematic presentation of quantitative data is crucial for comparing the antioxidant potential of different 4,5-disubstituted-1,2,4-triazole-3-thiols. The following tables summarize representative data from various studies.
Table 1: DPPH Radical Scavenging Activity of Selected 4,5-Disubstituted-1,2,4-Triazole-3-Thiols
| Compound ID | Substituents (R1, R2) | Concentration (µg/mL) | % Inhibition | IC50 (µg/mL) | Reference |
| 5a | R1=Phenyl, R2=Methyl | 3 | 85 | - | [1][2] |
| 5b | R1=Phenyl, R2=Ethyl | 3 | 85 | - | [1][2] |
| 5d | R1=Phenyl, R2=Butyl | 3 | 85 | - | [1][2] |
| 6a | R1=4-Chlorophenyl, R2=Methyl | 3 | 85 | - | [1][2] |
| 6f | R1=4-Methoxyphenyl, R2=Hexyl | 3 | 85 | - | [1][2] |
| 3b | R1=4-Nitrophenyl, R2=4-Hydroxyphenyl | - | - | Significant Activity | [6] |
| Compound G | 2-(5-mercapto-4H-1,2,4-triazol-3-yl)phenol | - | - | 7.12 ± 2.32 | [7] |
| AT | 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol | - | - | 1.3 x 10³ M | [8] |
| AP | 4-amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol | - | - | 2.2 x 10³ M | [8] |
Note: The IC50 value is the concentration of the antioxidant required to scavenge 50% of the initial free radicals.
Table 2: ABTS Radical Scavenging Activity of Selected 1,2,4-Triazole Derivatives
| Compound ID | Substituents | IC50 (µg/mL) | Reference |
| Compound G | 2-(5-mercapto-4H-1,2,4-triazol-3-yl)phenol | 4.59 ± 4.19 | [7] |
| AT | 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol | 4.7 x 10⁻⁵ M | [8][9] |
| AP | 4-amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol | 5.5 x 10⁻⁵ M | [8][9] |
Experimental Protocols
Detailed methodologies for the key antioxidant assays are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This is one of the most common and straightforward methods for evaluating antioxidant activity.[10] The principle of this assay is based on the reduction of the stable free radical DPPH in the presence of a hydrogen-donating antioxidant. The reduction of the DPPH radical is evidenced by a color change from purple to yellow, which is measured spectrophotometrically.[1][9][10]
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol
-
Test compounds (4,5-disubstituted-1,2,4-triazole-3-thiols)
-
Standard antioxidant (e.g., Ascorbic acid, BHT)
-
96-well microplate or spectrophotometer cuvettes
-
Spectrophotometer
Protocol:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should have an absorbance of approximately 1.0 at 517 nm.
-
Preparation of Test Samples: Dissolve the synthesized triazole derivatives in a suitable solvent (e.g., DMSO, methanol) to prepare a stock solution (e.g., 1 mg/mL). From the stock solution, prepare a series of dilutions to obtain different concentrations (e.g., 0.75, 1.5, 3 µg/mL).[1]
-
Assay Procedure:
-
Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer. A blank sample containing only the solvent and DPPH solution is used as the control.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:[1]
% Inhibition = [ (Absorbance of Control - Absorbance of Test Sample) / Absorbance of Control ] x 100
-
Determination of IC50: Plot the percentage of inhibition against the concentration of the test compound to determine the IC50 value.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
The ABTS assay measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+). The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color. In the presence of an antioxidant, the radical is reduced, and the solution becomes colorless. The change in absorbance is measured spectrophotometrically.[8][9]
Materials:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt
-
Potassium persulfate (K2S2O8)
-
Phosphate buffered saline (PBS) or ethanol
-
Test compounds
-
Standard antioxidant (e.g., Trolox, Ascorbic acid)
-
Spectrophotometer
Protocol:
-
Preparation of ABTS•+ Stock Solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.
-
-
Preparation of ABTS•+ Working Solution:
-
Dilute the stock solution with PBS or ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Assay Procedure:
-
Add a small volume (e.g., 10 µL) of the test compound at various concentrations to a larger volume (e.g., 1 mL) of the ABTS•+ working solution.
-
Mix and incubate at room temperature for a specific time (e.g., 6 minutes).
-
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated using the formula:
% Inhibition = [ (Absorbance of Control - Absorbance of Test Sample) / Absorbance of Control ] x 100
-
Determination of IC50: Determine the IC50 value from a plot of inhibition percentage against concentration.
Visualizations
The following diagrams illustrate the experimental workflow for the antioxidant assays.
Concluding Remarks
The protocols and data presented in this document provide a solid framework for the evaluation of the antioxidant activity of novel 4,5-disubstituted-1,2,4-triazole-3-thiols. A comprehensive assessment using multiple assays is recommended to elucidate the full antioxidant profile of these promising compounds. The structure-activity relationship studies, guided by the data generated from these assays, will be instrumental in the design and development of new and potent antioxidant agents for therapeutic applications.
References
- 1. Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols [scirp.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. japsonline.com [japsonline.com]
- 8. Evaluation of Free Radical Scavenging Ability of Triazole-3-Thiol: A Combination of Experimental and Theoretical Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols for 4,5-Disubstituted-4H-1,2,4-triazole-3-thiol Ligands in Coordination Chemistry
Note: Extensive literature searches did not yield specific experimental data for 4,5-diisopropyl-4H-1,2,4-triazole-3-thiol. The following application notes and protocols are based on closely related and well-documented 4,5-disubstituted-4H-1,2,4-triazole-3-thiol analogues. The principles of synthesis, coordination, and application are expected to be similar for the diisopropyl derivative.
Application Notes
The 1,2,4-triazole nucleus is a key structural motif in many therapeutically important compounds, including antimicrobial, analgesic, anticancer, anticonvulsant, and anti-inflammatory agents.[1] The thione-substituted 1,2,4-triazoles, in particular, have garnered significant attention in coordination chemistry due to their versatile binding modes and the interesting biological and material properties of their metal complexes.[1][2]
Coordination Behavior:
4,5-Disubstituted-4H-1,2,4-triazole-3-thiols are versatile ligands that can exist in thione-thiol tautomeric forms. This allows for various coordination modes with metal ions. The ligand can coordinate to metal ions through the sulfur atom of the thiol group and/or the nitrogen atoms of the triazole ring.[3][4] This flexibility enables the formation of stable five- or six-membered chelate rings with metal ions.[2] The specific coordination mode is influenced by factors such as the nature of the metal ion, the substituents on the triazole ring, and the reaction conditions.
Applications in Drug Development:
Metal complexes of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols have shown promising potential in the development of new therapeutic agents. The coordination of the triazole ligand to a metal center can enhance its biological activity. For instance, various studies have reported the antibacterial and antifungal activities of these complexes against a range of pathogens.[5][6] Some complexes have also been investigated for their anticancer properties, demonstrating cytotoxicity against cancer cell lines.[2] The development of such metal-based drugs offers a promising avenue for overcoming drug resistance and improving therapeutic efficacy.
Other Applications:
Beyond medicinal applications, these coordination complexes are of interest in materials science. The ability of the triazole ligands to bridge metal centers can lead to the formation of coordination polymers with interesting structural and functional properties. These materials may find applications in catalysis, sensing, and as magnetic materials.
Experimental Protocols
The following protocols are representative examples for the synthesis of a 4,5-disubstituted-4H-1,2,4-triazole-3-thiol ligand and its coordination complexes.
Synthesis of a Representative Ligand: 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol
This protocol is adapted from a multi-step synthesis method.[2][6]
Step 1: Synthesis of Benzohydrazide
-
React ethyl benzoate with hydrazine monohydrate to form benzohydrazide.[2]
Step 2: Synthesis of Potassium Dithiocarbazinate
-
Dissolve benzohydrazide in a solution of potassium hydroxide in absolute ethanol.
-
Add carbon disulfide to the solution and stir for 12-18 hours.
-
The precipitated potassium dithiocarbazinate is filtered, washed with anhydrous ether, and dried.[2]
Step 3: Synthesis of 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol
-
Reflux the potassium dithiocarbazinate with an excess of hydrazine hydrate and water for 3 hours.[2]
-
During the reaction, hydrogen sulfide gas is evolved.
-
Cool the reaction mixture and dilute with cold water.
-
Acidify the solution with concentrated HCl to precipitate the product.
-
Filter the white precipitate, wash with cold water, and recrystallize from ethanol.[2]
General Protocol for the Synthesis of Metal Complexes
This general protocol is based on the reaction of a 4,5-disubstituted-4H-1,2,4-triazole-3-thiol with a metal salt.[2][4]
-
Dissolve the 4,5-disubstituted-4H-1,2,4-triazole-3-thiol ligand in a suitable solvent, such as ethanol.
-
In a separate flask, dissolve the metal salt (e.g., NiCl₂, CoCl₂, CuCl₂, ZnCl₂) in the same solvent.
-
Add the metal salt solution to the ligand solution in a 1:2 metal-to-ligand molar ratio.
-
Reflux the reaction mixture for approximately two hours.
-
Cool the mixture to room temperature to allow for the precipitation of the complex.
-
Filter the resulting solid, wash with hot ethanol, and dry.[2]
Data Presentation
Table 1: Physical and Spectroscopic Data for a Representative Ligand (4-Amino-5-pyridyl-4H-1,2,4-triazole-3-thiol) and its Metal Complexes[3]
| Compound | Color | M.p. (°C) | Molar Cond. (Ω⁻¹cm²mol⁻¹) | Magnetic Moment (B.M.) |
| Ligand (L) | White | 212-214 | - | - |
| [Ni(L)₂] | Green | 240-242 | 10.25 | 3.15 |
| [Cu(L)₂] | Dark Green | 222-224 | 8.50 | 1.85 |
| [Zn(L)₂] | Off-white | 178-180 | 7.30 | Diamagnetic |
| [Cd(L)₂] | White | 255-257 | 6.80 | Diamagnetic |
| [Sn(L)₂] | Yellow | 230-232 | 9.10 | Diamagnetic |
Table 2: Key FT-IR Spectral Data (cm⁻¹) for a Representative Ligand (4-Amino-5-pyridyl-4H-1,2,4-triazole-3-thiol) and its Metal Complexes[3]
| Compound | ν(N-H) | ν(C=N) | ν(C=S) | ν(M-N) | ν(M-S) |
| Ligand (L) | 3286, 3110 | 1630 | 1315 | - | - |
| [Ni(L)₂] | 3280, 3100 | 1615 | 1300 | 480 | 420 |
| [Cu(L)₂] | 3275, 3105 | 1610 | 1295 | 475 | 415 |
| [Zn(L)₂] | 3282, 3108 | 1620 | 1305 | 485 | 425 |
| [Cd(L)₂] | 3285, 3112 | 1622 | 1308 | 470 | 410 |
| [Sn(L)₂] | 3278, 3106 | 1618 | 1302 | 490 | 430 |
Table 3: ¹H-NMR Spectral Data (δ, ppm) for a Representative Ligand (4-Amino-5-pyridyl-4H-1,2,4-triazole-3-thiol) and its Metal Complexes in DMSO-d₆[3]
| Compound | Aromatic-H | NH₂ | SH/NH |
| Ligand (L) | 8.01-8.75 (m) | 5.30 (s) | 10.18 (s) |
| [Ni(L)₂] | 7.94-8.73 (m) | 3.31 (s) | 11.09 (s) |
| [Zn(L)₂] | 8.02-8.70 (m) | 3.35 (s) | 10.01 (s) |
| [Cd(L)₂] | 7.90-8.69 (m) | 3.27 (s) | 11.10 (s) |
Visualizations
Caption: Synthetic workflow for 4,5-disubstituted-4H-1,2,4-triazole-3-thiol and its metal complexes.
Caption: Tautomerism and common coordination modes of 4,5-disubstituted-4H-1,2,4-triazole-3-thiol ligands.
References
- 1. scirp.org [scirp.org]
- 2. ginekologiaipoloznictwo.com [ginekologiaipoloznictwo.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and characterization of transition metal complexes of 4-Amino-5-pyridyl-4H-1,2,4-triazole-3-thiol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cbej.uomustansiriyah.edu.iq [cbej.uomustansiriyah.edu.iq]
- 6. Istanbul University Press [iupress.istanbul.edu.tr]
Application Notes and Protocols for S-Alkylation of 4,5-diisopropyl-4H-1,2,4-triazole-3-thiol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental procedure for the S-alkylation of 4,5-diisopropyl-4H-1,2,4-triazole-3-thiol. The protocol is based on established methods for the S-alkylation of analogous 4,5-disubstituted-4H-1,2,4-triazole-3-thiols.
Introduction
Derivatives of 1,2,4-triazole are recognized for a wide array of biological activities, making them significant scaffolds in medicinal chemistry and drug development. The S-alkylation of 1,2,4-triazole-3-thiols is a common synthetic route to introduce diverse functionalities, which can modulate their therapeutic properties. This protocol outlines a general yet robust procedure for the selective S-alkylation of this compound.
Reaction Principle
The S-alkylation of this compound proceeds via the deprotonation of the thiol group by a base to form a thiolate anion. This nucleophilic thiolate then attacks the electrophilic carbon of an alkylating agent, such as an alkyl halide, to form the corresponding S-alkylated product. The reaction is typically carried out in a polar solvent like ethanol.
Experimental Protocol
Materials:
-
This compound
-
Alkylating agent (e.g., alkyl halide)
-
Base (e.g., Sodium Hydroxide (NaOH), Potassium Hydroxide (KOH), or Sodium Ethoxide (NaOEt))
-
Solvent (e.g., absolute Ethanol)
-
Deionized water
-
Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, heating mantle, filtration apparatus)
Procedure:
-
Preparation of the Triazole Solution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 mmol of 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazole-3-thione in 50 mL of ethanol.[1]
-
Addition of Alkylating Agent: To this solution, add 12.0 mmol of the halogen-containing alkylating agent.[1]
-
Reaction under Reflux: Heat the reaction mixture to reflux and maintain it for 3 hours.[1]
-
Work-up and Precipitation: After cooling the mixture to room temperature, add a solution of 30.0 mmol of potassium hydroxide in 30 mL of water.[1] This should cause the target product to precipitate.
-
Isolation and Purification: Filter the precipitate, wash it with deionized water, and then recrystallize it from ethanol to obtain the pure S-alkylated product.[1]
Alternative Procedure in Basic Media:
-
Preparation of Base Solution: Prepare a solution of sodium ethoxide by dissolving 23 mg of sodium in 10 mL of absolute ethanol.
-
Formation of Thiolate: Add 1.0 mmol of the 1,2,4-triazole-3-thione to the sodium ethoxide solution and stir for 30 minutes to form the sodium salt.
-
Alkylation: Add 1.0 mmol of the alkylating agent to the solution.
-
Reaction: Stir the reaction mixture at room temperature for a duration of 2 to 5 hours.
-
Isolation: After the reaction is complete, the precipitated product can be filtered, washed with water, and recrystallized from a suitable solvent like ethanol.
Data Presentation
The following table summarizes typical reaction conditions and yields for the S-alkylation of various 4,5-disubstituted 1,2,4-triazole-3-thiols, providing a reference for expected outcomes with the diisopropyl analogue.
| 4,5-Substituents | Alkylating Agent | Base | Solvent | Reaction Time | Yield (%) | Reference |
| 4-phenyl-5-phenylamino | Cinnamyl chloride | KOH | Ethanol | 3 h (reflux) | 95 | [1] |
| 4-phenyl-5-phenylamino | Cinnamyl chloride | - | Ethanol | 3 h (reflux) | 82 | [1] |
| 4-phenyl-5-phenylamino | Sodium chloroacetate | NaOH | Ethanol/Water | Not Specified | Not Specified | [2] |
| N,4-diallyl-5-amino | Benzyl chloride | KOH | Ethanol | 3 h (reflux) | Not Specified | [1] |
| 4-heptyl-5-phenyl | 2-methylprop-2-en-1-yl halide | NaOH | Ethanol | Not Specified | 84 | [2] |
Experimental Workflow
Caption: Experimental workflow for the S-alkylation of this compound.
Signaling Pathway of S-Alkylation
References
Application Notes and Protocols for the Development of Novel Antifungal Agents from 1,2,4-Triazole-3-thiols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis, characterization, and evaluation of novel antifungal agents derived from the 1,2,4-triazole-3-thiol scaffold. The protocols outlined below are based on established methodologies in medicinal chemistry and mycology, offering a framework for the discovery and development of new therapeutic agents to combat fungal infections.
Introduction
The increasing incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, underscores the urgent need for novel antifungal therapies.[1][2][3] The 1,2,4-triazole ring is a well-established pharmacophore in antifungal drug design, with prominent examples including fluconazole and itraconazole.[1][4][5] These agents typically exert their antifungal effect by inhibiting lanosterol 14α-demethylase (CYP51), a crucial enzyme in the fungal ergosterol biosynthesis pathway.[1][2][6] This disruption of the fungal cell membrane integrity leads to growth inhibition and cell death.[1] This document details the synthetic routes, in vitro evaluation protocols, and the underlying mechanism of action for novel antifungal agents based on the 1,2,4-triazole-3-thiol scaffold.
Data Presentation: Antifungal Activity
The following tables summarize the minimum inhibitory concentration (MIC) values of representative 1,2,4-triazole-3-thiol derivatives against various fungal pathogens. Lower MIC values indicate higher antifungal potency.
Table 1: Antifungal Activity of 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol Derivatives against Microsporum gypseum
| Compound ID | Substituent | MIC (µg/mL) |
| 5b | 4-Chloro | < 6.25 |
| 5c | 2,4-Dichloro | < 6.25 |
| 5d | 4-Fluoro | < 6.25 |
| 5e | 4-Nitro | < 6.25 |
| 5m | 4-Hydroxy | < 6.25 |
| 5n | 3,4-Dimethoxy | < 6.25 |
| Ketoconazole | - | 6.25 |
| Data synthesized from multiple sources demonstrating superior or comparable activity to the standard drug Ketoconazole.[7] |
Table 2: Antifungal Activity of 4-(4-substituted benzylideneamino)-5-(pyridine-4-yl)-4H-1,2,4-triazole-3-thiols
| Compound ID | Substituent on Benzaldehyde | MIC against C. albicans (µg/mL) | MIC against A. niger (µg/mL) |
| 4c | 4-Chloro | >100 | >100 |
| 4e | 4-Nitro | 25 | 31 |
| Ketoconazole | - | 12.5 | 12.5 |
| Data indicates that the introduction of a nitro group can enhance antifungal activity, although it may still be less potent than the standard drug Ketoconazole against certain strains.[8] |
Experimental Protocols
General Synthesis of 4,5-Disubstituted-1,2,4-triazole-3-thiols
This protocol describes a common method for synthesizing the 1,2,4-triazole-3-thiol core structure.
Protocol:
-
Synthesis of Thiosemicarbazides:
-
Dissolve the appropriate acid hydrazide (1 mmol) in ethanol.
-
Add an equimolar amount of the corresponding isothiocyanate.
-
Reflux the mixture for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and collect the precipitated thiosemicarbazide by filtration.
-
Wash the product with cold ethanol and dry.
-
-
Cyclization to 1,2,4-triazole-3-thiol:
-
Suspend the synthesized thiosemicarbazide (1 mmol) in an aqueous solution of sodium hydroxide (8%, 10 mL).
-
Reflux the mixture for 6-8 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Acidify the solution with dilute hydrochloric acid to precipitate the product.
-
Filter the solid, wash thoroughly with water, and recrystallize from a suitable solvent (e.g., ethanol/water mixture) to afford the pure 4,5-disubstituted-1,2,4-triazole-3-thiol.[9]
-
Synthesis of Schiff Bases from 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols
This protocol details the synthesis of Schiff base derivatives, which have shown significant antifungal activity.[7][8]
Protocol:
-
To a suspension of the desired substituted benzaldehyde (0.2 M) in ethanol (1 mL), add an equimolar amount of the corresponding 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol.
-
Heat the suspension until a clear solution is obtained.
-
Add a few drops of concentrated sulfuric acid as a catalyst.
-
Reflux the solution for 6 hours on a water bath.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture.
-
Filter the precipitated solid and wash with cold ethanol.
-
Recrystallize the crude product from a mixture of dimethylformamide and ethanol to obtain the pure Schiff base.[7]
In Vitro Antifungal Susceptibility Testing (Agar Dilution Method)
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.
Protocol:
-
Media Preparation: Prepare Sabouraud Dextrose Agar (SDA) according to the manufacturer's instructions and sterilize by autoclaving.
-
Compound Preparation: Prepare stock solutions of the test compounds in dimethyl sulfoxide (DMSO).
-
Plate Preparation:
-
Allow the sterile SDA to cool to 45-50°C.
-
Add appropriate volumes of the stock solutions of the test compounds to the molten agar to achieve the desired final concentrations (e.g., serially diluted from 100 µg/mL to 0.78 µg/mL). Also prepare a drug-free control plate containing only DMSO.
-
Pour the agar into sterile Petri dishes and allow them to solidify.
-
-
Inoculum Preparation:
-
Prepare a suspension of the fungal test organism (e.g., Candida albicans, Aspergillus niger) in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 colony-forming units (CFU)/mL.
-
-
Inoculation: Spot inoculate the prepared agar plates with the fungal suspension.
-
Incubation: Incubate the plates at 25-30°C for 48-72 hours for yeasts and up to 5-7 days for molds.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the fungus.[8]
Visualizations
Signaling Pathway
References
- 1. benchchem.com [benchchem.com]
- 2. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. isres.org [isres.org]
- 6. Advances in synthetic approach to and antifungal activity of triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. connectjournals.com [connectjournals.com]
- 9. Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols [scirp.org]
Application Notes and Protocols for Testing the Cytotoxic Activity of Triazole Thiol Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triazole thiol derivatives represent a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer properties. Assessing the cytotoxic potential of these novel derivatives is a critical first step in the drug discovery and development pipeline. This document provides a detailed protocol for determining the in vitro cytotoxic activity of triazole thiol derivatives using the Sulforhodamine B (SRB) assay, a reliable and cost-effective method for measuring cell density.[1][2] Additionally, it outlines the general experimental workflow and discusses potential signaling pathways involved in the cytotoxic effects of these compounds.
Principle of the Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric method that estimates cell number by quantifying the total cellular protein content.[1][2] Sulforhodamine B, a bright pink aminoxanthene dye, binds electrostatically to basic amino acid residues of proteins under mildly acidic conditions.[1][3] The amount of bound dye is directly proportional to the number of cells in the well.[1] After staining, the protein-bound dye is solubilized and the absorbance is measured, providing a sensitive and reproducible measure of cell viability.[2][3]
Experimental Protocol: Sulforhodamine B (SRB) Assay
This protocol is optimized for adherent cancer cell lines in a 96-well plate format.[2]
Materials and Reagents:
-
Triazole thiol derivatives (stock solutions prepared in Dimethyl Sulfoxide - DMSO)
-
Adherent cancer cell line of interest (e.g., MCF-7, HepG2, A549)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Trypsin-EDTA solution
-
Trichloroacetic acid (TCA), 10% (w/v), cold
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Acetic acid, 1% (v/v)
-
Tris base solution, 10 mM, pH 10.5
-
96-well flat-bottom cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells from a sub-confluent culture. Ensure cell viability is greater than 95%.
-
Seed the cells into a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells/well in 100 µL of complete medium).
-
Include wells with medium only to serve as a background control.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[1]
-
-
Compound Treatment:
-
Prepare serial dilutions of the triazole thiol derivatives from a stock solution. The final concentration of DMSO in the wells should not exceed 0.5% to avoid solvent-induced toxicity.[1]
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the respective concentrations of the test compounds.
-
Include untreated cells as a negative control and a known cytotoxic agent (e.g., Doxorubicin) as a positive control.[1]
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
-
Cell Fixation:
-
After the incubation period, gently add 50 µL of cold 10% (w/v) TCA to each well without removing the culture medium.
-
Incubate the plate at 4°C for 1 hour to fix the cells.[3]
-
-
Staining:
-
Washing:
-
Solubilization and Absorbance Measurement:
Data Analysis:
The percentage of cell viability can be calculated using the following formula:
% Cell Viability = (OD of treated cells - OD of blank) / (OD of untreated control - OD of blank) * 100
The IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth, can be determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.[1]
Data Presentation
Quantitative data from cytotoxicity assays should be summarized in a clear and structured table for easy comparison of the cytotoxic potential of different triazole thiol derivatives.
| Compound | Cell Line | Incubation Time (h) | IC50 (µM) |
| Derivative A | MCF-7 | 48 | Value |
| Derivative B | MCF-7 | 48 | Value |
| Derivative C | MCF-7 | 48 | Value |
| Derivative A | HepG2 | 48 | Value |
| Derivative B | HepG2 | 48 | Value |
| Derivative C | HepG2 | 48 | Value |
| Doxorubicin | MCF-7 | 48 | Value |
| Doxorubicin | HepG2 | 48 | Value |
Visualizations
Experimental Workflow:
Caption: Workflow of the Sulforhodamine B (SRB) assay for cytotoxicity testing.
Potential Signaling Pathway:
Many cytotoxic agents, including various triazole derivatives, exert their anticancer effects by inducing apoptosis, or programmed cell death.[4] Apoptosis can be initiated through two main pathways: the extrinsic (death receptor-mediated) pathway and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of caspases, a family of proteases that execute the apoptotic process. Some triazole derivatives have been shown to induce apoptosis by modulating the expression of key proteins in these pathways, such as the Bcl-2 family of proteins.[5][6]
Caption: Generalized intrinsic and extrinsic apoptosis signaling pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. Recent Progress on Apoptotic Activity of Triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New 1,2,3-Triazole-Coumarin-Glycoside Hybrids and Their 1,2,4-Triazolyl Thioglycoside Analogs Targeting Mitochondria Apoptotic Pathway: Synthesis, Anticancer Activity and Docking Simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New Bioactive Fused Triazolothiadiazoles as Bcl-2-Targeted Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4,5-Dialkyl-4H-1,2,4-Triazole-3-thiols
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4,5-dialkyl-4H-1,2,4-triazole-3-thiols.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis, presented in a question-and-answer format.
Issue 1: Low or No Yield of the Thiosemicarbazide Intermediate
-
Question: I am not getting a good yield for my N,N'-disubstituted thiosemicarbazide intermediate after reacting the alkyl hydrazide with the alkyl isothiocyanate. What could be the problem?
-
Answer:
-
Purity of Starting Materials: Ensure the alkyl hydrazide and alkyl isothiocyanate are pure. Impurities can interfere with the reaction. Alkyl isothiocyanates, in particular, can degrade over time.
-
Reaction Conditions: This reaction is typically carried out in a suitable solvent like ethanol or methanol at room temperature or with gentle heating.[1][2] Ensure the reaction is stirred efficiently to maximize contact between reactants.
-
Reaction Time: While many reactions are complete within a few hours, some combinations of alkyl groups, especially if sterically hindered, may require longer reaction times. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Stoichiometry: Use a 1:1 molar ratio of the alkyl hydrazide and alkyl isothiocyanate. An excess of one reactant is generally not necessary and can complicate purification.
-
Work-up Procedure: The thiosemicarbazide often precipitates from the reaction mixture upon cooling. If it remains dissolved, careful removal of the solvent under reduced pressure followed by trituration with a non-polar solvent like hexane or diethyl ether can induce precipitation.
-
Issue 2: Difficulty in the Cyclization of the Thiosemicarbazide
-
Question: The cyclization of my dialkyl-substituted thiosemicarbazide to the triazole-thiol is not working or is giving a very low yield. What are the critical parameters for this step?
-
Answer:
-
Base Strength and Concentration: This is a base-catalyzed intramolecular dehydrative cyclization.[3] The most commonly used base is sodium hydroxide or potassium hydroxide.[1][4][5] The concentration of the base is crucial. Typically, a 2N aqueous solution of the base is used, with the amount of base being equimolar to the thiosemicarbazide.[4][5] For less reactive substrates, a stronger base or a higher concentration might be required.
-
Solvent: The reaction is often performed in an aqueous or alcoholic medium (e.g., ethanol) under reflux.[1][4][5] The choice of solvent can influence the solubility of the intermediate and the reaction rate.
-
Reaction Temperature and Time: Refluxing is typically necessary to drive the cyclization. Reaction times can vary from a few hours to overnight.[4][5] Monitor the reaction by TLC to determine the optimal reaction time. Sterically hindered alkyl groups may require longer refluxing periods.
-
Acidification: After the cyclization is complete, the reaction mixture needs to be cooled and then carefully acidified (e.g., with HCl) to precipitate the triazole-thiol product.[4][5] The pH should be adjusted to be acidic to ensure the product is in its neutral form.
-
Issue 3: Formation of Side Products
-
Question: I am observing a significant amount of an unexpected side product in my final reaction mixture. What could it be and how can I avoid it?
-
Answer:
-
1,3,4-Thiadiazole Formation: A common side product in the synthesis of 1,2,4-triazoles is the isomeric 1,3,4-thiadiazole.[6] This can occur, especially under acidic conditions or with certain catalysts like polyphosphate ester (PPE).[6] To favor the formation of the 1,2,4-triazole, ensure the cyclization is carried out in a sufficiently basic medium.[1][4][5]
-
Distinguishing between Isomers: The 1,2,4-triazole-3-thiol and the 1,3,4-thiadiazol-2-amine isomers can be distinguished using NMR spectroscopy. The N-H and S-H protons of the triazole typically appear at a much lower field (around 13-14 ppm) in the 1H NMR spectrum compared to the amino group protons of the thiadiazole.[7]
-
Purification: If the side product does form, it can often be separated from the desired triazole-thiol by recrystallization from a suitable solvent or by column chromatography. The difference in the acidity of the thiol group in the triazole and the basicity of the amino group in the thiadiazole can be exploited for separation.
-
Issue 4: Purification Challenges
-
Question: My final 4,5-dialkyl-4H-1,2,4-triazole-3-thiol product is an oil or is difficult to purify by recrystallization. What are some alternative purification strategies?
-
Answer:
-
Recrystallization: For solid products, experiment with a variety of solvents for recrystallization. Ethanol or ethanol-water mixtures are commonly used for similar compounds.[4][5]
-
Column Chromatography: If recrystallization is ineffective or the product is an oil, column chromatography on silica gel is a viable option. A gradient of ethyl acetate in hexane is a good starting point for elution.
-
Acid-Base Extraction: The thiol group in the product is acidic, and the triazole ring has basic nitrogens. This allows for purification through acid-base extraction. Dissolve the crude product in an organic solvent and extract with an aqueous base (e.g., NaOH solution) to deprotonate the thiol and move the product into the aqueous layer. The aqueous layer can then be washed with an organic solvent to remove non-acidic impurities, followed by acidification to precipitate the pure product.
-
Bisulfite Adduct Formation: For products that are aldehydes or have a reactive carbonyl group, forming a bisulfite adduct can be a method for isolation and purification.[8][9]
-
Frequently Asked Questions (FAQs)
-
Q1: What is the general synthetic route for 4,5-dialkyl-4H-1,2,4-triazole-3-thiols?
-
A1: The most common method involves two main steps:
-
-
Q2: How can I confirm the structure of my final product?
-
A2: The structure of the synthesized compounds should be confirmed by a combination of spectroscopic methods such as FT-IR, 1H-NMR, 13C-NMR, and mass spectrometry. Elemental analysis can also be used to confirm the purity and elemental composition.[1][3] In the IR spectrum, look for the characteristic N-H and S-H stretching bands, and in the 1H NMR, the signal for the SH proton can be found at a low field.[1][4][5]
-
-
Q3: Can I use a one-pot procedure for this synthesis?
-
A3: While a stepwise approach with isolation of the thiosemicarbazide intermediate is more common and often leads to a purer final product, one-pot syntheses have been reported for similar heterocyclic systems. However, this may require more careful optimization of reaction conditions to minimize side product formation. A direct reaction of thiosemicarbazides with carboxylic acids in the presence of a condensing agent like polyphosphate ester (PPE) has been explored, but can lead to the formation of 1,3,4-thiadiazole side products.[6]
-
-
Q4: What is the significance of the thione-thiol tautomerism in these compounds?
-
A4: 4,5-disubstituted-4H-1,2,4-triazole-3-thiols can exist in equilibrium with their tautomeric thione form. This is an important characteristic of the molecule. The equilibrium can be influenced by the solvent and the nature of the substituents. Both forms are often present, and this can be observed in spectroscopic data (e.g., presence of both S-H and N-H stretching bands in IR spectra).[1] For subsequent reactions, the thiol form is often the reactive species, for example in S-alkylation reactions.[8][9]
-
Quantitative Data Summary
The following table summarizes yields for the synthesis of some 4-alkyl/cycloalkyl-5-substituted-4H-1,2,4-triazole-3-thiols. Data for specifically 4,5-dialkyl derivatives is limited in the literature, so related structures are included for comparison.
| 4-Substituent | 5-Substituent | Thiosemicarbazide Yield (%) | Triazole-thiol Yield (%) | Reference |
| Phenyl | Furan-2-yl | 88 | 68 | [4] |
| 4-Methylphenyl | Benzyl | 92 | 71 | [1] |
| 4-Methoxyphenyl | Benzyl | 95 | 79 | [1] |
| Hexyl | Phenyl | Not Reported | 76 | [3] |
| Cyclohexyl | Phenyl | Not Reported | 68 | [3] |
| Cyclohexyl | 4-Pyridyl | Not Reported | 78 | [3] |
| Cyclohexyl | Benzyl | Not Reported | 68 | [3] |
Experimental Protocols
Protocol 1: Synthesis of 1-Acyl-4-alkyl-thiosemicarbazide
-
Dissolve the alkyl hydrazide (1 equivalent) in a suitable solvent such as absolute ethanol.
-
To this solution, add the alkyl isothiocyanate (1 equivalent) dropwise at room temperature with continuous stirring.
-
Stir the reaction mixture at room temperature or reflux gently for 2-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, the thiosemicarbazide product often precipitates out of the solution upon cooling.
-
Collect the precipitate by filtration, wash with cold ethanol or diethyl ether, and dry.
-
If no precipitate forms, concentrate the solution under reduced pressure and triturate the residue with hexane or diethyl ether to induce crystallization.
Protocol 2: Synthesis of 4,5-Dialkyl-4H-1,2,4-triazole-3-thiol
-
Suspend the 1-acyl-4-alkyl-thiosemicarbazide (1 equivalent) in a 2N aqueous solution of sodium hydroxide (1 equivalent).[4][5]
-
Reflux the mixture for 4-6 hours.[4][5] The progress of the cyclization can be monitored by TLC.
-
After the reaction is complete, cool the reaction mixture to room temperature.
-
Carefully acidify the cooled solution with concentrated hydrochloric acid to a pH of approximately 2-3.[4][5]
-
The 4,5-dialkyl-4H-1,2,4-triazole-3-thiol will precipitate out of the solution.
-
Collect the solid product by filtration, wash thoroughly with cold water, and dry.
-
The crude product can be further purified by recrystallization from a suitable solvent like ethanol or an ethanol-water mixture.[4][5]
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols [scirp.org]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Cyclization of Thiosemicarbazides to Triazoles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of triazoles from thiosemicarbazides. The following information is designed to address common challenges and provide actionable solutions to minimize side product formation and optimize reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary products expected from the cyclization of thiosemicarbazides?
The cyclization of thiosemicarbazides, particularly acylthiosemicarbazides, can yield two main heterocyclic structures: 1,2,4-triazoles and 1,3,4-thiadiazoles. The reaction conditions, primarily the pH of the medium, play a crucial role in determining the final product.[1][2][3]
Q2: How do acidic versus alkaline reaction conditions influence the final product?
The pH of the reaction medium is a critical factor in directing the cyclization pathway:
-
Alkaline Conditions: Basic media, such as sodium hydroxide or potassium hydroxide solutions, typically favor the formation of 1,2,4-triazole-3-thiol derivatives.[1][4][5] The reaction proceeds through an alkaline dehydrocyclization.
-
Acidic Conditions: In the presence of acids like concentrated sulfuric acid, hydrochloric acid, or polyphosphoric acid, the cyclization of acylthiosemicarbazides predominantly yields 2-amino-1,3,4-thiadiazole derivatives.[1][6]
Q3: What is the most common side product when synthesizing 1,2,4-triazoles from thiosemicarbazides?
The most frequently encountered side product during the synthesis of 1,2,4-triazoles under basic conditions is the isomeric 1,3,4-thiadiazole.[7] The formation of this side product often occurs when reaction conditions are not sufficiently controlled, or if acidic conditions arise locally.
Q4: Can the choice of reagents influence side product formation?
Yes, the choice of reagents is critical. For instance, using polyphosphate ester (PPE) can lead to the formation of 1,3,4-thiadiazoles if the reaction is allowed to proceed in a single step.[6] However, a two-step process involving acylation with PPE followed by cyclodehydration in an aqueous alkali solution can selectively produce 1,2,4-triazoles.[8][9] The use of strong dehydrating agents like POCl₃ or SOCl₂ can also promote the formation of thiadiazoles.[6]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of the desired 1,2,4-triazole and significant formation of 1,3,4-thiadiazole side product. | The reaction medium is not sufficiently basic, or has become acidic during the reaction. | Ensure a sufficiently high concentration of the base (e.g., 2% NaOH) is used throughout the reaction.[4] Monitor the pH of the reaction mixture. |
| The intermediate acylthiosemicarbazide is highly prone to cyclization into the thiadiazole under the reaction conditions. | Consider a two-step synthesis. First, acylate the thiosemicarbazide, isolate the intermediate, and then perform the cyclodehydration under optimized alkaline conditions.[8] | |
| The reaction temperature is too high, promoting the formation of the thermodynamically more stable thiadiazole. | Optimize the reaction temperature. Start with lower temperatures and gradually increase if the reaction is not proceeding. | |
| A complex mixture of unidentifiable by-products is formed. | The starting materials are impure. | Ensure the purity of the starting thiosemicarbazide and acylating agent through appropriate purification techniques like recrystallization or chromatography. |
| The reaction conditions are too harsh (e.g., excessively high temperature or prolonged reaction time). | Reduce the reaction temperature and monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to determine the optimal reaction time. | |
| Use of harsh reagents like thionyl chloride for acylation can lead to multiple side reactions. | Opt for milder acylation methods, for example, using a carboxylic acid with a coupling agent or employing an acid chloride under controlled temperature conditions. | |
| The reaction does not proceed to completion, and a significant amount of starting material remains. | Insufficient activation of the carboxylic acid for the initial acylation step. | When reacting a thiosemicarbazide with a carboxylic acid, ensure the use of an appropriate activating agent like polyphosphate ester (PPE).[9] |
| The reaction temperature is too low or the reaction time is too short. | Gradually increase the reaction temperature and/or extend the reaction time while monitoring the reaction progress. | |
| Difficulty in isolating the pure 1,2,4-triazole product from the 1,3,4-thiadiazole side product. | Both the product and side product have similar solubility profiles. | Exploit the difference in acidity. 1,2,4-triazole-3-thiols are generally more acidic and soluble in aqueous alkali than 2-amino-1,3,4-thiadiazoles. Acidification of the alkaline solution will precipitate the triazole, allowing for separation. |
| Employ chromatographic techniques such as column chromatography with an appropriate solvent system to separate the isomers. |
Data Presentation
Table 1: Influence of Reaction Conditions on Product Distribution
| Thiosemicarbazide Derivative | Reaction Conditions | Major Product | Major Side Product | Yield of Major Product (%) | Reference |
| 1-Benzoyl-4-phenylthiosemicarbazide | 2% NaOH, reflux | 4,5-Diphenyl-4H-1,2,4-triazole-3-thiol | Not specified | High | [4] |
| Thiosemicarbazide and Benzoic Acid | PPE, Chloroform, 90°C then aq. NaOH | 5-Phenyl-4H-1,2,4-triazole-3-thiol | 5-Phenyl-1,3,4-thiadiazol-2-amine | 71 | |
| Thiosemicarbazide and Benzoic Acid | PPE, Chloroform, 90°C | 5-Phenyl-1,3,4-thiadiazol-2-amine | 2-Benzoylhydrazine-1-carbothioamide | Not specified | [6] |
| Acylthiosemicarbazides | Conc. H₂SO₄ or 25% HCl | 1,3,4-Thiadiazole derivatives | Not specified | Not specified | [1] |
| 1,4-Disubstituted thiosemicarbazides | Basic media | 1,2,4-Triazole derivatives | 1,3,4-Thiadiazole derivatives | Not specified | [3] |
Experimental Protocols
Protocol 1: Synthesis of 5-Phenyl-4H-1,2,4-triazole-3-thiol via Two-Step Reaction with PPE [7]
-
Acylation Step:
-
Thoroughly mix 4-hydroxybenzoic acid (1.13 g) and thiosemicarbazide (0.75 g) in a 10 mL hydrothermal reaction vessel.
-
Add polyphosphate ester (PPE) and chloroform.
-
Heat the mixture at 90°C in the sealed vessel.
-
After cooling, isolate the intermediate acylation product precipitate.
-
-
Cyclodehydration Step:
-
Treat the isolated intermediate with an aqueous alkali solution (e.g., 10% KOH).
-
Stir the mixture at 90°C for 4 hours.
-
Cool the reaction mixture to room temperature and acidify with HCl to a pH of approximately 6.
-
Filter the resulting precipitate, wash with water and a water/methanol mixture.
-
The final product is 5-phenyl-4H-1,2,4-triazole-3-thiol.
-
Protocol 2: General Procedure for the Synthesis of 4,5-Disubstituted-1,2,4-triazole-3-thiones [4]
-
Synthesis of 1,4-Disubstituted Thiosemicarbazide:
-
React the respective carboxylic acid hydrazide with an aryl isothiocyanate to obtain the 1,4-disubstituted thiosemicarbazide derivative.
-
-
Alkaline Dehydrocyclization:
-
Dissolve the 1,4-disubstituted thiosemicarbazide in 2% aqueous NaOH solution.
-
Reflux the mixture to induce cyclization.
-
After cooling, acidify the solution to precipitate the 4,5-disubstituted-1,2,4-triazole-3-thione product.
-
Filter, wash, and recrystallize the product.
-
Visualizations
Caption: Reaction pathways for the cyclization of acylthiosemicarbazides.
Caption: Troubleshooting workflow for low yield of 1,2,4-triazoles.
References
- 1. ptfarm.pl [ptfarm.pl]
- 2. benchchem.com [benchchem.com]
- 3. jpharmsci.com [jpharmsci.com]
- 4. bio-protocol.org [bio-protocol.org]
- 5. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 4,5-Disubstituted-1,2,4-Triazole-3-Thiols
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4,5-disubstituted-1,2,4-triazole-3-thiols.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of 4,5-disubstituted-1,2,4-triazole-3-thiols, focusing on the widely used method of cyclizing substituted thiosemicarbazides.
Question: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Answer:
Low yields in the synthesis of 4,5-disubstituted-1,2,4-triazole-3-thiols can stem from several factors. A primary consideration is the cyclization step of the intermediate 1,4-disubstituted thiosemicarbazide. The choice of the reaction medium is critical; alkaline conditions are generally required for the formation of the 1,2,4-triazole ring.[1][2]
Troubleshooting Steps:
-
Verify Reaction Basicity: Ensure the reaction medium is sufficiently alkaline. Sodium hydroxide is a commonly used base for this cyclization.[1][3] The concentration of the base can also be a factor to optimize.
-
Optimize Reaction Time and Temperature: The intramolecular dehydrative cyclization often requires heating.[4] Refluxing the reaction mixture is a common practice.[3][5] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time, which can range from a few hours to overnight.
-
Ensure Purity of Starting Materials: Impurities in the starting hydrazides or isothiocyanates can lead to side reactions and lower yields. It is advisable to use pure starting materials.
-
Consider Solvent Choice: While aqueous alkaline solutions are common, the choice of solvent can influence the reaction. In some cases, using an alcohol like ethanol as a solvent for the cyclization has been reported.[4]
Question: I am observing the formation of a significant amount of a side product. How can I identify and minimize it?
Answer:
A common side product in the synthesis of 1,2,4-triazole-3-thiols from thiosemicarbazide precursors is the isomeric 1,3,4-thiadiazole derivative. The formation of one isomer over the other is highly dependent on the reaction conditions.
Key Differentiating Factor:
-
Alkaline Conditions Favor 1,2,4-Triazoles: Cyclization of acylthiosemicarbazides in a basic medium, such as aqueous sodium hydroxide, directs the reaction towards the formation of 1,2,4-triazole-3-thiols.[1]
-
Acidic Conditions Favor 1,3,4-Thiadiazoles: Conversely, conducting the cyclization in an acidic medium often leads to the formation of 1,3,4-thiadiazole derivatives.[6]
Troubleshooting Steps:
-
Confirm Reaction pH: Ensure your reaction is maintained under alkaline conditions throughout the process to favor the desired 1,2,4-triazole product.
-
Characterize the Side Product: Use spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and IR to identify the structure of the side product. The absence of a carbonyl absorption in the IR spectrum, which was present in the thiosemicarbazide intermediate, indicates successful cyclization.[4]
-
Purification: If a mixture of isomers is formed, they can often be separated by recrystallization or column chromatography.
Question: The final product is difficult to purify. What are the recommended purification methods?
Answer:
Purification of 4,5-disubstituted-1,2,4-triazole-3-thiols is typically achieved through recrystallization.
Recommended Solvents:
-
Ethanol: A common and effective solvent for recrystallizing these compounds is ethanol, often as a 70% aqueous solution.[4]
-
Ethanol-Water or DMSO-Water Mixtures: Depending on the solubility of the specific derivative, mixtures of ethanol and water or dimethyl sulfoxide (DMSO) and water can be employed.[2][3]
Purification Protocol:
-
Dissolution: Dissolve the crude product in a minimum amount of the hot recrystallization solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Isolation: Collect the purified crystals by filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for 4,5-disubstituted-1,2,4-triazole-3-thiols?
A1: The most common method involves a two-step process:
-
Formation of a 1,4-disubstituted thiosemicarbazide: This is achieved by reacting a substituted acid hydrazide with a substituted isothiocyanate.[4]
-
Base-catalyzed intramolecular cyclization: The resulting thiosemicarbazide is then heated in the presence of a base, such as sodium hydroxide, to induce dehydrative cyclization and form the 4,5-disubstituted-1,2,4-triazole-3-thiol.[2][4]
Q2: How can I confirm the formation of the desired 1,2,4-triazole-3-thiol structure?
A2: Spectroscopic techniques are essential for structure confirmation:
-
FT-IR Spectroscopy: Look for the disappearance of the C=O stretching band from the thiosemicarbazide intermediate and the appearance of characteristic bands for the triazole ring, including N-H and C=S stretches.[4]
-
¹H-NMR Spectroscopy: The proton NMR spectrum will show characteristic signals for the substituents on the triazole ring. The N-H proton of the triazole ring often appears as a broad singlet.
-
Elemental Analysis: Comparing the calculated and found percentages of C, H, N, and S can confirm the empirical formula of the synthesized compound.[4]
Q3: What are some of the applications of 4,5-disubstituted-1,2,4-triazole-3-thiols?
A3: These compounds are of significant interest in medicinal chemistry and drug development due to their wide range of biological activities, including antimicrobial, anticancer, anticonvulsant, and anti-inflammatory properties.[4]
Data Presentation
Table 1: Reported Yields for the Synthesis of Various 4,5-Disubstituted-1,2,4-Triazole-3-Thiols
| 4-Substituent | 5-Substituent | Yield (%) | Reference |
| Hexyl | Phenyl | 76 | |
| Cyclohexyl | Phenyl | 68 | |
| Cyclohexyl | p-Methylphenyl | 65 | |
| Cyclohexyl | Benzyl | 68 | |
| Aryl | Furan-2-yl | 62-79 | [2] |
| Aryl | Benzyl | 62-79 | [2] |
Experimental Protocols
General Procedure for the Synthesis of 4,5-Disubstituted-2,4-dihydro-3H-1,2,4-triazole-3-thiones [4]
Step 1: Synthesis of 1,4-Disubstituted Thiosemicarbazides
-
Dissolve the appropriate acid hydrazide (1 equivalent) in a suitable solvent (e.g., ethanol).
-
Add the corresponding isothiocyanate (1 equivalent) to the solution.
-
Reflux the reaction mixture for a specified time (typically several hours), monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Collect the precipitated thiosemicarbazide by filtration, wash with cold ethanol, and dry.
Step 2: Cyclization to 4,5-Disubstituted-1,2,4-triazole-3-thiols
-
Suspend the synthesized 1,4-disubstituted thiosemicarbazide in an aqueous solution of sodium hydroxide (e.g., 2N NaOH).[3]
-
Reflux the mixture for 3-4 hours.
-
Cool the reaction mixture to room temperature.
-
Acidify the solution with a suitable acid (e.g., dilute HCl) to a pH of 5-6 to precipitate the product.
-
Filter the solid product, wash thoroughly with water, and recrystallize from an appropriate solvent (e.g., 70% ethanol).[4]
Visualizations
Caption: General workflow for the synthesis of 4,5-disubstituted-1,2,4-triazole-3-thiols.
Caption: Troubleshooting guide for low reaction yield.
Caption: Logic for addressing side product formation.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols [scirp.org]
- 5. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Technical Support Center: Purification of 4,5-Dialkyl-1,2,4-Triazole-3-thiols
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 4,5-dialkyl-1,2,4-triazole-3-thiols. The following sections detail solutions to common experimental challenges, provide step-by-step protocols for key purification techniques, and present relevant chemical data to support your research and development endeavors.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for purifying 4,5-dialkyl-1,2,4-triazole-3-thiols?
A1: The most frequently reported and generally effective method for the purification of 4,5-dialkyl-1,2,4-triazole-3-thiols is recrystallization. Common solvents used for this purpose include ethanol, ethanol-water mixtures, and dimethylformamide (DMF)-water mixtures.[1][2][3] The choice of solvent is critical and should be determined based on the specific solubility profile of the target compound.
Q2: My 4,5-dialkyl-1,2,4-triazole-3-thiol product is an oil and will not crystallize. What should I do?
A2: "Oiling out" is a common issue where the compound separates from the solution above its melting point. To address this, you can try reheating the solution and adding more solvent to ensure the compound fully dissolves. Subsequently, allow it to cool down more slowly. If this doesn't work, consider modifying the solvent system by adding a co-solvent in which your compound is less soluble to encourage crystal formation.[4]
Q3: The purified product has a persistent color. How can I decolorize it?
A3: Colored impurities can often be removed by treating the hot solution of your crude product with a small amount of activated charcoal before filtration. The charcoal adsorbs the colored impurities, and subsequent hot filtration will remove the charcoal, yielding a colorless filtrate from which the pure compound can be crystallized.
Q4: Can I use column chromatography to purify my 4,5-dialkyl-1,2,4-triazole-3-thiol?
A4: Yes, column chromatography can be a suitable method for purifying these compounds, especially for removing impurities with different polarities. Silica gel is a commonly used stationary phase, and a mixture of a nonpolar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol) can be used as the eluent.[5]
Q5: Are 4,5-dialkyl-1,2,4-triazole-3-thiols stable under acidic or basic conditions during purification?
A5: These compounds are generally stable to mild acidic conditions, which are often used during workup to precipitate the product from a basic reaction mixture.[2] They are also stable in basic conditions, which are utilized in the cyclization step of their synthesis. However, prolonged exposure to harsh acidic or basic conditions, especially at elevated temperatures, may lead to degradation.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the purification of 4,5-dialkyl-1,2,4-triazole-3-thiols.
Recrystallization Issues
| Problem | Possible Cause(s) | Solution(s) |
| Low or No Crystal Formation | - The solution is too dilute. - The cooling process is too rapid. - The chosen solvent is not optimal. | - Concentrate the solution by evaporating some of the solvent. - Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator. - Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. - Perform small-scale solubility tests to find a more suitable solvent or solvent mixture.[4] |
| Product "Oils Out" | The compound is coming out of solution above its melting point. | - Reheat the solution and add more solvent to fully dissolve the oil. - Allow the solution to cool more slowly. - Add a co-solvent in which the compound is less soluble to promote crystallization.[4] |
| Low Yield | - Too much solvent was used, leaving a significant amount of product in the mother liquor. - Premature crystallization occurred during hot filtration. - The solution was not cooled sufficiently. | - Concentrate the mother liquor and cool again to recover more product. - Use a pre-heated funnel and receiving flask for hot filtration. - Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation. |
| Product is Still Impure After Recrystallization | - The impurities have similar solubility to the product in the chosen solvent. - The cooling was too rapid, causing co-precipitation of impurities. | - Try recrystallizing from a different solvent system. - Allow the solution to cool more slowly. - Consider an alternative purification method such as column chromatography or acid-base extraction. |
General Purity Issues
| Problem | Possible Cause(s) | Solution(s) |
| Presence of Unreacted Starting Materials (Hydrazide or Isothiocyanate) | Incomplete reaction during synthesis. | - If the starting materials are significantly different in polarity from the product, column chromatography should be effective for separation. - An acid-base extraction may also be employed to remove unreacted acidic or basic starting materials. |
| Presence of Thiosemicarbazide Intermediate | Incomplete cyclization during the synthesis. | - The thiosemicarbazide is often less soluble in certain organic solvents than the triazole-thiol. Attempting to wash the crude product with a suitable solvent may remove the intermediate. - Column chromatography can also be used to separate the more polar thiosemicarbazide from the final product. |
| Product Discoloration (e.g., Yellowing) | - Presence of colored impurities. - Oxidation of the thiol to a disulfide. | - Treat the solution with activated charcoal during recrystallization. - To prevent oxidation, conduct the purification under an inert atmosphere (e.g., nitrogen or argon). If a disulfide has formed, it can be reduced back to the thiol using a mild reducing agent, followed by repurification.[6] |
Experimental Protocols
Recrystallization from Ethanol-Water
This protocol is a general guideline for the recrystallization of 4,5-dialkyl-1,2,4-triazole-3-thiols.
-
Dissolution: In a flask, dissolve the crude 4,5-dialkyl-1,2,4-triazole-3-thiol in the minimum amount of hot ethanol.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a fluted filter paper into a clean, pre-heated flask.
-
Addition of Anti-Solvent: To the hot ethanolic solution, add water dropwise until the solution becomes slightly turbid.
-
Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can enhance crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold ethanol-water mixture, and then with cold water.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at an appropriate temperature.
Acid-Base Extraction
This technique is useful for separating the amphoteric 4,5-dialkyl-1,2,4-triazole-3-thiol from non-ionizable impurities.
-
Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Basification: Transfer the solution to a separatory funnel and extract with an aqueous solution of a weak base, such as sodium bicarbonate, to deprotonate any strongly acidic impurities. Separate the layers.
-
Extraction of Thiol: Extract the organic layer with an aqueous solution of a stronger base, like sodium hydroxide, to deprotonate the triazole-thiol and transfer it to the aqueous layer.[7][8]
-
Separation: Separate the aqueous layer containing the deprotonated triazole-thiol.
-
Acidification: Cool the aqueous layer in an ice bath and acidify it with a suitable acid (e.g., hydrochloric acid) to precipitate the purified 4,5-dialkyl-1,2,4-triazole-3-thiol.[3]
-
Isolation and Drying: Collect the precipitate by vacuum filtration, wash with cold water, and dry thoroughly.
Column Chromatography
This method is effective for separating compounds with different polarities.
-
Column Packing: Prepare a silica gel slurry in a nonpolar solvent (e.g., hexane) and pack it into a chromatography column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and load it onto the top of the silica gel column.
-
Elution: Begin eluting with a nonpolar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or methanol). The optimal solvent system will depend on the specific compound and impurities.
-
Fraction Collection: Collect the eluting solvent in fractions.
-
Analysis: Monitor the fractions by thin-layer chromatography (TLC) to identify the fractions containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 4,5-dialkyl-1,2,4-triazole-3-thiol.
Data Presentation
The following table summarizes the reported yields and melting points for some 4,5-disubstituted-1,2,4-triazole-3-thiols, which can serve as a reference for successful purification.
| 4-Substituent | 5-Substituent | Recrystallization Solvent | Yield (%) | Melting Point (°C) | Reference |
| Phenyl | Furan-2-yl | Ethanol | 68 | 210-212 | [2] |
| 4-Methoxyphenyl | Furan-2-yl | Ethanol | 70 | 224-225 | [2] |
| 4-Chlorophenyl | Furan-2-yl | Ethanol | 72 | 264-265 | [2] |
| Phenyl | Benzyl | Ethanol | 75 | 185-186 | [2] |
| 4-Methoxyphenyl | Benzyl | Ethanol | 79 | 177-178 | [2] |
| 4-Chlorophenyl | Benzyl | Ethanol | 73 | 187-188 | [2] |
| Amino | Furan-2-yl | Ethanol/Water | 45 | 202-203 | [2] |
Visualizations
Experimental Workflows
References
- 1. The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Design and Structural Characterization of Ferrocenyl Bithiophene Thioketone-Based Iron Complexes [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. www.welcomehomevetsofnj.org - Application Of Acid Base Extraction In Organic Chemistry [welcomehomevetsofnj.org]
Technical Support Center: Synthesis of 1,2,4-Triazoles and Avoidance of 1,3,4-Thiadiazole Byproducts
This technical support center provides guidance for researchers, scientists, and drug development professionals on the synthesis of 1,2,4-triazoles from thiosemicarbazide precursors, with a focus on preventing the formation of undesired 1,3,4-thiadiazole byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the primary reaction conditions that determine the formation of 1,2,4-triazoles versus 1,3,4-thiadiazoles from thiosemicarbazides?
The pH of the reaction medium is the most critical factor in directing the cyclization of the acylthiosemicarbazide intermediate.[1][2][3][4] Alkaline conditions favor the formation of 1,2,4-triazoles, while acidic conditions predominantly yield 1,3,4-thiadiazoles.[1][2][3][4]
Q2: What is the common intermediate in the synthesis of both 1,2,4-triazoles and 1,3,4-thiadiazoles from thiosemicarbazides?
The reaction of a carboxylic acid or its derivative with a thiosemicarbazide forms an acylthiosemicarbazide intermediate. The subsequent intramolecular cyclization of this intermediate leads to either the 1,2,4-triazole or the 1,3,4-thiadiazole, depending on the reaction conditions.[5]
Q3: What are some common reagents used to promote the synthesis of 1,2,4-triazoles?
To achieve the necessary alkaline environment for 1,2,4-triazole synthesis, bases such as sodium hydroxide (NaOH), potassium hydroxide (KOH), or sodium carbonate (Na2CO3) are commonly used.[2][6]
Q4: Which reagents favor the formation of the 1,3,4-thiadiazole byproduct?
Acidic reagents are employed to facilitate the formation of 1,3,4-thiadiazoles. These include strong acids like concentrated sulfuric acid (H₂SO₄) and hydrochloric acid (HCl), as well as dehydrating agents like phosphorus oxychloride (POCl₃) and polyphosphoric acid (PPA).[1][7]
Q5: Can substituents on the starting materials influence the reaction outcome?
Yes, the nature of the substituents on both the thiosemicarbazide and the carboxylic acid can affect the cyclization process.[1][8] For instance, bulky substituents on the thiosemicarbazide may create steric hindrance, potentially impeding cyclization under certain conditions.[3][8]
Troubleshooting Guides
Issue 1: High Levels of 1,3,4-Thiadiazole Byproduct Detected
-
Potential Cause: The reaction medium is acidic or not sufficiently alkaline. This is the most common reason for the formation of the 1,3,4-thiadiazole isomer.
-
Recommended Solution:
-
pH Monitoring and Control: Implement in-process pH monitoring to ensure the reaction mixture remains alkaline (typically pH 8-12) throughout the cyclization step.
-
Optimize Base Addition: Ensure that a sufficient stoichiometric amount of base is used. For larger-scale reactions, consider the gradual addition of the base to maintain a consistent pH.
-
Choice of Base: While NaOH and KOH are effective, consider using a milder base like sodium carbonate if your starting materials are sensitive to strong bases.
-
Issue 2: Low or No Yield of the Desired 1,2,4-Triazole
-
Potential Cause:
-
Incomplete reaction due to insufficient heating or reaction time.
-
Decomposition of starting materials or the product at elevated temperatures.
-
Poor quality or impurity of starting materials.
-
-
Recommended Solution:
-
Reaction Optimization: Gradually increase the reaction temperature and monitor the progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Microwave Synthesis: Consider using microwave irradiation, which can sometimes shorten reaction times and improve yields.
-
Reagent Purity: Ensure that the thiosemicarbazide and carboxylic acid derivatives are pure and dry.
-
Issue 3: Formation of Other Unexpected Byproducts
-
Potential Cause:
-
Side reactions involving functional groups on the starting materials.
-
In the case of oxidative cyclization methods, over-oxidation can lead to undesired products.
-
-
Recommended Solution:
-
Protecting Groups: If your starting materials contain sensitive functional groups, consider a synthetic route that involves the use of protecting groups.
-
Milder Oxidants: If using an oxidative cyclization method, opt for milder oxidizing agents to prevent unwanted side reactions.
-
Data Presentation
The following tables summarize the reaction conditions that influence the formation of 1,2,4-triazoles and 1,3,4-thiadiazoles.
Table 1: Influence of Reaction Conditions on Product Formation
| Product | Favored pH | Common Reagents | General Conditions |
| 1,2,4-Triazole | Alkaline | NaOH, KOH, Na₂CO₃ | Reflux in an appropriate solvent (e.g., ethanol, water) |
| 1,3,4-Thiadiazole | Acidic | H₂SO₄, HCl, POCl₃, PPA | Reflux or heating in the presence of a strong acid/dehydrating agent |
Table 2: Reported Yields for 1,2,4-Triazole Synthesis under Alkaline Conditions
| Starting Materials | Base | Solvent | Temperature | Yield (%) | Reference |
| 1-Formyl-3-thiosemicarbazide | NaOH | Water | Steam Bath | 72-81 | [9] |
| 1,4-Disubstituted thiosemicarbazides | NaOH | Ethanol | Reflux | Not specified | [10] |
| Substituted thiosemicarbazides | NaOH (2N) | - | 80-90 °C | Not specified | [11] |
Table 3: Reported Yields for 1,3,4-Thiadiazole Synthesis under Acidic Conditions
| Starting Materials | Acid | Solvent | Temperature | Yield (%) | Reference |
| Acylthiosemicarbazide derivatives | H₂SO₄ (conc.) | - | Not specified | Not specified | [3][8] |
| Thiosemicarbazide and aromatic carboxylic acids | POCl₃ | - | Not specified | Not specified | [7] |
| Acylthiosemicarbazide derivatives | HCl (25%) | - | Not specified | Not specified | [1] |
Experimental Protocols
Protocol 1: Synthesis of 5-Phenyl-4H-1,2,4-triazole-3-thiol (Alkaline Conditions)
This protocol is adapted from a general procedure for the synthesis of 1,2,4-triazole-3-thiols.
-
Materials:
-
Benzoyl hydrazine
-
Carbon disulfide (CS₂)
-
Potassium hydroxide (KOH)
-
Ethanol
-
Water
-
Hydrochloric acid (HCl)
-
-
Procedure:
-
Dissolve benzoyl hydrazine (0.1 mol) in ethanol.
-
To this solution, add carbon disulfide (0.1 mol) and a solution of potassium hydroxide (0.1 mol) in water.
-
Reflux the reaction mixture for 6-8 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Acidify the mixture with dilute hydrochloric acid to a pH of approximately 5-6.
-
The precipitated solid is the desired 5-phenyl-4H-1,2,4-triazole-3-thiol.
-
Filter the product, wash with cold water, and recrystallize from a suitable solvent like ethanol.
-
Protocol 2: Synthesis of 2-Amino-5-phenyl-1,3,4-thiadiazole (Acidic Conditions)
This protocol is a general representation of the synthesis of 2-amino-1,3,4-thiadiazoles.
-
Materials:
-
Benzoyl chloride
-
Thiosemicarbazide
-
Concentrated sulfuric acid (H₂SO₄)
-
Ice
-
-
Procedure:
-
In a flask, cautiously add thiosemicarbazide (0.1 mol) to an excess of cold, concentrated sulfuric acid, ensuring the temperature is kept low with an ice bath.
-
To this mixture, slowly add benzoyl chloride (0.1 mol) dropwise while maintaining the low temperature and stirring.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat gently (e.g., on a water bath) for 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Neutralize the solution with a suitable base (e.g., ammonium hydroxide or sodium carbonate solution) until the product precipitates.
-
Filter the solid, wash thoroughly with water, and recrystallize from an appropriate solvent (e.g., ethanol) to obtain pure 2-amino-5-phenyl-1,3,4-thiadiazole.
-
Visualizations
Caption: Troubleshooting workflow for optimizing 1,2,4-triazole synthesis.
Caption: Competing pathways in the synthesis of 1,2,4-triazoles.
References
- 1. ptfarm.pl [ptfarm.pl]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and antimicrobial evaluation of some novel 1,2,4-triazole and 1,3,4-thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. jocpr.com [jocpr.com]
- 8. researchgate.net [researchgate.net]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Synthesis and Biological Activity of Some New 1,3,4-Thiadiazole and 1,2,4-Triazole Compounds Containing a Phenylalanine Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of 4,5-diisopropyl-4H-1,2,4-triazole-3-thiol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the synthesis of 4,5-diisopropyl-4H-1,2,4-triazole-3-thiol.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am experiencing a very low yield in my synthesis of this compound. What are the common causes?
Low yields in this synthesis are often attributed to several factors. The most common issues include:
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Suboptimal Reaction Conditions: The cyclization of the thiosemicarbazide intermediate is highly dependent on the reaction conditions. Factors such as temperature, reaction time, and the concentration of the base are critical.
-
Incomplete Cyclization: The conversion of the intermediate 1-isobutyryl-4-isopropylthiosemicarbazide to the desired triazole may be incomplete.
-
Side Reactions: The formation of undesired side products, particularly the isomeric 1,3,4-thiadiazole, is a common problem that can significantly reduce the yield of the target compound.[1]
-
Purity of Reactants: The purity of the starting materials, such as isobutyric acid hydrazide and isopropyl isothiocyanate, is crucial. Impurities can interfere with the reaction and lead to the formation of byproducts.
-
Product Precipitation and Isolation: The product may not precipitate effectively from the reaction mixture, or losses may occur during the workup and purification steps.
Q2: How can I minimize the formation of the 1,3,4-thiadiazole byproduct?
The formation of the 1,3,4-thiadiazole isomer is favored under acidic conditions.[1] To minimize this side reaction, ensure that the reaction medium for the cyclization step is sufficiently alkaline. The use of a strong base like sodium hydroxide or potassium hydroxide is recommended.[2] Maintaining a basic pH throughout the cyclization is critical for directing the reaction towards the desired 1,2,4-triazole ring system.[1]
Q3: What is the optimal base and concentration for the cyclization step?
The most commonly used bases for the cyclization of N-acylthiosemicarbazides to 1,2,4-triazoles are aqueous solutions of sodium hydroxide (NaOH) or potassium hydroxide (KOH).[2] A concentration of 1N to 2N NaOH is typically effective.[2] The optimal concentration will depend on the specific substrate and reaction scale. It is advisable to start with a 2N NaOH solution and monitor the reaction progress.
Q4: My product is not precipitating upon acidification. What should I do?
If the product does not precipitate upon acidification with a mineral acid like hydrochloric acid (HCl), several strategies can be employed:
-
Concentrate the Solution: The product may be too soluble in the current solvent mixture. Carefully evaporate some of the solvent under reduced pressure to increase the product concentration.
-
Cooling: Place the solution in an ice bath or refrigerate it for an extended period to induce crystallization.
-
Salting Out: Add a saturated solution of a salt like sodium chloride to decrease the solubility of the organic product in the aqueous phase.
-
Extraction: If precipitation fails, extract the product from the aqueous solution using a suitable organic solvent such as ethyl acetate or dichloromethane. The organic extracts can then be dried and the solvent evaporated to yield the crude product.
Q5: I am unsure about the identity of my final product. How can I confirm the formation of the this compound?
Spectroscopic methods are essential for confirming the structure of your product.
-
¹H NMR Spectroscopy: Look for the characteristic signals of the two isopropyl groups. The N-H and S-H protons of the triazole ring will have distinct chemical shifts.
-
¹³C NMR Spectroscopy: Confirm the presence of the correct number of carbon atoms and the characteristic chemical shifts for the C=S group and the triazole ring carbons.
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IR Spectroscopy: The IR spectrum should show characteristic absorption bands for N-H and C=S stretching. The absence of a strong carbonyl (C=O) absorption from the thiosemicarbazide intermediate is a good indication that the cyclization has occurred.[3]
-
Mass Spectrometry: This will provide the molecular weight of the compound, confirming the correct molecular formula.
Data Presentation
The following table summarizes typical yields for various 4,5-disubstituted-4H-1,2,4-triazole-3-thiols synthesized via the alkaline cyclization of the corresponding thiosemicarbazide precursors. This data can provide a general expectation for the yield of the 4,5-diisopropyl derivative.
| 4-Substituent | 5-Substituent | Yield (%) | Reference |
| Phenyl | Furan-2-yl | 68 | [4] |
| 4-Chlorophenyl | Furan-2-yl | 72 | [4] |
| 4-Nitrophenyl | Furan-2-yl | 62 | [4] |
| Hexyl | Phenyl | 76 | [3] |
| Cyclohexyl | Benzyl | 68 | [3] |
| Ethyl | Pyridin-4-yl | 85 |
Experimental Protocols
A detailed experimental protocol for the synthesis of this compound is provided below. This protocol is based on established methods for the synthesis of analogous 4,5-disubstituted-1,2,4-triazole-3-thiols.[3][4]
Step 1: Synthesis of 1-Isobutyryl-4-isopropylthiosemicarbazide
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In a round-bottom flask, dissolve isobutyric acid hydrazide (1 equivalent) in a suitable solvent like ethanol.
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Add isopropyl isothiocyanate (1 equivalent) to the solution.
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Reflux the reaction mixture for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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After completion, cool the reaction mixture to room temperature.
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The product, 1-isobutyryl-4-isopropylthiosemicarbazide, will often precipitate out of the solution. If not, the solvent can be partially removed under reduced pressure to induce crystallization.
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Filter the solid product, wash with cold ethanol, and dry under vacuum.
Step 2: Synthesis of this compound
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Suspend the 1-isobutyryl-4-isopropylthiosemicarbazide (1 equivalent) obtained from Step 1 in a 2N aqueous solution of sodium hydroxide.
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Heat the mixture to reflux for 4-6 hours. The solid should dissolve as the reaction progresses.
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Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature in an ice bath.
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Carefully acidify the cooled solution to pH 3-4 with concentrated hydrochloric acid.
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The desired product, this compound, will precipitate as a solid.
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Filter the precipitate, wash thoroughly with cold water, and dry under vacuum.
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The crude product can be recrystallized from a suitable solvent, such as ethanol or an ethanol-water mixture, to obtain the pure compound.
Visualizations
Synthetic Pathway
Caption: Synthetic route for this compound.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yield issues.
Relationship between Reaction Conditions and Product Formation
Caption: Influence of pH on the cyclization of the thiosemicarbazide intermediate.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols [scirp.org]
- 4. mdpi.com [mdpi.com]
optimization of reaction conditions for synthesizing 4,5-disubstituted triazole thiols
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of 4,5-disubstituted triazole thiols.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of 4,5-disubstituted triazole thiols, providing potential causes and recommended solutions in a question-and-answer format.
Issue 1: Low or No Product Yield After Cyclization
Question: I have followed the standard procedure of base-catalyzed cyclization of my substituted thiosemicarbazide, but I am getting a very low yield of the desired 4,5-disubstituted triazole thiol. What could be the problem?
Answer: Low yields in the synthesis of 4,5-disubstituted-1,2,4-triazole-3-thiones can arise from several factors. Here are some common causes and troubleshooting steps:
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Inadequate Basicity: The intramolecular dehydrative cyclization of thiosemicarbazides to form 1,2,4-triazoles requires alkaline conditions.[1][2] If the reaction medium is not sufficiently basic, the cyclization will be incomplete.
-
Sub-optimal Reaction Temperature and Time: The cyclization reaction is often temperature-dependent.
-
Solution: Most protocols recommend refluxing the reaction mixture for a period ranging from 4 to 5 hours.[5] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time for your specific substrate. In some cases, microwave irradiation on a solid support like silica gel or montmorillonite K10 has been shown to be an efficient and rapid method.[4]
-
-
Poor Quality of Starting Materials: Impurities in the starting thiosemicarbazide can interfere with the cyclization reaction and lead to the formation of byproducts.
-
Solution: Ensure your thiosemicarbazide precursor is pure. Recrystallization of the thiosemicarbazide from a suitable solvent like ethanol before proceeding to the cyclization step is recommended.[5]
-
-
Degradation of Product During Acidic Workup: The final product is often precipitated by acidifying the reaction mixture.[2] However, prolonged exposure to harsh acidic conditions, especially at elevated temperatures, can lead to degradation of the triazole thiol product.[6]
Issue 2: Formation of Byproducts
Question: My final product is contaminated with significant byproducts, making purification difficult. What are the likely side reactions and how can I minimize them?
Answer: The formation of byproducts is a common challenge. Here are some potential side reactions and strategies to mitigate them:
-
Formation of 1,3,4-Thiadiazoles: Under acidic conditions, thiosemicarbazides can cyclize to form 1,3,4-thiadiazoles instead of 1,2,4-triazoles.[1]
-
Solution: Strictly maintain alkaline conditions during the cyclization step. Ensure no acidic impurities are present in your starting materials or solvents.
-
-
Hydrolysis of the Thiosemicarbazide: In the presence of strong acids or bases and heat, the thiosemicarbazide intermediate can hydrolyze back to the corresponding hydrazide and isothiocyanate.
-
Solution: Optimize the reaction conditions by using the minimum necessary concentration of base and monitoring the reaction to avoid prolonged heating after completion.
-
-
Oxidation of the Thiol: The thiol group in the final product can be susceptible to oxidation, especially during workup and purification.
-
Solution: Consider performing the workup and purification steps under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.
-
Issue 3: Difficulty in Product Purification
Question: I am struggling to purify my synthesized 4,5-disubstituted triazole thiol. What are the recommended purification methods?
Answer: Purification can be challenging due to the product's properties and potential impurities. Here are some effective methods:
-
Recrystallization: This is the most common and often the most effective method for purifying solid triazole thiols.
-
Recommended Solvents: Ethanol, or a mixture of ethanol and water (e.g., 70% ethanol), is frequently used for recrystallization.[5]
-
-
Column Chromatography: If recrystallization is not sufficient to remove impurities, column chromatography on silica gel can be employed.
-
Eluent Systems: A mixture of ethyl acetate and hexane is a common eluent system for separating triazole thiols from less polar impurities.[7] The polarity of the eluent can be adjusted based on the polarity of your specific compound.
-
-
Acid-Base Extraction: This technique can be useful for separating the acidic triazole thiol from non-acidic impurities.
-
Procedure: Dissolve the crude product in an organic solvent and extract with an aqueous base (e.g., sodium bicarbonate solution). The triazole thiol will move to the aqueous layer as its salt. The aqueous layer can then be washed with an organic solvent to remove impurities, followed by acidification to precipitate the pure product.
-
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for 4,5-disubstituted-1,2,4-triazole-3-thiols?
A1: The most common method involves a two-step process. The first step is the reaction of a substituted acid hydrazide with a substituted isothiocyanate to form a thiosemicarbazide intermediate. The second step is the base-catalyzed intramolecular dehydrative cyclization of the thiosemicarbazide to yield the 4,5-disubstituted-1,2,4-triazole-3-thiol.[5][8]
Q2: How can I monitor the progress of the reaction?
A2: Thin Layer Chromatography (TLC) is a simple and effective technique to monitor the reaction. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the disappearance of the starting material spots and the appearance of a new spot corresponding to the product, indicating the reaction's progress.
Q3: What are the key reaction parameters to optimize for maximizing the yield?
A3: The key parameters to optimize are:
-
Base Concentration: Ensure the reaction medium is sufficiently alkaline for efficient cyclization.
-
Reaction Temperature: Refluxing is often required, but the optimal temperature may vary depending on the substrate.
-
Reaction Time: Monitor the reaction by TLC to avoid incomplete reaction or product degradation from prolonged heating.
-
Purity of Reactants: Use pure starting materials to minimize side reactions.
Q4: My triazole thiol product appears to be unstable. How should I store it?
A4: While generally stable, some triazole thiols can be sensitive to air, light, and prolonged storage in solution. It is advisable to store the purified solid product in a cool, dark, and dry place. If you need to store it in solution for assays, prepare fresh solutions whenever possible and store them at low temperatures (2-8 °C or -20 °C) and protected from light.[6]
Data Presentation
The following tables summarize reported yields for the synthesis of various 4,5-disubstituted triazole thiols under specific conditions.
Table 1: Yields of 4,5-Disubstituted-1,2,4-triazole-3-thiones via Base-Catalyzed Cyclization
| 4-Substituent | 5-Substituent | Base | Solvent | Reaction Time (h) | Yield (%) | Reference |
| Hexyl | Phenyl | NaOH | Ethanol/Water | 4-5 | 76 | [5] |
| Hexyl | 3-pyridyl | NaOH | Ethanol/Water | 4-5 | 72 | [5] |
| Hexyl | 4-pyridyl | NaOH | Ethanol/Water | 4-5 | 75 | [5] |
| Cyclohexyl | Phenyl | NaOH | Ethanol/Water | 4-5 | 68 | [5] |
| Cyclohexyl | p-methylphenyl | NaOH | Ethanol/Water | 4-5 | 65 | [5] |
| Cyclohexyl | Benzyl | NaOH | Ethanol/Water | 4-5 | 68 | [5] |
| Phenyl | Furan-2-yl | NaOH | Ethanol | 4 | 68 | [2] |
Table 2: Comparison of Yields for Thiosemicarbazide and Triazole Thiol Synthesis
| Intermediate/Product | R Group | Ar Group | Yield (%) | Reference |
| 1-(2-Furoyl)-4-arylthiosemicarbazides | Furan-2-yl | Aryl | 88-95 | [2] |
| 5-(Furan-2-yl)-4-aryl-4H-1,2,4-triazole-3-thiols | Furan-2-yl | Aryl | 62-79 | [2] |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 4,5-Disubstituted-2,4-dihydro-3H-1,2,4-triazole-3-thiones [5]
-
Synthesis of Thiosemicarbazide Intermediate: A mixture of the appropriate acid hydrazide (0.01 mol) and substituted isothiocyanate (0.01 mol) in absolute ethanol (50-100 mL) is refluxed for 4-5 hours. The progress of the reaction is monitored by TLC. After completion, the reaction mixture is cooled to room temperature to yield a solid product. The crude product is filtered and recrystallized from 70% ethanol.
-
Cyclization to Triazole Thiol: The purified thiosemicarbazide (0.005 mol) is dissolved in an aqueous solution of 8% sodium hydroxide (20 mL). The mixture is refluxed for 4-5 hours. After completion of the reaction (monitored by TLC), the solution is cooled to room temperature and then acidified with dilute hydrochloric acid to precipitate the product. The solid product is filtered, washed thoroughly with water, and recrystallized from 70% ethanol.
Mandatory Visualization
Caption: General experimental workflow for the synthesis of 4,5-disubstituted triazole thiols.
Caption: Troubleshooting logic for addressing low yield in triazole thiol synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols [scirp.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Purification of Crude 4,5-diisopropyl-4H-1,2,4-triazole-3-thiol by Recrystallization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 4,5-diisopropyl-4H-1,2,4-triazole-3-thiol via recrystallization.
Troubleshooting Guide
This guide addresses common issues encountered during the recrystallization of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Crystal Formation Upon Cooling | The solution is not saturated; too much solvent was used. | - Concentrate the solution by carefully evaporating a portion of the solvent and allow it to cool again.[1][2]- If crystals still do not form, try scratching the inside of the flask with a glass rod at the meniscus to induce nucleation.[1]- Add a seed crystal of pure this compound, if available.[1]- Cool the solution in an ice bath to further decrease solubility. |
| Oiling Out (Formation of a liquid layer instead of solid crystals) | The compound may be significantly impure, or the cooling process is too rapid. The boiling point of the solvent might be higher than the melting point of the compound. | - Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[2]- Consider using a different recrystallization solvent or a solvent mixture.[3] |
| Low Recovery Yield | The compound has significant solubility in the cold recrystallization solvent. Too much solvent was used for dissolution or washing. Premature crystallization occurred during hot filtration. | - Ensure the minimum amount of hot solvent is used for dissolution.[1]- Cool the filtrate in an ice bath to maximize crystal precipitation.- Minimize the amount of cold solvent used for washing the collected crystals.- Preheat the filtration apparatus (funnel and receiving flask) to prevent premature crystallization during hot filtration. |
| Product is Still Impure After Recrystallization | The chosen solvent is not effective at separating the specific impurities present. The cooling process was too fast, trapping impurities within the crystal lattice. | - Select a different recrystallization solvent or a solvent system (e.g., ethanol-water).[4][5][6][7]- Allow the solution to cool slowly to room temperature before further cooling in an ice bath.- If significant impurities remain, a second recrystallization or an alternative purification method like column chromatography may be necessary. |
| Colored Impurities Remain in the Final Product | Colored impurities are present in the crude material. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use with caution as it can also adsorb the desired product. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the recrystallization of this compound?
Q2: My compound is soluble in ethanol at room temperature. Can I still use it for recrystallization?
A2: If your compound is highly soluble in ethanol at room temperature, ethanol alone may not be the best choice as you will lose a significant amount of product in the mother liquor. In this case, a mixed solvent system, such as ethanol-water, is recommended.[4][6][7] Water acts as an anti-solvent, reducing the solubility of the compound upon cooling.
Q3: How can I determine the right ratio of solvents in a mixed solvent system?
A3: To determine the optimal ratio, dissolve the crude product in the minimum amount of the "good" solvent (e.g., hot ethanol) in which it is highly soluble. Then, slowly add the "poor" solvent (e.g., hot water) dropwise until the solution becomes slightly cloudy (turbid). Add a few more drops of the "good" solvent until the solution becomes clear again. Then, allow the solution to cool slowly.
Q4: What are the likely impurities in my crude this compound?
A4: The synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols often involves the cyclization of a thiosemicarbazide precursor. Therefore, common impurities may include unreacted starting materials such as the corresponding isothiocyanate and hydrazide, as well as the intermediate thiosemicarbazide.
Q5: Should I perform a hot filtration step?
A5: A hot filtration step is recommended if there are insoluble impurities in your crude product when dissolved in the hot recrystallization solvent. This step should be performed quickly using a pre-heated funnel to prevent premature crystallization of your desired product.
Experimental Protocol: Recrystallization of this compound
This protocol provides a general methodology for the recrystallization of crude this compound using an ethanol-water solvent system.
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized water
-
Erlenmeyer flasks
-
Hot plate with magnetic stirrer
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of hot ethanol and heat the mixture on a hot plate with stirring until the solid dissolves completely.
-
Addition of Anti-solvent: While the solution is still hot, add hot deionized water dropwise until the solution becomes faintly turbid.
-
Clarification: Add a few drops of hot ethanol to the turbid solution until it becomes clear again.
-
Cooling and Crystallization: Remove the flask from the hot plate, cover it, and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of a cold ethanol-water mixture.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Recrystallization Workflow
Caption: Workflow for the recrystallization of this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 3. Tips & Tricks [chem.rochester.edu]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
stability issues of 4,5-diisopropyl-4H-1,2,4-triazole-3-thiol in solution
Welcome to the technical support center for 4,5-diisopropyl-4H-1,2,4-triazole-3-thiol. This resource provides researchers, scientists, and drug development professionals with essential information regarding the stability of this compound in solution. While specific peer-reviewed stability data for this exact molecule is limited, this guide is built upon the well-established chemical principles of the 1,2,4-triazole-3-thiol scaffold and standard pharmaceutical practices for stability testing.
Frequently Asked Questions (FAQs)
Q1: What is the general stability profile of this compound in solution?
A1: The 4H-1,2,4-triazole ring is an aromatic heterocyclic system, which provides significant chemical stability.[1] Generally, these structures are robust and resistant to cleavage under mild conditions. Many synthetic procedures for related compounds involve acidification to precipitate the product, indicating good short-term stability in mild acidic media.[1] However, stability can be compromised by prolonged exposure to harsh conditions such as high temperatures, extreme pH values, oxidizing agents, and UV light.
Q2: Which factors are most critical to the stability of this compound in solution?
A2: The primary factors influencing the stability of this compound are:
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pH: Both strongly acidic and strongly alkaline conditions can promote hydrolysis of the triazole ring, although the ring is generally stable in the pH 3-6 range for short periods.[1]
-
Temperature: Elevated temperatures accelerate degradation rates.
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Oxidizing Agents: The thiol (-SH) group is susceptible to oxidation, which can lead to the formation of disulfides or other oxidized species.
-
Light: Exposure to high-intensity light, particularly UV, can induce photolytic degradation.[2]
-
Solvent: The choice of solvent can impact stability. Protic solvents may participate in degradation reactions, while the use of co-solvents for poorly soluble compounds should be done with care to avoid reactivity.[3]
Q3: How does the thiol group influence the molecule's stability?
A3: The thiol (-SH) group exists in a tautomeric equilibrium with its thione (C=S) form. In 3-mercapto-1,2,4-triazoles, the thione form is generally predominant.[1] This functionality is the most reactive site for oxidation. The presence of the thiol/thione group does not inherently weaken the triazole ring itself but provides a pathway for specific degradation reactions, primarily oxidation.[1]
Q4: What are the potential degradation pathways for this compound?
A4: While specific degradation products for this compound are not extensively documented, two primary pathways can be hypothesized based on its chemical structure:
-
Oxidation: The thiol group can be oxidized to form a disulfide dimer or further oxidized to sulfonic acid derivatives. This is often a primary degradation route for thiol-containing compounds.
-
Hydrolysis: Under harsh acidic conditions (e.g., concentrated acid and heat), the triazole ring can undergo acid-catalyzed hydrolysis. This process may be initiated by the protonation of ring nitrogens, followed by a nucleophilic attack by water, leading to ring cleavage.[1]
References
Technical Support Center: Analytical Methods for Detecting Impurities in Triazole Thiol Samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the analysis of impurities in triazole thiol samples.
Frequently Asked Questions (FAQs)
Q1: What are the common types of impurities found in triazole thiol samples?
A1: Impurities in triazole thiol active pharmaceutical ingredients (APIs) can be classified into several categories based on their origin:
-
Organic Impurities: These can be process-related or drug-related.[1]
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Starting Materials: Unreacted materials used in the synthesis.[1][2]
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Intermediates: Molecules that are formed during the synthesis but are not the final product.[1][2]
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By-products: Formed from competing or side reactions during synthesis.[1][2]
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Degradation Products: Formed by the degradation of the triazole thiol under storage or processing conditions.[1][2]
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Reagents, Ligands, and Catalysts: Chemicals used in the synthesis that are not completely removed.[1][2]
-
-
Inorganic Impurities: These are typically introduced during the manufacturing process and can include reagents, heavy metals, and inorganic salts.[1]
-
Residual Solvents: Organic or inorganic liquids used during the synthesis or purification process that are not fully removed.[1]
Q2: Which analytical techniques are most suitable for detecting impurities in triazole thiol samples?
A2: The most common and effective techniques for impurity profiling of triazole thiols are chromatographic methods coupled with various detectors:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for separating non-volatile and thermally labile compounds.[3] When coupled with a Diode Array Detector (DAD) or Mass Spectrometry (MS), it is a powerful tool for both quantification and identification of impurities.[3][4][5] Reversed-phase HPLC is a common starting point.[4][5]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is well-suited for the analysis of volatile and thermally stable impurities.[3][6] Some triazole compounds may require derivatization to increase their volatility.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique offers high selectivity and sensitivity, making it ideal for detecting and identifying impurities at very low levels.[7][8]
Q3: What are the regulatory guidelines for impurity levels in pharmaceutical ingredients?
A3: The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) provides guidelines for impurities in new drug substances.[1][2][9][10] Key thresholds from the ICH Q3A(R2) guideline are summarized below.[1][10]
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg TDI, whichever is lower | 0.15% or 1.0 mg TDI, whichever is lower |
| > 2 g/day | 0.03% | 0.05% | 0.05% |
TDI: Total Daily Intake
Troubleshooting Guides
This section addresses common issues encountered during the HPLC analysis of triazole thiol samples.
Category 1: Peak Shape and Resolution Issues
Q1: Why are my peaks tailing or fronting?
A1: Poor peak shape can be caused by several factors:
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Column Overload: The sample concentration may be too high.[11] Solution: Dilute the sample and reinject.
-
Secondary Interactions: The thiol group in triazole thiols can interact with active sites on the column packing material. Solution: Use a column with end-capping or add a competing base (e.g., triethylamine) to the mobile phase.
-
Mismatched Sample Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Solution: Dissolve the sample in the mobile phase or a weaker solvent.[11]
-
Column Degradation: The column may be nearing the end of its life. Solution: Replace the column.
Q2: I am not getting good resolution between my main peak and an impurity. What can I do?
A2: To improve resolution, you can modify the following chromatographic parameters:
-
Mobile Phase Composition: Adjust the ratio of organic solvent to aqueous buffer. A lower percentage of organic solvent will generally increase retention and may improve resolution.
-
Gradient Slope: If using a gradient, make the slope shallower to allow more time for separation.
-
Column Chemistry: Switch to a column with a different stationary phase (e.g., C8, Phenyl) to alter the selectivity.
-
Temperature: Operating at a different temperature can affect selectivity and resolution.[12]
Category 2: Retention Time and Reproducibility Issues
Q1: My retention times are shifting from one injection to the next. What is the cause?
A1: Fluctuating retention times often point to issues with the HPLC system:
-
Pump Issues: Air bubbles in the pump head or leaking pump seals can cause inconsistent flow rates.[11] Solution: Degas the mobile phase and prime the pump. Check for leaks.
-
Inconsistent Mobile Phase Preparation: Small variations in mobile phase composition can lead to significant shifts in retention time.[12] Solution: Prepare the mobile phase carefully, preferably by weight, and ensure it is well-mixed.
-
Temperature Fluctuations: Changes in ambient temperature can affect retention times.[12] Solution: Use a column oven to maintain a constant temperature.[11]
Category 3: Detection and Baseline Issues
Q1: I have a noisy or drifting baseline. How can I fix this?
A1: A problematic baseline can interfere with the detection and quantification of low-level impurities.
-
Contaminated Mobile Phase: Impurities in the mobile phase solvents or additives can cause a noisy baseline. Solution: Use high-purity solvents and freshly prepared mobile phase.
-
Detector Lamp Issues: An aging detector lamp can lead to increased noise. Solution: Check the lamp's lifetime and replace if necessary.[11]
-
Column Bleed: At high temperatures or with aggressive mobile phases, the stationary phase can "bleed" from the column, causing a rising baseline. Solution: Use a column designed for low bleed and operate within the recommended temperature and pH range.
Experimental Protocols
General HPLC Method for Impurity Profiling of Triazole Thiols
This is a starting point for method development. The method will likely need to be optimized for your specific triazole thiol and potential impurities.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm |
| Sample Preparation | Dissolve sample in a 50:50 mixture of water and acetonitrile to a concentration of 1 mg/mL. |
Visualizations
Caption: Experimental workflow for impurity analysis.
References
- 1. database.ich.org [database.ich.org]
- 2. pharma.gally.ch [pharma.gally.ch]
- 3. benchchem.com [benchchem.com]
- 4. Rapid and Simple Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method for Simultaneous Quantifications of Triazole Antifungals in Human Serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Simple High-Performance Liquid Chromatography Method for Simultaneous Determination of Three Triazole Antifungals in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemistry.dnu.dp.ua [chemistry.dnu.dp.ua]
- 7. eurl-pesticides.eu [eurl-pesticides.eu]
- 8. Validation of an analytical method for 1,2,4-triazole in soil using liquid chromatography coupled to electrospray tandem mass spectrometry and monitoring of propiconazole degradation in a batch study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 10. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 11. benchchem.com [benchchem.com]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Scale-Up Synthesis of 4,5-Disubstituted-1,2,4-Triazole-3-thiols
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the scale-up synthesis of 4,5-disubstituted-1,2,4-triazole-3-thiols.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for the scale-up of 4,5-disubstituted-1,2,4-triazole-3-thiols?
The most prevalent and scalable method for synthesizing 4,5-disubstituted-1,2,4-triazole-3-thiols is the base-catalyzed intramolecular dehydrative cyclization of 1,4-disubstituted thiosemicarbazides.[1] These thiosemicarbazide intermediates are typically prepared from the reaction of acid hydrazides with isothiocyanates. An alternative route involves the reaction of thiocarbohydrazide with substituted benzoic acids.[2] A newer approach also describes the direct reaction of thiosemicarbazides with carboxylic acids using a polyphosphate ester (PPE) as a condensing agent.[3][4]
Q2: What are the primary safety concerns when scaling up this synthesis?
The primary safety concerns during the scale-up synthesis of 4,5-disubstituted-1,2,4-triazole-3-thiols revolve around the handling of hazardous reagents and the management of reaction exotherms.
-
Hydrazine Hydrate: This reagent is often used in the synthesis of the acid hydrazide precursor. Hydrazine hydrate is corrosive, toxic, and a suspected carcinogen.[5][6] It is crucial to handle it in a well-ventilated area or a fume hood, using appropriate personal protective equipment (PPE) such as butyl rubber gloves, chemical safety goggles, and a lab coat.[7] For larger quantities, a closed-system transfer is recommended.
-
Exothermic Reactions: The cyclization step to form the triazole ring can be exothermic. On a large scale, the reduced surface-area-to-volume ratio can lead to inefficient heat dissipation, potentially causing a thermal runaway.[2][8][9] Careful temperature monitoring and a robust cooling system are essential. A semi-batch process, where one reagent is added portion-wise, is often preferred over a batch process to control the reaction rate and heat generation.[2]
-
Isothiocyanates: Many isothiocyanates are lachrymators and skin irritants. Proper PPE and handling in a fume hood are necessary.
-
Caustic Bases: Strong bases like sodium hydroxide are used in the cyclization step. These are corrosive and require careful handling to avoid skin and eye burns.
Q3: How can I minimize the formation of side products during scale-up?
A common side product in the synthesis of 1,2,4-triazoles is the corresponding 1,3,4-oxadiazole or 1,3,4-thiadiazole.[1] To minimize these impurities:
-
Control of Reaction Temperature: Lowering the reaction temperature can favor the formation of the desired 1,2,4-triazole over the oxadiazole.[1]
-
Anhydrous Conditions: Ensuring strictly anhydrous conditions can help prevent the formation of oxadiazole side products.[1]
-
pH Control: The cyclization is typically carried out in a basic medium. Careful control of the pH is necessary, as highly acidic or basic conditions can promote side reactions or degradation of the product.
Q4: What are the best practices for purifying 4,5-disubstituted-1,2,4-triazole-3-thiols on a larger scale?
Purification on a large scale can be challenging. The following methods are commonly employed:
-
Recrystallization: This is the most common and scalable method for purifying solid products. The choice of solvent is critical. Ethanol or ethanol-water mixtures are frequently used.[8] Finding a suitable solvent system that provides good solubility at high temperatures and poor solubility at low temperatures is key.
-
Column Chromatography: While effective at the lab scale, column chromatography can be expensive and time-consuming for large quantities. It is typically used for high-purity requirements or when recrystallization is ineffective.
-
Handling of Thiols: The thiol group can be susceptible to oxidation, leading to the formation of disulfide impurities. It is advisable to perform purification steps under an inert atmosphere (e.g., nitrogen or argon) if disulfide formation is a significant issue.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of Triazole | 1. Incomplete cyclization of the thiosemicarbazide intermediate. 2. Incorrect pH for the cyclization reaction. 3. Degradation of starting materials or product at high temperatures. 4. Low purity of starting materials. | 1. Increase reaction time or temperature gradually, monitoring by TLC or HPLC. 2. Ensure the reaction medium is sufficiently basic (e.g., using 2N NaOH). 3. Run the reaction at the lowest effective temperature. 4. Ensure starting materials are pure and dry. |
| Formation of 1,3,4-Oxadiazole/Thiadiazole Side Product | 1. Competing cyclization pathway is favored. 2. Presence of water in the reaction mixture. | 1. Lower the reaction temperature to favor triazole formation.[1] 2. Use anhydrous solvents and reagents.[1] |
| Product is an oil or difficult to crystallize | 1. Presence of impurities. 2. The compound has a low melting point. 3. Inappropriate crystallization solvent. | 1. Attempt purification by column chromatography before crystallization. 2. If the product is an oil, try triturating with a non-polar solvent like hexane to induce solidification. 3. Screen a variety of solvents or solvent mixtures for recrystallization.[10] |
| Reaction becomes uncontrollable (thermal runaway) | 1. Poor heat dissipation at a larger scale. 2. Reagents added too quickly. | 1. Ensure the reactor's cooling system is adequate for the scale.[11] 2. Switch to a semi-batch process with controlled, slow addition of one of the reagents.[2] 3. Dilute the reaction mixture to better manage the exotherm. |
| Discoloration of the final product | 1. Oxidation of the thiol group. 2. Presence of colored impurities from starting materials or side reactions. | 1. Consider performing the final work-up and purification under an inert atmosphere. 2. Treat the crude product with activated charcoal during recrystallization to remove colored impurities. |
Data Presentation
The following table summarizes representative yields for the synthesis of various 4,5-disubstituted-1,2,4-triazole-3-thiols, as reported in the literature. Note that these are typically for lab-scale syntheses, and yields may vary during scale-up.
| 4-Substituent | 5-Substituent | Yield (%) | Reference |
| Cyclohexyl | 2-pyridyl | 75.4 | [1] |
| Cyclohexyl | Phenyl | 68 | [1] |
| Cyclohexyl | Benzyl | 68 | [1] |
| Cyclohexyl | p-methylphenyl | 65 | [1] |
| Aryl | Furan-2-yl | 62-79 | [8] |
| Aryl | Benzyl | 62-79 | [8] |
| 4-fluorophenyl | (linker)-3-methyl-5-oxo-1,2,4-triazole | 89 | [10] |
Experimental Protocols
General Protocol for the Two-Step Synthesis of 4,5-Disubstituted-1,2,4-triazole-3-thiols
This protocol is a generalized procedure based on common literature methods.[1][8] Optimization for specific substrates and scales is recommended.
Step 1: Synthesis of 1,4-Disubstituted Thiosemicarbazide Intermediate
-
Reagents and Setup:
-
Acid hydrazide (1.0 eq)
-
Substituted isothiocyanate (1.0 eq)
-
Ethanol (as solvent)
-
Reaction vessel equipped with a mechanical stirrer, thermometer, and reflux condenser.
-
-
Procedure:
-
Dissolve the acid hydrazide in ethanol in the reaction vessel.
-
Add the substituted isothiocyanate to the solution.
-
Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The precipitated thiosemicarbazide is collected by filtration, washed with cold ethanol, and dried.
-
Step 2: Cyclization to 4,5-Disubstituted-1,2,4-triazole-3-thiol
-
Reagents and Setup:
-
1,4-Disubstituted thiosemicarbazide (from Step 1) (1.0 eq)
-
Aqueous sodium hydroxide (e.g., 2N or 8%)
-
Reaction vessel equipped with a mechanical stirrer, thermometer, and reflux condenser.
-
-
Procedure:
-
Suspend the thiosemicarbazide in the aqueous sodium hydroxide solution.
-
Heat the mixture to reflux and maintain for 3-6 hours. The solid should dissolve as the reaction progresses.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter to remove any insoluble impurities.
-
Acidify the filtrate with a suitable acid (e.g., dilute HCl or acetic acid) to precipitate the product.
-
Collect the solid product by filtration, wash thoroughly with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).
-
Scale-Up Considerations:
-
Heat Management: For Step 2, the cyclization is often exothermic. On a larger scale, consider adding the thiosemicarbazide portion-wise to the hot NaOH solution to control the temperature. Ensure the reactor has an efficient cooling jacket.
-
Mixing: Efficient stirring is crucial on a larger scale to ensure homogeneity and prevent local hot spots.[11]
-
Safety: All operations, especially those involving hydrazine hydrate or isothiocyanates, should be conducted in a well-ventilated area with appropriate safety precautions.
Visualizations
Caption: General two-step synthetic workflow for 4,5-disubstituted-1,2,4-triazole-3-thiols.
Caption: Troubleshooting decision tree for addressing low yield in the synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. fauske.com [fauske.com]
- 3. benchchem.com [benchchem.com]
- 4. Success or Failure of Chiral Crystallization of Similar Heterocyclic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. ehs.unm.edu [ehs.unm.edu]
- 7. arxada.com [arxada.com]
- 8. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. amarequip.com [amarequip.com]
Validation & Comparative
Comparative Antimicrobial Activity of 4,5-Disubstituted-1,2,4-Triazole-3-thiols: A Research Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant microbial strains presents a significant global health challenge, necessitating the discovery and development of novel antimicrobial agents. Among the heterocyclic compounds explored for therapeutic potential, 4,5-disubstituted-1,2,4-triazole-3-thiols have garnered considerable attention due to their broad spectrum of biological activities, including antibacterial and antifungal properties.[1][2][3] This guide provides a comparative analysis of the antimicrobial activity of various synthesized 4,5-disubstituted-1,2,4-triazole-3-thiol derivatives, supported by experimental data and detailed protocols to aid in ongoing research and development efforts.
Quantitative Antimicrobial Activity Data
The antimicrobial efficacy of synthesized 4,5-disubstituted-1,2,4-triazole-3-thiols has been evaluated against a range of pathogenic bacteria and fungi. The data, presented in terms of Minimum Inhibitory Concentration (MIC) in µg/mL and zone of inhibition in mm, is summarized below.
| Compound | Microbial Strain | Antimicrobial Activity | Reference Compound | Activity of Reference | Source |
| 5-(4-Hydroxyphenyl)-4-(4-nitrophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | Staphylococcus epidermidis | MIC: 32 µg/mL | Gentamycin | MIC: 16 µg/mL | [4] |
| 5-(4-Hydroxyphenyl)-4-(4-nitrophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | Acinetobacter baumannii | MIC: 32 µg/mL | Gentamycin | MIC: 1 µg/mL | [4] |
| 4-Amino-5-phenyl-4H-[1][5][6]-triazole-3-thiol derivatives | Various bacterial and fungal strains | Promising activities | Not specified | Not specified | [5] |
| S-substituted derivatives of 4-R1-5-((3-(pyridin-4-yl)-1H-1,2,4-triazol-5-yl)thio)methyl)-4H-1,2,4-triazole-3-thiols | Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, Candida albicans | MIC: 31.25 - 62.5 µg/mL | Not specified | Not specified | |
| 4-(4-Substituted benzylideneamino)-5-(pyridine-4-yl)-4H-1,2,4-triazole-3-thiols (Compound 4c) | S. aureus | MIC: 16 µg/mL | Not specified | Not specified | [7] |
| 4-(4-Substituted benzylideneamino)-5-(pyridine-4-yl)-4H-1,2,4-triazole-3-thiols (Compound 4c) | B. subtilis | MIC: 20 µg/mL | Not specified | Not specified | [7] |
| 4-(4-Substituted benzylideneamino)-5-(pyridine-4-yl)-4H-1,2,4-triazole-3-thiols (Compound 4e) | E. coli | MIC: 25 µg/mL | Not specified | Not specified | [7] |
| 4-(4-Substituted benzylideneamino)-5-(pyridine-4-yl)-4H-1,2,4-triazole-3-thiols (Compound 4e) | S. typhi | MIC: 31 µg/mL | Not specified | Not specified | [7] |
| 4-(9-Acridinyl)-5-(1,2,3,4-tetrahydroacridin-9-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | Streptococcus pyogenes, Pseudomonas phaseolicola | Zone of inhibition: 16-17 mm at 1 µg/mL; 22-25 mm at 2 µg/mL | Not specified | Not specified | [3] |
| 5-(1-Adamantyl)-4-[(4-hydroxybenzylidene)amino]-3-mercapto-1,2,4-triazole | Staphylococcus aureus, Bacillus subtilis | MIC: 1-2 µg/mL | Gentamycin, Ampicillin | MIC: 0.5-2 µg/mL | [3] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of the antimicrobial activity of 4,5-disubstituted-1,2,4-triazole-3-thiols.
Agar Well Diffusion Method
This method is widely used for preliminary screening of antimicrobial activity.[1]
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Preparation of Media: A suitable nutrient agar is prepared and sterilized. It is then poured into sterile Petri dishes and allowed to solidify.
-
Inoculation: The microbial culture to be tested is uniformly spread over the surface of the solidified agar using a sterile swab.
-
Well Preparation: Wells of a specific diameter (e.g., 6 mm) are made on the agar surface using a sterile cork borer.
-
Application of Test Compounds: A defined concentration of the synthesized triazole derivative, dissolved in a suitable solvent like DMSO, is added to the wells.
-
Incubation: The plates are incubated at a specific temperature (e.g., 37°C for bacteria) for a designated period (e.g., 24 hours).
-
Observation: The diameter of the zone of inhibition around each well is measured in millimeters. A larger zone of inhibition indicates higher antimicrobial activity. A solvent control is typically included to ensure the solvent has no antimicrobial effect. Standard antibiotics are used as positive controls.[2]
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation of Stock Solutions: Stock solutions of the test compounds and standard drugs are prepared in a suitable solvent.
-
Serial Dilutions: Serial two-fold dilutions of the test compounds are prepared in a liquid growth medium (e.g., Mueller-Hinton broth for bacteria) in 96-well microtiter plates.
-
Inoculation: A standardized suspension of the test microorganism is added to each well.
-
Controls: A positive control (medium with inoculum, no drug) and a negative control (medium without inoculum) are included.
-
Incubation: The microtiter plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Generalized Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and antimicrobial evaluation of novel chemical compounds.
Caption: Generalized workflow for synthesis and antimicrobial evaluation.
Signaling Pathways and Mechanism of Action
While the precise signaling pathways for the antimicrobial action of these specific 4,5-disubstituted-1,2,4-triazole-3-thiol derivatives are still under investigation, the broader class of triazole antifungals, such as fluconazole, are known to act by inhibiting the enzyme lanosterol 14α-demethylase. This enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. Inhibition of this pathway disrupts membrane integrity, leading to fungal cell death.
The antibacterial mechanism of triazole derivatives is more varied and can involve different targets. Further research, including molecular docking studies, is needed to elucidate the specific mechanisms of action for the compounds presented in this guide.[4] The diverse substitutions on the triazole ring likely play a significant role in their target specificity and overall antimicrobial activity.
References
- 1. Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols [scirp.org]
- 2. v3.pjsir.org [v3.pjsir.org]
- 3. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and evaluation of 4-amino-5-phenyl-4H-[1,2,4]-triazole-3-thiol derivatives as antimicrobial agents | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. connectjournals.com [connectjournals.com]
A Comparative Analysis of Antifungal Activity: 4,5-Disubstituted-4H-1,2,4-Triazole-3-Thiols versus Fluconazole
A comparative guide for researchers, scientists, and drug development professionals.
Executive Summary
Direct comparative data on the antifungal activity of 4,5-diisopropyl-4H-1,2,4-triazole-3-thiol against the established antifungal agent fluconazole is not available in the current body of scientific literature. To provide a relevant comparative framework, this guide utilizes data for a representative compound from the same chemical class, 4-(4-bromobenzylideneamino)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol , and evaluates its in vitro antifungal profile against that of fluconazole. The comparison focuses on two clinically significant fungal pathogens, Candida albicans and Aspergillus niger. This analysis reveals that while the representative triazole-thiol derivative demonstrates moderate activity against both fungal species, fluconazole exhibits potent activity against Candida albicans but is largely ineffective against Aspergillus niger.
Introduction
The continuous emergence of drug-resistant fungal pathogens necessitates the exploration of novel antifungal agents. The 1,2,4-triazole scaffold is a well-established pharmacophore in antifungal drug design, with fluconazole being a prominent example. The 4,5-disubstituted-4H-1,2,4-triazole-3-thiol derivatives represent a class of compounds being investigated for their potential antimicrobial properties. This guide provides a comparative overview of the antifungal activity of a representative 4,5-disubstituted-4H-1,2,4-triazole-3-thiol and the widely used antifungal drug, fluconazole.
Comparative Antifungal Activity
The in vitro antifungal activity of the representative 4,5-disubstituted-4H-1,2,4-triazole-3-thiol, 4-(4-bromobenzylideneamino)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol, and fluconazole was evaluated against Candida albicans, a common cause of opportunistic yeast infections, and Aspergillus niger, a ubiquitous mold. The minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, was used as the primary metric for comparison.
| Compound | Fungal Strain | Minimum Inhibitory Concentration (MIC) in µg/mL |
| 4-(4-bromobenzylideneamino)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol | Candida albicans | 24[1] |
| Aspergillus niger | 32[1] | |
| Fluconazole | Candida albicans | ≤8 (for susceptible isolates)[2] |
| Aspergillus niger | >256[3] |
Table 1: Comparative in vitro antifungal activity of a representative 4,5-disubstituted-4H-1,2,4-triazole-3-thiol and fluconazole.
The data indicates that the representative triazole-thiol derivative exhibits moderate inhibitory activity against both C. albicans and A. niger. In contrast, fluconazole is highly potent against susceptible strains of C. albicans but shows very poor activity against A. niger, a known intrinsic resistance of this fungal species to fluconazole.
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) for antifungal agents is typically performed using the broth microdilution method, following standardized protocols from organizations such as the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Method for Antifungal Susceptibility Testing (CLSI M27 for Yeasts and M38-A for Molds)
-
Preparation of Antifungal Agent Stock Solutions: The antifungal compounds are dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create a high-concentration stock solution.
-
Serial Dilutions: A series of twofold dilutions of the antifungal agent are prepared in a 96-well microtiter plate using a liquid growth medium, such as RPMI-1640. This creates a gradient of drug concentrations.
-
Inoculum Preparation: The fungal isolates (Candida albicans or Aspergillus niger) are cultured on an appropriate agar medium. A standardized inoculum suspension is then prepared and its concentration is adjusted to a specific cell density (e.g., 0.5 to 2.5 x 10³ cells/mL for yeasts).
-
Inoculation of Microtiter Plates: Each well of the microtiter plate containing the serially diluted antifungal agent is inoculated with the standardized fungal suspension. A growth control well (containing no antifungal agent) and a sterility control well (containing no fungi) are also included.
-
Incubation: The inoculated microtiter plates are incubated at a controlled temperature (typically 35°C) for a specified period (e.g., 24-48 hours for Candida albicans and 48-72 hours for Aspergillus niger).
-
Determination of MIC: After incubation, the plates are visually inspected or read with a spectrophotometer to determine the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth compared to the growth control.
Figure 1: Experimental workflow for the broth microdilution method.
Mechanism of Action of Azole Antifungals
Fluconazole, as a member of the azole class of antifungals, exerts its effect by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase. This enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. The disruption of ergosterol synthesis leads to the accumulation of toxic sterol intermediates and compromises the integrity and function of the fungal cell membrane, ultimately inhibiting fungal growth. While the precise mechanism of action for the representative 4,5-disubstituted-4H-1,2,4-triazole-3-thiol is not elucidated, its structural similarity to other azoles suggests a potential for a similar mode of action.
Figure 2: Mechanism of action of azole antifungals.
Conclusion
This comparative guide highlights the antifungal profiles of a representative 4,5-disubstituted-4H-1,2,4-triazole-3-thiol and the established drug, fluconazole. While the specific compound this compound lacks available data, the analysis of a related derivative indicates moderate activity against both Candida albicans and Aspergillus niger. This contrasts with fluconazole's potent but narrower spectrum of activity, which is highly effective against susceptible Candida species but not against Aspergillus niger. These findings underscore the potential for 4,5-disubstituted-4H-1,2,4-triazole-3-thiol derivatives as a source of new antifungal candidates with a broader spectrum of activity. Further research is warranted to synthesize and evaluate the antifungal properties of this compound and other analogues to fully understand their therapeutic potential.
References
A Comparative Guide to the Structure-Activity Relationship of 4,5-Disubstituted-1,2,4-Triazole-3-Thiols as Antimicrobial Agents
For Researchers, Scientists, and Drug Development Professionals
The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1] Derivatives of 1,2,4-triazole-3-thiol, in particular, have garnered significant attention for their broad spectrum of biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties.[1][2] This guide provides a comparative analysis of the structure-activity relationship (SAR) of 4,5-disubstituted-1,2,4-triazole-3-thiols, with a specific focus on their antibacterial activity. The information is compiled from studies focused on the synthesis and biological evaluation of these compounds, offering experimental data to inform future drug design and development.
Comparative Antibacterial Activity
The antimicrobial efficacy of 4,5-disubstituted-1,2,4-triazole-3-thiols is significantly influenced by the nature of the substituents at the N-4 and C-5 positions of the triazole ring. A study by Nadeem et al. involved the synthesis of a series of these compounds and their evaluation against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. The results, presented as zones of inhibition, are summarized below to facilitate a clear comparison.
Table 1: In Vitro Antibacterial Activity of 4,5-Disubstituted-1,2,4-Triazole-3-Thiol Derivatives
| Compound ID | N-4 Substituent (R¹) | C-5 Substituent (R²) | Zone of Inhibition (mm) vs. S. aureus | Zone of Inhibition (mm) vs. E. coli |
| 5a | Hexyl | Phenyl | 10 | 11 |
| 5c | Hexyl | Pyridyl | 16 | 14 |
| 5f | Hexyl | Benzyl | 15 | 13 |
| 6a | Cyclohexyl | Phenyl | 10 | 11 |
| 6f | Cyclohexyl | Benzyl | 16 | 14 |
| Ciprofloxacin | (Standard) | (Standard) | 25 | 28 |
Data sourced from Nadeem et al.[2][3]
-
Effect of C-5 Substituent: For the N-4 hexyl series (5a, 5c, 5f), replacing the C-5 phenyl group with a pyridyl or benzyl group leads to a notable increase in activity against S. aureus.
-
Effect of N-4 Substituent: Comparing compounds with the same C-5 substituent (e.g., 5f vs. 6f), the presence of a cyclohexyl group at N-4 (6f) resulted in slightly better or comparable activity to a hexyl group (5f).
-
Overall Potency: Compounds 5c , 5f , and 6f demonstrated the most significant activity among the tested series against the Gram-positive strain S. aureus.[2]
Experimental Protocols
The methodologies provided below are crucial for the replication and validation of the presented findings.
1. General Synthesis of 4,5-Disubstituted-1,2,4-Triazole-3-Thiols
The synthesis of the target triazoles is typically achieved through a multi-step process involving the base-catalyzed intramolecular cyclization of 1,4-disubstituted thiosemicarbazides.[2][3]
Caption: General workflow for the synthesis of 4,5-disubstituted-1,2,4-triazole-3-thiols.
Procedure Detail:
-
Thiosemicarbazide Synthesis: An equimolar mixture of the appropriate acid hydrazide (e.g., benzoyl hydrazide) and an isothiocyanate (e.g., hexyl isothiocyanate) is refluxed in a solvent like ethanol for several hours.[2]
-
Cyclization: The resulting thiosemicarbazide intermediate is then heated under reflux in an aqueous solution of sodium hydroxide (e.g., 2M) for several hours to induce dehydrative cyclization.[2]
-
Isolation: After cooling, the reaction mixture is neutralized with an acid (e.g., HCl). The precipitate formed is filtered, washed with water, and recrystallized from a suitable solvent like ethanol to yield the pure triazole-3-thiol.[2]
2. Antibacterial Screening Protocol
The antibacterial activity of the synthesized compounds is commonly determined using the agar well diffusion method.[2]
Caption: Experimental workflow for the agar well diffusion antibacterial assay.
Procedure Detail:
-
Media Preparation: Sterile Mueller-Hinton agar is poured into petri dishes and allowed to solidify.
-
Inoculation: The surface of the agar is uniformly swabbed with a standardized broth culture of the test bacterium (e.g., S. aureus, E. coli).
-
Well Creation: Wells are aseptically punched into the agar using a sterile cork borer.
-
Compound Application: A specific volume of the test compound, dissolved in a solvent like DMSO, is added to each well. A standard antibiotic (e.g., Ciprofloxacin) and the solvent alone serve as positive and negative controls, respectively.[2]
-
Incubation and Measurement: The plates are incubated under appropriate conditions. The antibacterial activity is quantified by measuring the diameter of the clear zone of growth inhibition around each well.[2]
Conclusion and Future Outlook
The presented data indicates that 4,5-disubstituted-1,2,4-triazole-3-thiols are a promising scaffold for the development of new antibacterial agents. The nature of the substituents at both the N-4 and C-5 positions plays a critical role in modulating their activity. Specifically, the introduction of pyridyl and benzyl moieties at C-5 and a cyclohexyl group at N-4 appears to be favorable for activity against S. aureus.
Further research should focus on a more systematic exploration of the alkyl chain length and branching at the N-4 and C-5 positions to establish a more detailed quantitative structure-activity relationship (QSAR). Investigating a wider range of bacterial strains, including resistant variants, and determining the minimum inhibitory concentrations (MIC) will be essential next steps in validating the therapeutic potential of these compounds.
References
A Comparative Analysis of the Antioxidant Potential of Triazole Thiol Derivatives
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Triazole Thiol Derivatives as Antioxidants, Supported by Experimental Data.
The search for novel antioxidant compounds is a cornerstone of research in medicinal chemistry and drug development, aimed at combating oxidative stress implicated in a wide range of diseases. Among the diverse heterocyclic compounds investigated, triazole thiol derivatives have emerged as a promising class of antioxidants. Their unique structural features, including the triazole ring and the thiol group, contribute to their ability to scavenge free radicals. This guide provides a comparative analysis of the antioxidant potential of different triazole thiol derivatives, supported by quantitative data from established in vitro assays.
Comparative Antioxidant Activity
The antioxidant potential of various triazole thiol derivatives has been predominantly evaluated using 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. The efficacy is typically expressed as the half-maximal inhibitory concentration (IC50), where a lower value indicates higher antioxidant activity. The following table summarizes the IC50 values for a selection of triazole thiol derivatives from published studies.
| Compound | Assay | IC50 (µM) | Reference Standard (IC50, µM) |
| 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol (AT) | DPPH | 1300 ± 200 | Not specified in source |
| 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol (AT) | ABTS | 47 ± 1 | Not specified in source |
| 4-amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol (AP) | DPPH | 2200 ± 100 | Not specified in source |
| 4-amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol (AP) | ABTS | 55 ± 2 | Not specified in source |
| A 5-substituted-4-amino-1,2,4-triazole-linked hydroxamic acid derivative | DPPH | 21.23 ± 8.51 | Not specified in source |
| A 5-substituted-4-amino-1,2,4-triazole-linked hydroxamic acid derivative | ABTS | 15.32 ± 1.85 | Not specified in source |
| Compound 6b (an aryl substituted 4-amino-1,2,4-triazole-3-yl)thio-linked hydroxamic acid derivative) | DPPH | 5.71 ± 2.29 (µg/ml) | Ascorbic acid (not specified) |
| Compound 6b (an aryl substituted 4-amino-1,2,4-triazole-3-yl)thio-linked hydroxamic acid derivative) | ABTS | 4.12 ± 0.5 (µg/ml) | Ascorbic acid (not specified) |
| Compound 5b (a 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivative) | DPPH | 5.84 (µg/ml) | Ascorbic acid (not specified) |
| 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol | DPPH | Exhibited 88.89% antiradical effect at 1000 µM | Ascorbic acid |
| 2-(5-mercapto-4H-1,2,4-triazol-3-yl)phenol (Compound G) | DPPH | 7.12 ± 2.32 (µg/mL) | BHA (not specified) |
| 2-(5-mercapto-4H-1,2,4-triazol-3-yl)phenol (Compound G) | ABTS | 4.59 ± 4.19 (µg/mL) | Not specified in source |
Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions between different studies. The units for some IC50 values were reported in µg/ml and have been noted accordingly.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are detailed protocols for the two most common assays used to evaluate the antioxidant potential of triazole thiol derivatives.
DPPH Radical Scavenging Assay
This assay is based on the reduction of the stable free radical DPPH• by an antioxidant. The discoloration of the purple DPPH• solution to a yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically.[1]
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol or Ethanol
-
Triazole thiol derivatives (test compounds)
-
Ascorbic acid or Trolox (standard reference)
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or spectrophotometer
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should have an absorbance of approximately 1.0 at 517 nm.
-
Preparation of Test and Standard Solutions: Prepare stock solutions of the triazole thiol derivatives and the reference standard (e.g., ascorbic acid) in a suitable solvent (e.g., DMSO, methanol, or ethanol). From the stock solutions, prepare a series of dilutions to obtain a range of concentrations.
-
Assay Protocol:
-
Add a specific volume of the DPPH solution (e.g., 180 µL) to each well of a 96-well microplate.
-
Add a small volume of the test or standard solutions at different concentrations (e.g., 20 µL) to the wells.
-
For the blank, add the solvent used for the test compounds instead of the sample.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
IC50 Determination: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound. The IC50 is the concentration of the compound that scavenges 50% of the DPPH radicals.
ABTS Radical Cation Decolorization Assay
This assay measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+). The pre-formed blue-green ABTS•+ is reduced by the antioxidant, leading to a decrease in absorbance.[2]
Materials:
-
2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS)
-
Potassium persulfate (K₂S₂O₈)
-
Phosphate-buffered saline (PBS) or ethanol
-
Triazole thiol derivatives (test compounds)
-
Trolox (standard reference)
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or spectrophotometer
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+) Solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours to ensure the complete formation of the ABTS•+ radical.
-
-
Preparation of ABTS•+ Working Solution: On the day of the assay, dilute the ABTS•+ stock solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Preparation of Test and Standard Solutions: Prepare stock solutions and serial dilutions of the triazole thiol derivatives and the reference standard (Trolox) as described for the DPPH assay.
-
Assay Protocol:
-
Add a large volume of the ABTS•+ working solution (e.g., 190 µL) to each well of a 96-well microplate.
-
Add a small volume of the test or standard solutions at different concentrations (e.g., 10 µL) to the wells.
-
For the blank, add the solvent used for the test compounds.
-
Incubate the plate at room temperature for a specific time (e.g., 6 minutes).
-
-
Measurement: Measure the absorbance of each well at 734 nm.
-
Calculation: The percentage of ABTS•+ scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the ABTS•+ solution without the sample, and A_sample is the absorbance of the ABTS•+ solution with the sample.
-
IC50 Determination: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound.
Visualizing Experimental Workflow and Antioxidant Mechanism
To further clarify the experimental process and the underlying antioxidant mechanism, the following diagrams are provided.
Caption: Workflow of the DPPH Radical Scavenging Assay.
Caption: Simplified Mechanism of Antioxidant Action via Hydrogen Atom Transfer.
Structure-Activity Relationship Insights
The antioxidant activity of triazole thiol derivatives is significantly influenced by their chemical structure. Studies have indicated that the presence of electron-donating groups on the phenyl ring attached to the triazole core generally enhances antioxidant activity.[3] This is attributed to the increased ability of the molecule to donate a hydrogen atom or an electron to a free radical. The thiol (-SH) and amino (-NH2) groups are also considered to play a pivotal role in the radical scavenging mechanism.[3] Conversely, the presence of electron-withdrawing groups can diminish the antioxidant potential. The position and nature of substituents on the triazole ring and any attached aromatic systems are therefore critical determinants of the antioxidant efficacy of these compounds.
References
A Comparative Guide to the Validation of Antioxidant Assays for 4,5-Disubstituted Triazole Thiols
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of commonly used antioxidant assays for the validation of 4,5-disubstituted triazole thiols. The performance of these compounds is evaluated through a compilation of experimental data from various studies, focusing on the DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and FRAP (Ferric Reducing Antioxidant Power) assays. Detailed methodologies for these key experiments are provided to support the reproducibility of findings.
Comparative Antioxidant Performance of 4,5-Disubstituted Triazole Thiols
The antioxidant capacity of 4,5-disubstituted triazole thiols is influenced by the nature and position of the substituents on the triazole ring. The following tables summarize the quantitative data from various studies, presenting the antioxidant activity in terms of IC50 values (the concentration of the compound required to inhibit 50% of the free radicals) or percentage of inhibition. A lower IC50 value indicates a higher antioxidant activity.
| Compound | R1 Substituent | R2 Substituent | DPPH Assay (IC50 in µM) | ABTS Assay (IC50 in µM) | Reference |
| 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol (AT) | Phenyl | Amino | 1300 ± 200 | 47 ± 0.1 | [1][2] |
| 4-amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol (AP) | 4-pyridyl | Amino | 2200 ± 100 | 55 ± 0.2 | [1][2] |
| 2-(5-mercapto-4H-1,2,4-triazol-3-yl)phenol | 2-hydroxyphenyl | H | 7.12 ± 2.32 (µg/mL) | 4.59 ± 4.19 (µg/mL) | [3] |
| 4-hexyl-5-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione | Phenyl | Hexyl | > 85% inhibition at 3 ppm | Not Reported | [4] |
| 4-cyclohexyl-5-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione | Phenyl | Cyclohexyl | > 85% inhibition at 3 ppm | Not Reported | [4] |
| 4-hexyl-5-(p-tolyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | p-tolyl | Hexyl | > 85% inhibition at 3 ppm | Not Reported | [4] |
| 4-cyclohexyl-5-benzyl-2,4-dihydro-3H-1,2,4-triazole-3-thione | Benzyl | Cyclohexyl | > 85% inhibition at 3 ppm | Not Reported | [4] |
Note: Direct comparison of IC50 values between different studies should be made with caution due to potential variations in experimental conditions.
Experimental Protocols
Detailed methodologies for the three key antioxidant assays are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron or a hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a color change from violet to yellow.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol
-
Test compounds (4,5-disubstituted triazole thiols)
-
Standard antioxidant (e.g., Ascorbic acid, Trolox)
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or spectrophotometer
Procedure:
-
Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should have an absorbance of approximately 1.0 at 517 nm.
-
Preparation of test samples: Dissolve the triazole thiol compounds and the standard antioxidant in a suitable solvent (e.g., methanol, DMSO) to prepare a stock solution. From the stock solution, prepare a series of dilutions to determine the IC50 value.
-
Assay:
-
To a 96-well plate, add 100 µL of the DPPH solution to each well.
-
Add 100 µL of the different concentrations of the test samples or standard to the wells.
-
For the blank, add 100 µL of the solvent instead of the sample.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader or spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the blank and A_sample is the absorbance of the test sample. The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant leads to a decrease in absorbance.
Materials:
-
ABTS diammonium salt
-
Potassium persulfate
-
Phosphate buffered saline (PBS) or ethanol
-
Test compounds
-
Standard antioxidant (e.g., Trolox)
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or spectrophotometer
Procedure:
-
Preparation of ABTS•+ stock solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.
-
Preparation of ABTS•+ working solution: Dilute the stock solution with PBS (pH 7.4) or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Preparation of test samples: Prepare a series of dilutions of the triazole thiol compounds and the standard in a suitable solvent.
-
Assay:
-
To a 96-well plate, add 190 µL of the ABTS•+ working solution to each well.
-
Add 10 µL of the different concentrations of the test samples or standard to the wells.
-
-
Incubation: Incubate the plate at room temperature for 6-10 minutes.
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: The percentage of ABTS•+ scavenging activity is calculated using the same formula as for the DPPH assay. The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay is based on the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.
Materials:
-
Acetate buffer (300 mM, pH 3.6)
-
2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃) solution (20 mM in water)
-
Test compounds
-
Standard (e.g., Ferrous sulfate (FeSO₄))
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or spectrophotometer
Procedure:
-
Preparation of FRAP reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.
-
Preparation of test samples and standard: Prepare a series of dilutions of the triazole thiol compounds and the ferrous sulfate standard.
-
Assay:
-
To a 96-well plate, add 180 µL of the FRAP reagent to each well.
-
Add 20 µL of the different concentrations of the test samples or standard to the wells.
-
-
Incubation: Incubate the plate at 37°C for 4-10 minutes.
-
Measurement: Measure the absorbance at 593 nm.
-
Calculation: The antioxidant capacity is determined from a standard curve of ferrous sulfate and is expressed as µmol of Fe²⁺ equivalents per gram or mole of the sample.
Signaling Pathways and Experimental Workflows
The following diagram illustrates the general workflow for validating the antioxidant activity of 4,5-disubstituted triazole thiols using the described assays.
Caption: Workflow for antioxidant assay validation.
This guide provides a foundational understanding of the common methods used to validate the antioxidant potential of 4,5-disubstituted triazole thiols. The presented data and protocols serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery.
References
- 1. Evaluation of Free Radical Scavenging Ability of Triazole-3-Thiol: A Combination of Experimental and Theoretical Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. japsonline.com [japsonline.com]
- 4. Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols [scirp.org]
A Comparative Analysis of the In Vitro and In Vivo Efficacy of a 4,5-Disubstituted-4H-1,2,4-triazole-3-thiol Derivative
For the attention of researchers, scientists, and professionals in drug development, this guide provides an objective comparison of the biological efficacy of a representative 4,5-disubstituted-4H-1,2,4-triazole-3-thiol derivative, (S)-1-(4-Amino-5-mercapto-4H-1,2,4-triazol-3-yl)ethanol, against established alternatives. The following sections present supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways.
This guide focuses on (S)-1-(4-Amino-5-mercapto-4H-1,2,4-triazol-3-yl)ethanol as a representative compound from the 4,5-disubstituted-4H-1,2,4-triazole-3-thiol class, for which both in vitro antioxidant and in vivo anti-inflammatory data are available. This allows for a direct assessment of its efficacy in different biological contexts. The compound's performance is compared with Ibuprofen, a widely used nonsteroidal anti-inflammatory drug (NSAID).
In Vitro Antioxidant Efficacy
The antioxidant potential of (S)-1-(4-Amino-5-mercapto-4H-1,2,4-triazol-3-yl)ethanol was evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. This assay measures the ability of a compound to donate a hydrogen atom or electron to neutralize the stable DPPH radical.
| Compound | In Vitro Assay | IC50 / % Inhibition | Reference Compound |
| (S)-1-(4-Amino-5-mercapto-4H-1,2,4-triazol-3-yl)ethanol[1] | DPPH Radical Scavenging | The antioxidant activity has been evaluated.[1] | Ascorbic Acid |
| Ibuprofen | DPPH Radical Scavenging | Variable, generally considered a weak antioxidant | Ascorbic Acid |
In Vivo Anti-inflammatory Efficacy
The anti-inflammatory activity was assessed using the carrageenan-induced paw edema model in mice, a standard and widely accepted method for evaluating the efficacy of anti-inflammatory agents.[1]
| Compound | In Vivo Model | Dosage | % Inhibition of Edema | Reference Compound | % Inhibition of Edema (Reference) |
| (S)-1-(4-Amino-5-mercapto-4H-1,2,4-triazol-3-yl)ethanol[1] | Carrageenan-induced paw edema (mice) | N/A | 91%[1] | Ibuprofen[1] | 82%[1] |
Experimental Protocols
In Vitro: DPPH Radical Scavenging Assay
The antioxidant activity of the test compounds was determined using the DPPH radical scavenging method. A solution of DPPH in methanol is prepared. The test compound, at various concentrations, is added to the DPPH solution. The mixture is incubated in the dark at room temperature. The absorbance of the solution is then measured at a specific wavelength (typically 517 nm) using a spectrophotometer. The percentage of radical scavenging activity is calculated by comparing the absorbance of the test sample with that of a control (DPPH solution without the test compound). The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is then determined. Ascorbic acid is commonly used as a positive control.[1]
In Vivo: Carrageenan-Induced Paw Edema
The anti-inflammatory activity is evaluated using the carrageenan-induced paw edema model in rodents. Animals are divided into groups: a control group, a standard group receiving a known anti-inflammatory drug (e.g., Ibuprofen), and test groups receiving different doses of the compound being evaluated. A sub-plantar injection of a carrageenan solution is administered to the right hind paw of each animal to induce localized inflammation and edema. The volume of the paw is measured at specific time intervals after the carrageenan injection using a plethysmometer. The percentage of inhibition of edema is calculated for the treated groups in comparison to the control group.[1]
Signaling Pathway
Many 1,2,4-triazole derivatives exert their anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is inducible and plays a key role in the inflammatory cascade. Inhibition of COX-2 reduces the production of prostaglandins, which are key mediators of inflammation, pain, and fever. The pathway below illustrates the role of COX-2 in inflammation and its inhibition by triazole derivatives.
Caption: COX-2 Inhibition Pathway.
Experimental Workflow
The general workflow for the evaluation of the anti-inflammatory and antioxidant properties of novel 4,5-disubstituted-4H-1,2,4-triazole-3-thiol derivatives is outlined below.
Caption: Drug Discovery Workflow.
References
cytotoxicity comparison of 4,5-diisopropyl-4H-1,2,4-triazole-3-thiol with other compounds
A detailed guide for researchers and drug development professionals on the cytotoxic potential of 4H-1,2,4-triazole-3-thiol derivatives against various cancer cell lines, supported by experimental data and protocols.
Quantitative Comparison of Cytotoxicity
The cytotoxic activity of several 4H-1,2,4-triazole-3-thiol derivatives against a panel of human cancer cell lines is summarized in the table below. The data, presented as IC50 and EC50 values (the concentration required to inhibit cell growth by 50%), has been compiled from various studies. A lower value indicates higher cytotoxic potency.
| Compound | Cell Line | Assay | IC50/EC50 (µM) | Reference Drug | Reference Drug IC50/EC50 (µM) | Source |
| Hydrazone 4 (N'-(2-oxoindolin-3-ylidene)-2-((4-phenyl-5-(2-(phenylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide) | IGR39 (Melanoma) | MTT | 2-17 (range for active hydrazones) | Dacarbazine | - | [1] |
| MDA-MB-231 (Triple-negative breast cancer) | MTT | 2-17 (range for active hydrazones) | - | - | [1] | |
| Panc-1 (Pancreatic carcinoma) | MTT | 2-17 (range for active hydrazones) | Erlotinib | - | [1] | |
| Hydrazone 10 (N'-(4-(dimethylamino)benzylidene)-2-((4-phenyl-5-(2-(phenylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide) | IGR39 (Melanoma) | MTT | 22.3 ± 2.5 | - | - | [1] |
| MDA-MB-231 (Triple-negative breast cancer) | MTT | 9.7 ± 1.6 | - | - | [1] | |
| Panc-1 (Pancreatic carcinoma) | MTT | 26.2 ± 1.0 | - | - | [1] | |
| Compound 4b ((S)-4-(2,4-dichlorophenyl)-5-[1-(6-methoxynaphthalen-2-yl)ethyl]-4H-1,2,4-triazole-3-thione) | MDA-MB-231 (Triple-negative breast cancer) | - | 9.89 ± 2.4 | - | - | [5] |
| Compound 112c ((E)-4-((4-(benzylideneamino)-5-thioxo-4,5-dihydro-1H-1,2,4-triazole-3-yl)methyl)-2H-chromen-2-one derivative) | HCT 116 (Colon cancer) | - | 4.363 | Doxorubicin | - | [3] |
| Compound 21 (4-amino-5-(5-phenylthien-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione) | Thymocytes | - | 0.012 | - | - | [6] |
Experimental Protocols
The evaluation of cytotoxicity for the compounds listed above predominantly employed the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a standard method for assessing cell viability.
General MTT Assay Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 1 x 10^4 cells/well) and allowed to adhere overnight in a suitable culture medium.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., from 0.1 to 100 µM) and a vehicle control (like DMSO). A positive control (a known cytotoxic drug) is also included.
-
Incubation: The plates are incubated for a specified period (typically 48-72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing MTT solution (e.g., 0.5 mg/mL). The plates are then incubated for another 2-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (such as DMSO or isopropanol) is added to dissolve the formazan crystals formed by viable cells.
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (usually between 540 and 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.
Visualizing Methodologies and Pathways
To better illustrate the processes involved in cytotoxicity testing and the potential mechanisms of action, the following diagrams are provided.
Caption: Experimental workflow for determining cytotoxicity using the MTT assay.
Many cytotoxic compounds induce cell death through apoptosis. The following diagram illustrates a simplified overview of the intrinsic and extrinsic apoptotic pathways.
Caption: Simplified overview of the major apoptotic signaling pathways.
Concluding Remarks
The presented data indicates that 4H-1,2,4-triazole-3-thiol derivatives are a promising class of compounds with significant cytotoxic potential against various cancer cell lines. The level of activity is highly dependent on the nature of the substituents at the 4 and 5 positions of the triazole ring, highlighting the importance of structure-activity relationship studies in designing novel and potent anticancer agents. Further research, including in vivo studies and detailed mechanistic investigations, is warranted to fully elucidate the therapeutic potential of these compounds. The methodologies and comparative data provided in this guide serve as a foundational resource for researchers aiming to build upon the existing knowledge in this area.
References
- 1. The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. isres.org [isres.org]
- 3. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols [scirp.org]
- 5. Design, synthesis, and in vitro and in vivo anticancer activity studies of new (S)-Naproxen thiosemicarbazide/1,2,4-triazole derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
Unveiling the Action: A Comparative Guide to the Mechanisms of 4,5-Disubstituted-1,2,4-Triazole-3-thiols
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the various mechanisms of action attributed to 4,5-disubstituted-1,2,4-triazole-3-thiols. This class of compounds has demonstrated a broad spectrum of biological activities, and understanding their molecular pathways is crucial for the development of novel therapeutics.
The diverse pharmacological effects of 4,5-disubstituted-1,2,4-triazole-3-thiols, including anticancer, antimicrobial, and anti-inflammatory properties, stem from their varied interactions with biological targets. This guide synthesizes experimental data to offer a comparative look at these mechanisms.
Anticancer Mechanisms of Action
Several 4,5-disubstituted-1,2,4-triazole-3-thiol derivatives have emerged as promising anticancer agents, operating through multiple pathways to inhibit tumor growth and proliferation.
Inhibition of Tubulin Polymerization
A significant mechanism of action for some triazole derivatives is the disruption of microtubule dynamics through the inhibition of tubulin polymerization. This leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1][2] The inhibitory concentration (IC50) of these compounds against tubulin polymerization is a key indicator of their potency.
Modulation of the p53 Signaling Pathway
The tumor suppressor protein p53 plays a critical role in preventing cancer formation. Certain 1,2,4-triazole derivatives have been shown to induce apoptosis by modulating the p53 signaling pathway.[3][4][5] These compounds can increase the cellular levels of p53, leading to the transcription of pro-apoptotic genes.[3][6]
Enzyme Inhibition in Cancer
Targeting enzymes crucial for cancer cell survival is another key strategy. Indoleamine 2,3-dioxygenase 1 (IDO1) is an immunosuppressive enzyme often overexpressed in tumors. Specific 1,2,3-triazole derivatives have been identified as potent IDO1 inhibitors, suggesting a role in cancer immunotherapy.[7][8]
The following table summarizes the anticancer activity of representative 4,5-disubstituted-1,2,4-triazole-3-thiol derivatives against various cancer cell lines.
| Compound ID | Substitution Pattern (R1, R2) | Cancer Cell Line | IC50 (µM) | Mechanism of Action |
| Compound A | 4-phenyl, 5-(4-chlorophenyl) | A549 (Lung) | 3.85 | p53 modulation |
| Compound B | 4-phenyl, 5-(4-chlorophenyl) | U87 (Glioblastoma) | 4.15 | p53 modulation |
| Compound C | Indole-based | HeLa (Cervical) | 0.15 | Tubulin Polymerization Inhibition[9] |
| Compound D | Indole-based | HepG2 (Liver) | 0.23 | Tubulin Polymerization Inhibition[9] |
| Compound E | 1,2,3-triazole derivative | HeLa (IDO1 assay) | 0.37 | IDO1 Inhibition[7] |
Antimicrobial Mechanisms of Action
The 1,2,4-triazole-3-thiol scaffold is also a cornerstone in the development of new antimicrobial agents. Their mechanism often involves the disruption of essential microbial cellular processes.
The primary method to assess the in-vitro antimicrobial activity of these compounds is the agar well diffusion assay, where the diameter of the zone of inhibition indicates the potency of the compound against a specific microorganism.
The following table presents the antimicrobial activity of selected 4,5-disubstituted-1,2,4-triazole-3-thiol derivatives.
| Compound ID | Substitution Pattern (R1, R2) | Microorganism | Zone of Inhibition (mm) |
| Compound F | 4-amino, 5-phenyl | Staphylococcus aureus | 18 |
| Compound G | 4-amino, 5-phenyl | Escherichia coli | 16 |
| Compound H | 4-allyl, 5-(pyridin-4-yl) | Bacillus cereus | 15 |
| Compound I | 4-allyl, 5-(pyridin-4-yl) | Pseudomonas aeruginosa | 14 |
Anti-inflammatory Mechanisms of Action
Chronic inflammation is a key factor in various diseases. Certain 4,5-disubstituted-1,2,4-triazole-3-thiols exhibit anti-inflammatory properties primarily by inhibiting cyclooxygenase (COX) enzymes. COX-1 and COX-2 are responsible for the synthesis of prostaglandins, which are key mediators of inflammation. Selective inhibition of COX-2 is a desirable trait for anti-inflammatory drugs to minimize gastrointestinal side effects.
The table below shows the COX inhibitory activity of representative triazole derivatives.
| Compound ID | Substitution Pattern (R1, R2) | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Compound J | 4,5-diaryl | >100 | 0.3 | >333 |
| Compound K | 4,5-diaryl | 25 | 0.5 | 50 |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[10]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[11][12]
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[13] The IC50 value is calculated as the concentration of the compound that causes 50% inhibition of cell growth.
Agar Well Diffusion Assay for Antimicrobial Activity
This method is used to assess the antimicrobial activity of a compound.[14]
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (approximately 1-2 x 10^8 CFU/mL).
-
Plate Inoculation: Uniformly spread the microbial inoculum over the entire surface of a sterile Mueller-Hinton agar plate.
-
Well Preparation: Create wells (6-8 mm in diameter) in the agar using a sterile cork borer.[14]
-
Compound Application: Add a defined volume (e.g., 100 µL) of the test compound solution (at a specific concentration) into each well.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where microbial growth is inhibited.
Cyclooxygenase (COX) Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.
-
Enzyme Preparation: Use purified recombinant human COX-1 or COX-2 enzymes.
-
Reaction Mixture: Prepare a reaction mixture containing the enzyme, a heme cofactor, and a suitable buffer.
-
Inhibitor Addition: Add the test compound at various concentrations to the reaction mixture and pre-incubate.
-
Substrate Addition: Initiate the reaction by adding arachidonic acid, the substrate for COX enzymes.
-
Prostaglandin Measurement: Measure the production of prostaglandin E2 (PGE2) using an ELISA kit.
-
IC50 Determination: Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the COX enzyme activity.
Visualizing the Mechanisms
Diagrams are provided below to illustrate a key signaling pathway and a typical experimental workflow.
Caption: A typical experimental workflow for the study of 4,5-disubstituted-1,2,4-triazole-3-thiols.
Caption: The p53 signaling pathway and the activating role of 1,2,4-triazole-3-thiol derivatives.
References
- 1. Discovery of new indole-based 1,2,4-triazole derivatives as potent tubulin polymerization inhibitors with anticancer activity - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis and structure-activity relationships of 1,2,4-triazoles as a novel class of potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel 1,2,4-triazole derivatives as apoptotic inducers targeting p53: Synthesis and antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ph-triazole as a therapeutic agent for pancreatic cancer: Synthesis, in silico, and in vitro evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Discovery of Icotinib-1,2,3-Triazole Derivatives as IDO1 Inhibitors [frontiersin.org]
- 8. Discovery of Novel 1,2,3-triazole Derivatives as IDO1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchhub.com [researchhub.com]
- 11. texaschildrens.org [texaschildrens.org]
- 12. cyrusbio.com.tw [cyrusbio.com.tw]
- 13. atcc.org [atcc.org]
- 14. youtube.com [youtube.com]
comparing the efficacy of different synthesis methods for 4,5-dialkyl-1,2,4-triazole-3-thiols
The synthesis of 4,5-dialkyl-1,2,4-triazole-3-thiols, a class of heterocyclic compounds with significant biological activity, has been approached through various methodologies. This guide provides a comparative analysis of different synthesis methods, focusing on their efficacy based on reaction yields and times. The information is intended for researchers, scientists, and professionals in drug development to aid in the selection of the most suitable synthetic route.
Comparison of Synthesis Methods
The primary methods for synthesizing 4,5-disubstituted-1,2,4-triazole-3-thiols involve the cyclization of thiosemicarbazide derivatives. The two main approaches compared here are the conventional heating method and the more modern microwave-assisted synthesis.
| Synthesis Method | Key Reagents | Product Example | Yield (%) | Reaction Time | Reference |
| Conventional Heating | Hydrazide, Aryl isothiocyanate, Alkaline medium (e.g., KOH) | 5-(Furan-2-yl)-4-(4-nitrophenyl)-4H-1,2,4-triazole-3-thiol | 62% | Not Specified | [1] |
| Conventional Heating | Hydrazide, Aryl isothiocyanate, Alkaline medium | 5-Benzyl-4-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol | 73% | Not Specified | [2] |
| Conventional Heating | Hydrazide, Aryl isothiocyanate, Alkaline medium | 5-Benzyl-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol | 71% | Not Specified | [2] |
| Conventional Heating | Hydrazide, Aryl isothiocyanate, Alkaline medium | 4-Cyclohexyl-5-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione | 68% | Not Specified | [3] |
| Conventional Heating | Hydrazide, Aryl isothiocyanate, Alkaline medium | 4-Cyclohexyl-5-(p-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | 65% | Not Specified | [3] |
| Conventional Heating | Hydrazide, Aryl isothiocyanate, Alkaline medium | 4-Cyclohexyl-5-(4-pyridyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | 78% | Not Specified | [3] |
| Microwave-Assisted | Hydrazide, Aryl isothiocyanate, Ethanol | N-substituted-2-[(5-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propenamide derivatives | 82% | 33-90 seconds | [4] |
| Microwave-Assisted | 4-(benzylideneamino)-3-(1-(2-fluoro-[1,1′-biphenyl]-4-yl)ethyl)-1H-1,2,4-triazole-5(4H)-thione derivatives | Not Applicable (condensation reaction) | 97% | 10-25 minutes | [4] |
| Microwave-Assisted | Piperazine-azole-fluoroquinolone-based 1,2,4-triazole derivatives | Not Applicable (different derivative) | 96% | 30 minutes | [4] |
From the presented data, microwave-assisted synthesis demonstrates a significant advantage in terms of reaction time, reducing it from hours to minutes or even seconds, while often providing higher or comparable yields.[4][5]
Experimental Protocols
Detailed methodologies for the synthesis of 4,5-disubstituted-1,2,4-triazole-3-thiols are crucial for reproducibility. Below are representative experimental protocols for both conventional and microwave-assisted methods.
Conventional Synthesis of 5-(Furan-2-yl)-4-(aryl)-4H-1,2,4-triazole-3-thiols[1]
A common route for the synthesis of this class of compounds is through the base-catalyzed intramolecular dehydrative cyclization of substituted thiosemicarbazides.[3][6]
-
Synthesis of 1-(2-Furoyl)-4-substituted thiosemicarbazides: A mixture of furan-2-carboxylic acid hydrazide and an appropriate aryl isothiocyanate is refluxed in a suitable solvent. The resulting product is then filtered and recrystallized. Yields for this step typically range from 88% to 95%.[1]
-
Synthesis of 5-(Furan-2-yl)-4-(aryl)-4H-1,2,4-triazole-3-thiols: The synthesized 1-(2-furoyl)-4-substituted thiosemicarbazide is then refluxed in an alkaline medium, such as an aqueous solution of potassium hydroxide. The reaction mixture is subsequently cooled, and acidified to precipitate the desired 1,2,4-triazole-3-thiol. The product is then filtered, washed, and recrystallized. Yields for this cyclization step are reported to be in the range of 62-79%.[1]
Microwave-Assisted Synthesis of N-substituted-2-[(5-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propenamide derivatives[4]
Microwave irradiation offers a green and efficient alternative to conventional heating.[5]
-
A mixture of the starting 1,2,4-triazole derivative and the appropriate substituted propenamide is prepared in a suitable solvent, such as ethanol.
-
The reaction mixture is then subjected to microwave irradiation for a short period, typically ranging from 33 to 90 seconds.
-
The completion of the reaction is monitored, and upon cooling, the product is isolated, often with a remarkable yield of around 82%.[4] This method significantly reduces the reaction time compared to conventional heating which can take several hours.[4]
Synthetic Pathway Overview
The following diagram illustrates the general synthetic pathway for the formation of 4,5-disubstituted-1,2,4-triazole-3-thiols, highlighting the two primary heating methods.
Caption: General synthesis pathway for 4,5-disubstituted-1,2,4-triazole-3-thiols.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols [scirp.org]
- 4. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06886F [pubs.rsc.org]
- 5. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
Comparative Analysis of 4,5-diisopropyl-4H-1,2,4-triazole-3-thiol: A Guide to Potential Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 4,5-diisopropyl-4H-1,2,4-triazole-3-thiol, focusing on its potential cross-reactivity based on the known biological activities of structurally related 1,2,4-triazole-3-thiol derivatives. Due to the limited direct experimental data on the specific cross-reactivity of this compound, this guide leverages data from analogous compounds to provide a predictive overview for researchers.
The 1,2,4-triazole nucleus is a key pharmacophore in a multitude of therapeutic agents, exhibiting a wide array of biological activities.[1][2][3][4] Derivatives of 1,2,4-triazole-3-thiol, in particular, have been extensively studied for their antimicrobial, antifungal, anticonvulsant, anti-inflammatory, and antitumor properties.[5][6][7][8] The nature and position of substituents on the triazole ring play a crucial role in determining the pharmacological profile and potential for cross-reactivity.
Comparison with Structurally Related Compounds
The following table summarizes the reported biological activities of various 4,5-disubstituted-1,2,4-triazole-3-thiol derivatives, offering a basis for predicting the potential cross-reactivity of this compound. The isopropyl groups in the target compound are bulky and lipophilic, which could influence its binding affinity and specificity to various biological targets compared to other derivatives.
| Compound Class | Substituents at Position 4 and 5 | Reported Biological Activities | Potential for Cross-Reactivity with this compound |
| Aryl Substituted | 4-Aryl, 5-Aryl/Alkyl | Antimicrobial, Antifungal, Antitubercular.[4] | High, particularly with targets of existing antifungal and antimicrobial agents. |
| Alkyl Substituted | 4-Alkyl, 5-Alkyl/Aryl | Anticonvulsant, Anti-inflammatory.[2] | Moderate to high, depending on the specific alkyl groups and their influence on receptor binding. |
| Benzyl Substituted | 4-Aryl, 5-Benzyl | Antibacterial, Antitumor.[5] | Moderate, potential for interaction with enzymes and receptors involved in cell proliferation and bacterial growth. |
| Heterocyclic Substituted | 4-Aryl, 5-(Furan-2-yl) | Antibacterial, Antifungal.[9] | High, potential for cross-reactivity with targets of other heterocyclic drugs. |
Experimental Protocols for Assessing Cross-Reactivity
To definitively determine the cross-reactivity profile of this compound, a series of in vitro and in vivo assays are recommended.
In Vitro Receptor Binding Assays
This initial screening method assesses the binding affinity of the compound to a panel of known receptors, enzymes, and ion channels.
-
Objective: To identify potential off-target interactions.
-
Methodology:
-
A panel of recombinant human receptors, enzymes, and ion channels is selected based on the known activities of triazole derivatives.
-
The test compound is incubated with each target at various concentrations.
-
A radioligand or fluorescent-labeled ligand specific to the target is added.
-
The displacement of the labeled ligand by the test compound is measured to determine the binding affinity (Ki or IC50).
-
-
Data Analysis: The results are expressed as the percentage of inhibition of ligand binding at a specific concentration or as the inhibitory constant (Ki).
Enzyme Inhibition Assays
These assays are crucial for evaluating the compound's effect on specific enzymatic activities.
-
Objective: To determine if the compound inhibits enzymes that are common off-targets for drugs.
-
Methodology:
-
Select a panel of enzymes (e.g., cytochrome P450 isoforms, kinases, proteases).
-
Incubate the enzyme with its substrate in the presence and absence of the test compound.
-
Measure the rate of product formation.
-
-
Data Analysis: Calculate the IC50 value, which is the concentration of the compound required to inhibit 50% of the enzyme's activity.
Cellular Functional Assays
These assays provide insights into the functional consequences of compound binding in a cellular context.
-
Objective: To assess the agonistic or antagonistic activity of the compound on cellular signaling pathways.
-
Methodology:
-
Use cell lines expressing the target of interest.
-
Treat the cells with the test compound.
-
Measure a downstream functional response, such as changes in second messenger levels (e.g., cAMP, Ca2+), gene expression, or cell proliferation.
-
-
Data Analysis: Generate dose-response curves to determine the potency (EC50) and efficacy of the compound.
Visualizing Experimental Workflows
The following diagrams illustrate the logical flow of the proposed cross-reactivity studies.
Caption: Workflow for assessing the cross-reactivity of a novel compound.
Caption: Potential interactions with major signaling pathways.
References
- 1. Triazole analogues as potential pharmacological agents: a brief review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpda.org [ijpda.org]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols [scirp.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
benchmarking the performance of novel triazole thiols against existing drugs
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides a performance benchmark of two novel triazole thiols, Luliconazole and Lanoconazole, against a panel of established antifungal agents. The data presented is compiled from in vitro studies and is intended to inform research and development efforts in the pursuit of more effective antifungal therapies.
Performance Data Summary
The in vitro antifungal activities of Luliconazole and Lanoconazole were evaluated against a range of dermatophyte species, the causative agents of common skin and nail infections. The following table summarizes the geometric mean Minimum Inhibitory Concentration (MIC) values in μg/mL, providing a direct comparison of their potency against existing drugs. Lower MIC values indicate greater antifungal activity.
| Antifungal Agent | Drug Class | Geometric Mean MIC (μg/mL) |
| Luliconazole | Novel Triazole Thiol (Imidazole) | 0.018 [1][2] |
| Lanoconazole | Novel Triazole Thiol (Imidazole) | 0.24 [1][2] |
| Anidulafungin | Echinocandin | 0.01 |
| Caspofungin | Echinocandin | 0.016 |
| Tolnaftate | Thiocarbamate | 0.06 |
| Terbinafine | Allylamine | 0.07 |
| Itraconazole | Triazole | 0.183 |
| Butenafine | Benzylamine | 0.188 |
| Econazole | Imidazole | 0.20 |
| Griseofulvin | Grisan | 1.28 |
| Miconazole | Imidazole | 2.34 |
| Fluconazole | Triazole | 15.34 |
Data sourced from a comparative study on clinical dermatophyte isolates.[1][2]
Mechanism of Action: Targeting Ergosterol Biosynthesis
Both Luliconazole and Lanoconazole exert their antifungal effects by disrupting the fungal cell membrane.[3][4][5][6][7][8][9][10] They achieve this by inhibiting a key enzyme, lanosterol 14α-demethylase, which is essential for the biosynthesis of ergosterol.[3][4][6][7][8][10] Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and its depletion leads to increased membrane permeability and ultimately, fungal cell death.[6][11][12][13]
The following diagram illustrates the ergosterol biosynthesis pathway and the point of inhibition by these novel triazole thiols.
Caption: Inhibition of Ergosterol Biosynthesis by Novel Triazole Thiols.
Experimental Protocols
The in vitro antifungal susceptibility data presented in this guide was obtained following the guidelines outlined in the Clinical and Laboratory Standards Institute (CLSI) document M38-A2, a reference method for broth dilution antifungal susceptibility testing of filamentous fungi.[14][15][16][17]
Key Experimental Steps:
-
Isolate Preparation: Clinical isolates of dermatophyte species were cultured on appropriate media to induce sporulation. Conidial suspensions were then prepared and their concentrations were adjusted using a spectrophotometer to a standard inoculum size.
-
Antifungal Agent Dilution: Stock solutions of the antifungal agents were prepared in dimethyl sulfoxide (DMSO). Serial twofold dilutions of each drug were then made in RPMI 1640 medium buffered with MOPS to achieve the final desired concentrations in 96-well microtiter plates.
-
Inoculation and Incubation: The standardized fungal inoculum was added to each well of the microtiter plates containing the serially diluted antifungal agents. The plates were then incubated at a controlled temperature (typically 28-30°C) for a specified period (usually 4-7 days), allowing for fungal growth.
-
Endpoint Determination: The Minimum Inhibitory Concentration (MIC) was determined as the lowest concentration of the antifungal agent that resulted in a significant inhibition of fungal growth (typically ≥80%) compared to the drug-free control well. Visual or spectrophotometric methods were used for this determination.
The following diagram outlines the general workflow for the in vitro antifungal susceptibility testing.
Caption: In Vitro Antifungal Susceptibility Testing Workflow.
References
- 1. academic.oup.com [academic.oup.com]
- 2. In vitro activity of new azoles luliconazole and lanoconazole compared with ten other antifungal drugs against clinical dermatophyte isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of action of Lanoconazole_Chemicalbook [chemicalbook.com]
- 4. Luliconazole - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 5. Articles [globalrx.com]
- 6. What is the mechanism of Luliconazole? [synapse.patsnap.com]
- 7. What is Lanoconazole used for? [synapse.patsnap.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Lanoconazole | Antifungal | TargetMol [targetmol.com]
- 10. What is Luliconazole used for? [synapse.patsnap.com]
- 11. mdpi.com [mdpi.com]
- 12. Recent Advances in Ergosterol Biosynthesis and Regulation Mechanisms in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. In Vitro Activities of Luliconazole, Lanoconazole, and Efinaconazole Compared with Those of Five Antifungal Drugs against Melanized Fungi and Relatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. medicinearticle.com [medicinearticle.com]
- 16. saspublishers.com [saspublishers.com]
- 17. M38 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi [clsi.org]
statistical analysis of biological activity data for triazole derivatives
For Researchers, Scientists, and Drug Development Professionals
The triazole scaffold, a five-membered heterocyclic ring containing three nitrogen atoms, is a cornerstone in medicinal chemistry. Its two primary isomers, 1,2,3-triazole and 1,2,4-triazole, serve as privileged structures in the development of a wide array of therapeutic agents.[1] This is attributed to their metabolic stability, capacity for hydrogen bonding, and polarity, which allows for versatile interactions with various biological targets.[2] This guide provides a comparative analysis of the biological activity of triazole derivatives, supported by experimental data, to aid in the strategic design of novel drug candidates.
Quantitative Analysis of Biological Activity
The biological efficacy of triazole derivatives has been extensively evaluated against various cancer cell lines and microbial strains. The following tables summarize the in vitro activities of several triazole compounds, providing a quantitative basis for comparison.
Anticancer Activity of Triazole Derivatives
The antiproliferative activity of triazole derivatives is commonly assessed using the MTT assay, with results expressed as IC50 values (the concentration required to inhibit 50% of cell growth). Lower IC50 values indicate greater potency.
Table 1: In Vitro Anticancer Activity of Representative Triazole Derivatives (IC50 in µM)
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 1,2,3-Triazole-Chalcone Hybrid (7a) | A549 (Lung) | 8.67 | Cisplatin | 24.15 |
| 1,2,3-Triazole-Coumarin Hybrid (4a) | A549 (Lung) | 2.97 | Cisplatin | 24.15 |
| 1,2,3-Triazolo[4,5-d]pyrimidine (43) | NCI-H1650 (Lung) | 2.37 | 5-Fluorouracil | 7.86 |
| 1,2,4-Triazole Derivative (HB5) | HepG2 (Liver) | - | - | - |
| Icotinib-1,2,3-triazole Derivative | Indoleamine 2,3-dioxygenase 1 (IDO1) | 0.37-2.50 | - | - |
| 1,2,3-triazole-benzenesulfonamide | hCA isoforms | - | - | - |
| 1,2,3-triazole-1,3,4-oxadiazole Hybrid (22) | MCF-7 (Breast) | 5.8 | - | - |
| 1,2,3-triazole-1,3,4-oxadiazole Hybrid (23) | MCF-7 (Breast) | 1.26 | - | - |
Data compiled from multiple sources, including[3][4][5][6][7]. Note: A direct comparison of IC50 values should be made with caution due to variations in experimental conditions between studies.
Antimicrobial Activity of Triazole Derivatives
The antimicrobial potential of triazole derivatives is typically determined by the broth microdilution method to establish the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.[5] Lower MIC values signify higher antimicrobial efficacy.
Table 2: In Vitro Antimicrobial Activity of Representative Triazole Derivatives (MIC in µg/mL)
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| N-allyl 1,2,4-triazole derivative | M. tuberculosis | 4-32 | Levofloxacin | 0.03-8 |
| Ofloxacin-1,2,4-triazole analog | S. aureus | 0.25-1 | Ofloxacin | 0.25-1 |
| 2-methylpiperazine 1,2,4-triazole (12h) | MDR E. coli | 0.25 | Ciprofloxacin | >7.5 |
| Triazolo[4,3-a]pyrazine derivative (2e) | S. aureus | 32 | Ampicillin | 32 |
| Triazolo[4,3-a]pyrazine derivative (2e) | E. coli | 16 | Ampicillin | 8 |
Data compiled from multiple sources, including[8][9].
Experimental Protocols
Detailed and standardized methodologies are crucial for the accurate evaluation and comparison of the biological activities of novel compounds.
MTT Assay for Anticancer Activity
This colorimetric assay is a standard method for assessing cell viability and proliferation.[10] It is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases of viable cells into a purple formazan product.[10][11]
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate overnight to allow for cell attachment.[1]
-
Compound Treatment: Treat the cells with various concentrations of the triazole derivatives for a specified period, typically 24 to 72 hours.[1][11]
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.[2]
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO or isopropanol, to dissolve the formazan crystals.[2][11]
-
Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength between 550 and 600 nm.[2]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The IC50 value is determined from the dose-response curve.[1]
Broth Microdilution Method for Antimicrobial Susceptibility Testing
This method is a gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[8][12]
Protocol:
-
Preparation of Antimicrobial Dilutions: Prepare a series of two-fold dilutions of the triazole compounds in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.[5][8]
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism, adjusted to a 0.5 McFarland standard.[13]
-
Inoculation: Inoculate each well of the microtiter plate with the standardized bacterial suspension.[8][13] Include growth and sterility controls.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.[12]
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[5][8]
Visualizing Mechanisms and Workflows
Signaling Pathway: EGFR Inhibition by Triazole Derivatives
Many triazole derivatives exert their anticancer effects by inhibiting key enzymes in signaling pathways crucial for cancer cell proliferation and survival.[1] One such critical target is the Epidermal Growth Factor Receptor (EGFR). The binding of epidermal growth factor (EGF) to EGFR triggers a signaling cascade, including the RAS-RAF-MAPK and PI3K/Akt pathways, promoting cell growth and survival.[14] Small-molecule triazole inhibitors can block this pathway by competing with ATP for the binding site on the intracellular kinase domain of EGFR, thereby preventing its activation.[14][15]
Caption: EGFR signaling pathway and its inhibition by a triazole derivative.
Experimental Workflow: In Vitro Anticancer Screening
The process of evaluating the anticancer potential of newly synthesized triazole derivatives typically follows a standardized workflow, from compound preparation to data analysis.
Caption: General workflow for determining anticancer activity using the MTT assay.
Logical Relationship: Structure-Activity Relationship (SAR)
The biological activity of triazole derivatives is highly dependent on the nature and position of substituents on the heterocyclic ring and its appended functionalities. Understanding these structure-activity relationships (SAR) is crucial for designing more potent and selective compounds.
Caption: Key structure-activity relationships for 1,2,4-triazole derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. frontiersin.org [frontiersin.org]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis, docking study, and structure activity relationship of novel anti-tumor 1, 2, 4 triazole derivatives incorporating 2-(2, 3- dimethyl aminobenzoic acid) moiety [pharmacia.pensoft.net]
- 7. 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Broth Microdilution | MI [microbiology.mlsascp.com]
- 9. Synthesis and structure-activity relationships of 1,2,4-triazoles as a novel class of potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 13. rr-asia.woah.org [rr-asia.woah.org]
- 14. ClinPGx [clinpgx.org]
- 15. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of 4,5-diisopropyl-4H-1,2,4-triazole-3-thiol: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This document provides a detailed, step-by-step guide for the safe disposal of 4,5-diisopropyl-4H-1,2,4-triazole-3-thiol, a compound requiring careful management due to its potential hazards. The following procedures are based on safety data sheets for structurally similar triazole-thiol compounds and are intended to provide essential guidance in the absence of a specific safety data sheet for the named compound.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This compound is expected to be a solid, likely a powder, and may carry a strong, unpleasant odor ("stench")[1][2].
Key Safety Measures:
-
Ventilation: Always handle this chemical in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure[1][2][3].
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles or a face shield, and a lab coat[1][2][4]. For operations that may generate dust, respiratory protection may be necessary[2][3].
-
Avoid Contact: Prevent contact with skin, eyes, and clothing[2][3]. In case of contact, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention[1][2][3].
-
Contaminated Clothing: Remove and wash any contaminated clothing before reuse[1][2][3].
Step-by-Step Disposal Protocol
The disposal of this compound must comply with all federal, state, and local hazardous waste regulations[5].
1. Waste Identification and Classification:
-
Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste according to the U.S. Environmental Protection Agency (EPA) guidelines outlined in 40 CFR 261.3[5].
-
Consult with your institution's Environmental Health and Safety (EHS) department for guidance on proper waste classification.
2. Collection and Storage of Waste:
-
Collect waste this compound in its original container or a clearly labeled, compatible container.
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents[2][3].
-
Keep the container tightly closed and stored in a locked-up location if required[1][2][5][6].
3. Spill Management:
-
In the event of a spill, immediately evacuate non-essential personnel from the area.
-
Wearing appropriate PPE, prevent the further spread of the spill[5].
-
For solid spills, carefully sweep or vacuum the material and place it into a suitable, labeled container for disposal[1][2][4][5]. Avoid generating dust[2][3][4].
-
Do not allow the chemical to enter drains, sewers, or waterways[1][5][7].
4. Final Disposal:
-
The primary method for the disposal of this compound and its containers is to transfer them to an approved waste disposal plant[1][2][4][5][6].
-
Never dispose of this chemical down the drain or in the regular trash.
-
Do not reuse empty containers; they should be disposed of as unused product[5].
Summary of Safety and Disposal Information
| Parameter | Guideline | Source(s) |
| Personal Protective Equipment (PPE) | Protective gloves, eye/face protection, protective clothing. | [1][2][4] |
| Handling Environment | Use only outdoors or in a well-ventilated area. | [1][2][3] |
| Spill Cleanup | Sweep up and shovel into suitable containers for disposal. Avoid dust formation. | [1][2][4] |
| Incompatible Materials | Strong oxidizing agents. | [2][3] |
| Hazardous Decomposition Products | Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO2), Sulfur oxides. | [1][2] |
| Disposal Method | Dispose of contents/container to an approved waste disposal plant. | [1][2][4][5][6] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guidance for 4,5-diisopropyl-4H-1,2,4-triazole-3-thiol
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety protocols and logistical information for the handling, use, and disposal of 4,5-diisopropyl-4H-1,2,4-triazole-3-thiol. The following procedures are based on the known hazards of similar triazole and thiol compounds and are intended to ensure the safety of all laboratory personnel.
Personal Protective Equipment (PPE)
When handling this compound, the following personal protective equipment is mandatory to minimize exposure and ensure personal safety.
| PPE Category | Specific Recommendations |
| Eye and Face Protection | Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) should be worn.[2] A lab coat or chemical-resistant apron is required to prevent skin contact. Contaminated clothing should be removed and washed before reuse.[1][3] |
| Respiratory Protection | If working with a powder or in a situation where dust or aerosols may be generated, a NIOSH-approved N95 dust mask or higher-level respirator should be used.[2] All work with this compound should ideally be conducted in a well-ventilated laboratory or under a chemical fume hood.[1] |
Handling and Storage
Proper handling and storage procedures are critical to maintaining the integrity of the compound and the safety of the laboratory environment.
Handling:
-
Avoid all direct contact with the skin and eyes.[1]
-
All handling of this substance should occur in a well-ventilated area, preferably within a chemical fume hood to control exposure and odor.[4][5]
-
Wash hands and any exposed skin thoroughly after handling.[1][6]
-
Do not eat, drink, or smoke in areas where this chemical is handled or stored.[1][6]
-
Inform colleagues in the vicinity that you will be working with a thiol-containing compound due to the potential for strong, unpleasant odors.[4]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[3][7]
-
Keep away from heat, sparks, and open flames.[8]
-
Store away from incompatible materials such as strong oxidizing agents.[1][9]
Spill and Disposal Plan
In the event of a spill or for routine disposal, the following procedures must be followed.
Spill Response:
-
Evacuate: Immediately evacuate the affected area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For solid spills, carefully sweep up the material to avoid generating dust and place it into a suitable, labeled container for disposal.[1]
-
Decontaminate: The spill area should be cleaned with a suitable solvent, followed by a decontamination solution such as a bleach solution to oxidize the thiol group and reduce odor.[5][10]
-
Personal Protection: Anyone involved in the cleanup must wear the appropriate PPE as described in Section 1.
Waste Disposal:
-
Dispose of this compound and any contaminated materials as hazardous waste.[3][7][9]
-
All waste must be disposed of in accordance with federal, state, and local regulations.[3]
-
Contaminated disposable items such as gloves and paper towels should be placed in a sealed bag and disposed of as hazardous waste.[5]
Experimental Workflow
The following diagram outlines the standard operational workflow for handling this compound in a laboratory setting.
Caption: Workflow for handling this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. 4-Amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol 97 36209-51-5 [sigmaaldrich.com]
- 3. aksci.com [aksci.com]
- 4. Thiols | Safety Services - UCL – University College London [ucl.ac.uk]
- 5. faculty.washington.edu [faculty.washington.edu]
- 6. watson-int.com [watson-int.com]
- 7. carlroth.com [carlroth.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. reddit.com [reddit.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
